2-Amino-1-(2-methylcyclopropyl)ethan-1-one
Description
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Properties
Molecular Formula |
C6H11NO |
|---|---|
Molecular Weight |
113.16 g/mol |
IUPAC Name |
2-amino-1-(2-methylcyclopropyl)ethanone |
InChI |
InChI=1S/C6H11NO/c1-4-2-5(4)6(8)3-7/h4-5H,2-3,7H2,1H3 |
InChI Key |
WYQILOBMRWZKOH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)CN |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and practical framework for the synthesis and characterization of the novel compound, 2-Amino-1-(2-methylcyclopropyl)ethan-1-one. While this molecule is not extensively documented in current literature, this guide, written from the perspective of a Senior Application Scientist, extrapolates from established chemical principles and analogous structures to propose robust synthetic pathways and predict key analytical signatures. The core of this document focuses on a two-step synthetic strategy: the formation of the ketone precursor, 1-(2-methylcyclopropyl)ethan-1-one, followed by its alpha-amination. Detailed experimental protocols, causality behind procedural choices, and in-depth characterization methodologies are presented to empower researchers in the synthesis and validation of this and structurally related compounds.
Introduction and Molecular Overview
2-Amino-1-(2-methylcyclopropyl)ethan-1-one is a unique molecular scaffold that combines the conformational rigidity and metabolic stability of a methylcyclopropyl group with the versatile reactivity of an alpha-amino ketone. The cyclopropyl moiety is a highly sought-after feature in medicinal chemistry, often enhancing binding affinity and modulating pharmacokinetic properties. The alpha-amino ketone functionality serves as a critical building block for a diverse range of nitrogen-containing heterocycles and peptidomimetics.
Given the absence of extensive empirical data, this guide will leverage information from its immediate precursor, 1-(2-methylcyclopropyl)ethan-1-one, and well-established amination reactions to provide a scientifically grounded exploration of its synthesis and properties.
Predicted Chemical Properties
Based on its constituent functional groups, the following properties can be anticipated for 2-Amino-1-(2-methylcyclopropyl)ethan-1-one:
| Property | Predicted Value | Source/Rationale |
| Molecular Formula | C₆H₁₁NO | Based on structural components. |
| Molecular Weight | 113.16 g/mol | Calculated from the molecular formula. |
| Physical State | Likely a solid at room temperature.[1] | Similar alpha-amino ketones are often solids. |
| Solubility | Expected to be soluble in polar organic solvents. | Presence of amino and carbonyl groups. |
| Boiling Point | Higher than its ketone precursor due to hydrogen bonding. | Intermolecular forces from the amine group. |
Proposed Synthetic Pathways
The most logical and efficient synthesis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one involves a two-stage process. This approach is predicated on the synthesis of the stable ketone precursor, 1-(2-methylcyclopropyl)ethan-1-one, followed by the introduction of the amino group at the alpha position.
Sources
An In-depth Technical Guide to 2-Amino-1-(2-methylcyclopropyl)ethanone
This guide provides a comprehensive technical overview of 2-Amino-1-(2-methylcyclopropyl)ethanone, a molecule of significant interest for researchers, scientists, and professionals in drug development. While a specific CAS number for this compound is not prominently listed in public databases, indicating its status as a potentially novel or less-common research chemical, its structural motifs—a cyclopropylamine and an α-amino ketone—are well-established pharmacophores. This document synthesizes foundational chemical principles with practical, field-proven insights to serve as an authoritative resource for its synthesis, characterization, and potential applications.
Introduction and Scientific Context
2-Amino-1-(2-methylcyclopropyl)ethanone is a bifunctional organic molecule featuring a reactive aminoketone system and a conformationally constrained cyclopropyl ring. The cyclopropyl group is a "bioisostere" for phenyl rings and other functionalities, often used in medicinal chemistry to improve metabolic stability, binding affinity, and membrane permeability.[1][2] The strained three-membered ring introduces unique electronic and steric properties.[3]
The α-amino ketone moiety is a critical building block for a vast array of nitrogen-containing heterocycles and is found in numerous biologically active compounds and commercial drugs, such as the antidepressant bupropion.[4][5] The combination of these two features in one molecule makes 2-Amino-1-(2-methylcyclopropyl)ethanone a promising scaffold for the discovery of novel therapeutics.
Physicochemical and Structural Data
| Property | 1-(2-methylcyclopropyl)ethanone (Precursor) | 2-Amino-1-(2-methylcyclopropyl)ethanone (Predicted) | Data Source |
| CAS Number | 930-56-3 | Not Assigned | [6] |
| Molecular Formula | C₆H₁₀O | C₆H₁₁NO | [6] |
| Molecular Weight | 98.14 g/mol | 113.16 g/mol | [6] |
| Boiling Point | ~127.8 °C @ 760 mmHg (est.) | Higher than precursor due to H-bonding | [1] |
| Appearance | Liquid (likely) | Solid or viscous oil (likely) | General Chemical Principles |
| Solubility | Soluble in organic solvents | Soluble in water (as salt), polar organic solvents | [1] |
Proposed Synthesis: Direct α-Amination
The most logical and efficient pathway to synthesize 2-Amino-1-(2-methylcyclopropyl)ethanone is through the direct α-amination of its ketone precursor, 1-(2-methylcyclopropyl)ethanone.[7][8] This approach avoids the need for pre-functionalization of the ketone, making the process more atom-economical.[8] Several methods for direct α-amination have been developed, including transition-metal-catalyzed reactions.[7]
Rationale for Synthetic Strategy
Direct C-H amination is a powerful tool in modern organic synthesis. An ammonium iodide-catalyzed direct α-C-H amination of ketones offers a transition-metal-free option, which is often desirable in pharmaceutical synthesis to avoid metal contamination.[7] The reaction proceeds by activating the α-carbon of the ketone for nucleophilic attack by an amine source.
Detailed Experimental Protocol
Disclaimer: This is a generalized protocol and requires optimization and validation in a laboratory setting.
Materials:
-
1-(2-methylcyclopropyl)ethanone (CAS 930-56-3)
-
Amine source (e.g., tert-butylsulfinamide or a protected ammonia equivalent)
-
Activating agent (e.g., Trifluoromethanesulfonic anhydride, Tf₂O)
-
Non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP)
-
Anhydrous solvent (e.g., Dichloromethane, CH₂Cl₂)
-
Reagents for workup and purification (e.g., Benzoyl chloride, triethylamine, silica gel)
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1-(2-methylcyclopropyl)ethanone (1.0 equiv.) and DTBMP (1.2 equiv.) in anhydrous CH₂Cl₂.
-
Enolate Formation: Cool the mixture to 0 °C in an ice bath. Add Tf₂O (1.2 equiv.) dropwise. The formation of the enol triflate is a critical activation step.[9]
-
Amination: To the activated ketone, add the nitrogen source (e.g., tert-butanesulfinamide, 2.0 equiv.). Allow the reaction to slowly warm to room temperature and stir for 24 hours.[9]
-
Monitoring: Track the reaction progress using Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Protection: Upon completion, cool the reaction mixture again. To avoid instability of the free α-amino ketone, in-situ protection is recommended. Add triethylamine followed by benzoyl chloride to form the more stable N-benzoyl derivative.[9]
-
Purification: After aqueous workup to remove salts, purify the crude product by flash column chromatography on silica gel to isolate the protected 2-(Benzoylamino)-1-(2-methylcyclopropyl)ethanone.
-
Deprotection (if required): The benzoyl group can be removed under acidic or basic conditions to yield the final product, which should be stored as a stable salt (e.g., hydrochloride).
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of 2-Amino-1-(2-methylcyclopropyl)ethanone.
Analytical Characterization Workflow
A multi-technique approach is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.[10]
Spectroscopic and Chromatographic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. Key signals will include those for the cyclopropyl protons, the methyl group, the α-proton adjacent to the carbonyl and amine, and the amine protons.[11][12]
-
Infrared (IR) Spectroscopy: IR will confirm the presence of key functional groups. A strong absorption around 1700-1720 cm⁻¹ indicates the C=O stretch of the ketone. N-H stretching of the primary amine will appear as two distinct peaks in the 3300-3500 cm⁻¹ region.[12][13]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing an accurate mass of the molecular ion. The fragmentation pattern can provide further structural information. A key fragmentation would be the alpha-cleavage adjacent to the carbonyl group.[14][15]
-
Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) coupled with a suitable detector (e.g., MS or UV) is used to determine the purity of the final compound.
Expected Analytical Data
| Technique | Expected Observations for 2-Amino-1-(2-methylcyclopropyl)ethanone |
| ¹H NMR | Signals for cyclopropyl protons (approx. 0.5-1.5 ppm), methyl group protons (doublet, ~1.1 ppm), α-methine proton (CH-NH₂, ~4.0-4.5 ppm), and broad amine protons (NH₂, variable shift).[12] |
| ¹³C NMR | Signals for cyclopropyl carbons, methyl carbon, carbonyl carbon (>200 ppm), and α-carbon (~50-60 ppm).[12] |
| IR (cm⁻¹) | ~3300-3500 (N-H stretch, two peaks for primary amine), ~2850-3000 (C-H stretch), ~1710 (C=O stretch).[13] |
| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 113. Key fragments from α-cleavage: [M-CH₃]⁺, [M-COCH₂NH₂]⁺.[15] |
Analytical Workflow Diagram
Caption: Orthogonal analytical workflow for product characterization.
Potential Applications in Drug Development
The structural components of 2-Amino-1-(2-methylcyclopropyl)ethanone suggest significant potential in medicinal chemistry.
-
Neuroscience: The cyclopropylamine moiety is a key feature of monoamine oxidase inhibitors (MAOIs) used to treat depression.[3] Furthermore, aminoketones like bupropion are effective antidepressants acting as norepinephrine-dopamine reuptake inhibitors.[5] This molecule could serve as a scaffold for novel CNS-active agents.
-
Infectious Diseases: Cyclopropylamine is a crucial intermediate in the synthesis of quinolone antibiotics such as Ciprofloxacin.[16] The incorporation of this group enhances antibacterial efficacy.[16]
-
Oncology: The unique conformational constraints imposed by the cyclopropane ring can be exploited to design specific enzyme inhibitors, a strategy employed in the development of cancer therapeutics.[2]
Safety, Handling, and Toxicology
As an aminoketone, 2-Amino-1-(2-methylcyclopropyl)ethanone should be handled with care, assuming potential toxicity analogous to related compounds.
-
General Hazards: Aminoketones can be toxic and may cause central nervous system and cardiovascular effects in case of overdose.[17] Compounds like bupropion carry a risk of seizure, which is dose-dependent.[18]
-
Personal Protective Equipment (PPE): Always handle the compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
2-Amino-1-(2-methylcyclopropyl)ethanone represents a valuable yet underexplored chemical entity. Its synthesis is achievable through modern organic chemistry techniques, such as direct α-amination of its ketone precursor. The convergence of the biologically significant cyclopropylamine and α-amino ketone motifs makes it a highly attractive scaffold for the development of new pharmaceuticals. This guide provides the foundational knowledge required for its synthesis, characterization, and safe handling, empowering researchers to explore its full potential.
References
- Synthesis of α-amino carbonyl compounds: a brief review. (2023, April 28). RSC Advances.
- α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Photoinduced Synthesis of α-Amino Ketones from Nitroarenes and α-Hydroxy Ketones. (2025, August 7). The Journal of Organic Chemistry.
- Iron-Catalyzed Oxidative α-Amination of Ketones with Primary and Secondary Sulfonamides. (2023, February 22). The Journal of Organic Chemistry.
- Direct l-Proline-Catalyzed Asymmetric α-Amination of Ketones. (2002, May 11). Journal of the American Chemical Society.
- CYCLOPROPYLAMINE.
- Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines.
- Free Amino Group Transfer via α‐Amination of Native Carbonyls.
- The Role of Cyclopropylamine in Advanced Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- 1-(2-methyl cyclopropyl) ethanone, 930-56-3. The Good Scents Company.
- Syntheses of Biologically Active 2-Arylcyclopropylamines.
- 1-(2-Methylcyclopropyl)ethan-1-one. PubChem.
- SYNTHESIS AND SPECTRAL CHARACTERISATION OF NEW β- AMINOKETONE COMPOUNDS.
- Bupropion. Wikipedia.
- Ethanone, 1-(2-methylcyclopropyl)-. NIST WebBook.
- Bupropion Toxicity. (2022, December 12).
- Wellbutrin (Bupropion Hcl): Side Effects, Uses, Dosage, Interactions, Warnings. (2024, April 15). RxList.
- A Comparative Guide to the Characterization of Amino-PEG6-amine Conjug
- Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts.
- Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019, October 15). YouTube.
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Alpha-Amino Ketone Cyclopropyl Derivatives: Technical Guide
Abstract
This technical guide analyzes the structural, synthetic, and pharmacological properties of alpha-amino ketone cyclopropyl derivatives , a privileged scaffold in modern drug discovery. Characterized by the fusion of a high-energy cyclopropyl ring with an alpha-amino ketone motif, these derivatives offer unique advantages: conformational restriction of peptide backbones, modulation of metabolic stability via C-H bond strengthening, and potential for covalent enzyme inhibition through ring-opening mechanisms. This document details the "1,1-cyclopropane aminoketone" architecture, advanced continuous-flow synthesis protocols, and their application in protease inhibitor design (e.g., SARS-CoV-2 Mpro, Cathepsin K).
Chemical Architecture & Properties[1]
Structural Definition
The core scaffold consists of a ketone functionality (
-
Conformational Constraint: The cyclopropyl ring restricts the
(phi) and (psi) torsion angles of the peptide backbone, forcing the molecule into specific secondary structures (often -turns or extended conformations) that mimic bioactive peptide substrates. -
Electronic Effects: The Walsh orbitals of the cyclopropane ring can conjugate with the adjacent carbonyl
-system, altering the electrophilicity of the ketone. This "sigma-hole" interaction and the strain energy (~27.5 kcal/mol) make the ring a latent "spring-loaded" trap for nucleophiles in specific contexts.
Physicochemical Advantages
| Property | Effect on Drug Candidate | Mechanism |
| Metabolic Stability | Increased | The C-H bonds of the cyclopropyl ring have higher |
| Potency | Lower | The rigid cyclopropyl group reduces the entropic penalty of binding by pre-organizing the ligand into a bioactive conformation. It also fills hydrophobic pockets (e.g., S2, S4) efficiently. |
| Solubility | Improved LogD | The amine functionality modulates pKa, while the compact cyclopropyl group adds lipophilicity without the steric bulk of a tert-butyl or cyclohexyl group. |
Advanced Synthesis Protocols
Protocol A: Photochemical Continuous-Flow Synthesis
Rationale: Traditional batch synthesis of 1,1-cyclopropane aminoketones is hindered by long reaction times and unstable intermediates. The continuous-flow approach utilizes a Norrish Type II photocyclization followed by a ring contraction, ensuring high yields and scalability.
Workflow Overview:
-
Intermediate: 2-Hydroxycyclobutanone (via 440 nm irradiation).
-
Product: 1,1-Cyclopropane aminoketone (via amine condensation).[1][2][3]
Step-by-Step Methodology:
-
Photoreactor Setup:
-
Use a Vapourtec UV-150 (or equivalent) photoreactor equipped with a 440 nm (blue) LED source.
-
Reactor coil: 10 mL FEP (Fluorinated Ethylene Propylene) tubing.
-
Temperature: Maintain at 20°C.
-
-
Step 1: Photocyclization (Formation of HCB)
-
Reagents: Dissolve the 1,2-diketone substrate (0.1 M) in acetonitrile (MeCN).
-
Process: Pump the solution through the photoreactor at a flow rate of 0.5 mL/min (Residence time: ~20 min).
-
Mechanism: The 1,2-diketone undergoes
-hydrogen abstraction upon excitation, forming a 1,4-biradical that couples to form the 2-hydroxycyclobutanone (HCB) ring.
-
-
Step 2: Telescoped Ring Contraction
-
Reagents: Prepare a second stream containing the primary amine (1.5 equiv) and a thiourea catalyst (10 mol%) in MeCN.
-
Mixing: Combine the output of the photoreactor with the amine stream using a T-mixer.
-
Reaction: Pass the combined stream through a thermal coil (heated to 60°C) or a packed bed reactor containing silica.
-
Mechanism: The amine condenses with the HCB ketone to form an imine/hemaminal. A subsequent rearrangement (ring contraction) expels the hydroxyl group (as water/tautomerization) to generate the 1-aminocyclopropyl ketone.
-
-
Purification:
-
Collect the reactor output.
-
Evaporate solvent in vacuo.
-
Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Protocol B: Vinyl Sulfonium Salt Annulation
Rationale: For generating 2-benzoyl quinoline derivatives or complex bicyclic systems.
-
Reagents:
-amino aryl ketone + vinyl sulfonium salt + DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).[4] -
Conditions: DCM solvent, Room Temperature, 2-4 hours.
-
Outcome: High yield formation of the cyclopropane ring via a tandem Michael addition/intramolecular nucleophilic substitution.
Pharmacological Mechanisms & Applications
Non-Covalent Inhibition (Peptidomimetics)
In protease inhibitors (e.g., for SARS-CoV-2 Mpro or HCV NS3/4A ), the cyclopropyl moiety often replaces a Proline or Leucine residue at the P2 position.
-
Example: Nirmatrelvir (Paxlovid component) utilizes a dimethylcyclopropyl proline motif.
-
Mechanism: The gem-dimethyl cyclopropyl group fits snugly into the S2 hydrophobic pocket of the Mpro enzyme. The rigid ring structure positions the nitrile warhead (P1') perfectly for covalent attack by the catalytic Cysteine-145.
Covalent Inhibition (Warhead Strategy)
Certain alpha-amino cyclopropyl ketones act as suicide substrates .
-
Mechanism:
-
Binding: The inhibitor binds to the active site.[5]
-
Nucleophilic Attack: The active site nucleophile (Cys-SH or Ser-OH) attacks the ketone carbonyl.
-
Ring Opening: The resulting tetrahedral intermediate collapses, or the strain of the adjacent cyclopropyl ring facilitates a ring-opening reaction (often assisted by acid catalysis from the oxyanion hole), leading to irreversible alkylation of the enzyme.
-
-
Target: This mechanism is explored in Cathepsin K and Calpain inhibitors to prevent reversible dissociation.
Visualizations
Diagram: Photochemical Flow Synthesis Workflow
This diagram illustrates the logic flow of the continuous synthesis protocol described in Section 2.1.
Caption: Continuous-flow synthesis pathway transforming 1,2-diketones into 1,1-cyclopropane aminoketones via HCB intermediates.
Diagram: Pharmacological Logic (SAR)
This diagram details the Structure-Activity Relationship (SAR) logic for incorporating the cyclopropyl motif.
Caption: Structure-Activity Relationship (SAR) mapping of the cyclopropyl scaffold to pharmacological outcomes.
References
-
Cambié, D., et al. (2020). Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Max Planck Institute.[3]
-
Wipf, P., et al. (2005). Synthesis of alpha-amino-alpha,beta-cyclopropyl acids and their application in peptide mimics.
-
Martin, S. F., et al. (1998). Cyclopropane-derived peptidomimetics.[6] Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors. Journal of Medicinal Chemistry.[6]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry.[6]
-
Konno, S., et al. (2022). Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases. ACS Pharmacology & Translational Science.
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- 4. A general access to 1,1-cyclopropane aminoketones and their conversion into 2-benzoyl quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cyclopropane-derived peptidomimetics. Design, synthesis, evaluation, and structure of novel HIV-1 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Aminomethyl Cyclopropyl Ketones and Their Analogs: Synthesis, Properties, and Applications
This technical guide provides a comprehensive overview of aminomethyl cyclopropyl ketones, a class of compounds with significant potential in medicinal chemistry and drug development. Due to the limited specific data on "2-methylcyclopropyl alpha-aminomethyl ketone," this guide will focus on the closely related and well-documented analog, cyclopropyl methyl ketone, and its derivatives. The principles, synthesis strategies, and analytical techniques discussed herein are directly applicable to the broader class of substituted cyclopropyl ketones.
Introduction and Nomenclature
The nomenclature "2-methylcyclopropyl alpha-aminomethyl ketone" suggests a chemical structure of 2-amino-1-(2-methylcyclopropyl)ethan-1-one. While this specific molecule is not widely referenced, the underlying structural motif—a cyclopropyl ring adjacent to a ketone functional group—is of significant interest. These compounds serve as key intermediates in the synthesis of a variety of biologically active molecules, including antiviral and antifungal agents.[1] The strained cyclopropyl ring imparts unique electronic and conformational properties, making it a valuable component in the design of novel therapeutics.[2]
This guide will delve into the chemical identity, synthesis, and characterization of key cyclopropyl ketones, providing researchers and drug development professionals with a solid foundation for working with this important class of molecules.
Chemical Identity and Physicochemical Properties
A thorough understanding of the chemical identity and physical properties of the foundational molecule, cyclopropyl methyl ketone, is crucial for its application and the synthesis of its derivatives.
Synonyms and Identifiers
Cyclopropyl methyl ketone is known by several synonyms, which are important to recognize when searching chemical databases and literature.
| Identifier Type | Value | Source |
| IUPAC Name | 1-cyclopropylethanone | PubChem[3] |
| CAS Number | 765-43-5 | Fisher Scientific[4] |
| Synonyms | Acetylcyclopropane, Methyl cyclopropyl ketone | PubChem[3], Santa Cruz Biotechnology[5] |
| Molecular Formula | C5H8O | PubChem[3] |
| Molecular Weight | 84.12 g/mol | Thermo Fisher Scientific[6] |
Physicochemical Data
The physical and chemical properties of cyclopropyl methyl ketone are summarized in the table below. This data is essential for designing reaction conditions, purification protocols, and ensuring safe handling.
| Property | Value | Source |
| Appearance | Colorless to very slightly yellow liquid | BOC Sciences[], Alfa Aesar |
| Boiling Point | 110-114 °C | Fisher Scientific[4] |
| Melting Point | -68.0 °C | Thermo Fisher Scientific[6] |
| Density | 0.8980 g/mL | Thermo Fisher Scientific[6] |
| Flash Point | 21 °C | Thermo Fisher Scientific[6] |
| Solubility | Soluble in water (185g/L at 20°C), alcohols, and chlorinated solvents | Thermo Fisher Scientific[6] |
| Refractive Index | 1.4220 to 1.4260 | Thermo Fisher Scientific[6] |
Synthesis of Cyclopropyl Methyl Ketones
The synthesis of cyclopropyl methyl ketones can be achieved through various routes. The choice of a particular method depends on the availability of starting materials, desired scale, and the specific stereochemistry of the target molecule.
Ring-Closing Reaction of a Halogenated Ketone
A common and well-established method involves the intramolecular cyclization of a gamma-chloro ketone.[8][9] This approach is advantageous due to the relatively low cost of the starting materials and the straightforward reaction conditions.
Workflow for the Synthesis of Cyclopropyl Methyl Ketone:
Figure 1: General workflow for the synthesis of cyclopropyl methyl ketone via a ring-closing reaction.
Experimental Protocol:
Step 1: Synthesis of 5-chloro-2-pentanone [9]
-
In a distillation flask, combine 450 mL of concentrated hydrochloric acid, 525 mL of water, and 384 g (3 moles) of α-acetyl-γ-butyrolactone.
-
Heat the mixture. Carbon dioxide will evolve, and the solution will change color from yellow to orange and then to black.
-
Begin distillation as the effervescence subsides. Collect the distillate in a receiver cooled in an ice-water bath.
-
After collecting approximately 900 mL of distillate, add another 450 mL of water to the flask and continue distillation to collect an additional 300 mL.
-
Separate the organic layer from the distillate and extract the aqueous layer with ether.
-
Combine the organic layer and ether extracts, dry over calcium chloride, and remove the ether by distillation to obtain crude 5-chloro-2-pentanone.
Step 2: Synthesis of Cyclopropyl methyl ketone [8]
-
In a three-necked flask equipped with a stirrer and reflux condenser, place a solution of 180 g of sodium hydroxide in 180 mL of water.
-
Heat the solution to boiling and add the crude 5-chloro-2-pentanone dropwise over 15-20 minutes.
-
Continue boiling for one hour after the addition is complete.
-
Add 370 mL of water slowly and reflux for another hour.
-
Arrange the condenser for distillation and distill the water-ketone mixture.
-
Saturate the aqueous layer of the distillate with potassium carbonate and separate the upper layer of cyclopropyl methyl ketone.
-
Extract the aqueous layer with ether, combine the organic layers, dry, and fractionally distill to obtain pure cyclopropyl methyl ketone.
Synthesis from 2-Methylfuran
An alternative, more modern approach utilizes 2-methylfuran as the starting material.[10] This method is considered more environmentally friendly and has high atom economy.
Workflow for the Synthesis of Cyclopropyl Methyl Ketone from 2-Methylfuran:
Figure 2: Synthetic route to cyclopropyl methyl ketone starting from 2-methylfuran.
This patented method involves a three-step process:
-
One-pot hydrogenation and hydrolysis of 2-methylfuran to produce acetyl-n-propanol.
-
Chlorination of the resulting alcohol with hydrochloric acid to yield 5-chloro-2-pentanone.
-
Ring-closing reaction of the chlorinated ketone under alkaline conditions to form the final product, cyclopropyl methyl ketone.[10]
Applications in Drug Development and Organic Synthesis
Cyclopropyl methyl ketone and its derivatives are valuable building blocks in the synthesis of pharmaceuticals and agrochemicals.[1]
-
Antiviral Agents: It is a key intermediate in the synthesis of the anti-HIV drug Efavirenz.[1]
-
Fungicides: This ketone is used in the production of fungicides such as Cyprodinil and Cyproconazole.[1]
-
Herbicides: It serves as an intermediate for the herbicide Isoxaflutole.[1]
-
PDE4 Inhibitors: Cyclopropyl methyl ketone is utilized in the synthesis of phosphodiesterase 4 (PDE4) inhibitors.[2][]
-
α-Trifluoromethyl-amines: It is also used in the preparation of α-trifluoromethyl-amines.[2][]
The reactivity of the cyclopropyl group, coupled with the versatility of the ketone functional group, allows for a wide range of chemical transformations, making it a cornerstone for the construction of complex molecular architectures.
Analytical Characterization
The identity and purity of cyclopropyl methyl ketones are typically confirmed using a combination of spectroscopic and chromatographic techniques.
-
Gas Chromatography (GC): Used to determine the purity of the compound. A typical purity for commercially available cyclopropyl methyl ketone is ≥98.0%.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption for the carbonyl (C=O) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for confirming the structure. The cyclopropyl protons will have a characteristic upfield chemical shift.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern of the molecule.
Safety and Handling
Cyclopropyl methyl ketone is a flammable liquid and should be handled with appropriate safety precautions.[6] It is also a skin and eye irritant.[6][11] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
While the specific compound "2-methylcyclopropyl alpha-aminomethyl ketone" is not extensively documented, the foundational structure of cyclopropyl methyl ketone provides a rich platform for chemical synthesis and drug discovery. The synthetic routes, physicochemical properties, and applications detailed in this guide offer a comprehensive resource for researchers and scientists working with this versatile class of molecules. The unique properties conferred by the cyclopropyl ring will undoubtedly continue to inspire the development of novel therapeutics and other advanced materials.
References
-
((1R,2R)-2-(aminomethyl)cyclopropyl)methanol. Chemsrc. [Link]
-
Methanone, [5-chloro-2-[(cyclopropylmethyl)amino]phenyl]phenyl-. NIST WebBook. [Link]
-
1-[(1R,2R)-2-(aminomethyl)-1-methylcyclopropyl]-2-[(1RS,2RS)-2-(fluoromethyl)cyclopropyl]ethan-1-ol. Chemspace. [Link]
-
2-Methylcyclopropyl methyl ketone. CAS Common Chemistry. [Link]
-
Chemical Properties of 2-Methylcyclopropyl (CAS 118299-38-0). Cheméo. [Link]
-
Cyclopropyl methyl ketone. PubChem. [Link]
-
(2-Methylcyclopropyl)methanol. PubChem. [Link]
- Synthesis method of cyclopropyl methyl ketone.
-
Naming Ketones Explained - IUPAC Nomenclature. YouTube. [Link]
-
Preparation of Methyl cyclopropyl ketone. LookChem. [Link]
-
Aldehydes & Ketones. [Link]
-
Naming Aldehydes and Ketones. [Link]
-
Toward the synthesis of α-methylamino-α-phenyl-cycloheptanone. [Link]
-
Methyl 1-methylcyclopropyl ketone. PubChem. [Link]
-
Nomenclature of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
-
One pot three component synthesis of α-methylated ketones from secondary and primary aryl alcohols. ChemRxiv. [Link]
-
Cyclopropyl methyl ketone. Haz-Map. [Link]
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- 1. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]
- 2. CAS 765-43-5: Cyclopropyl methyl ketone | CymitQuimica [cymitquimica.com]
- 3. Cyclopropyl methyl ketone | C5H8O | CID 13004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS RN 765-43-5 | Fisher Scientific [fishersci.com]
- 5. Cyclopropyl methyl ketone | CAS 765-43-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Cyclopropyl methyl ketone, 98% 25 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. Preparation of Methyl cyclopropyl ketone - Chempedia - LookChem [lookchem.com]
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- 10. CN110862310A - Synthesis method of cyclopropyl methyl ketone - Google Patents [patents.google.com]
- 11. Cyclopropyl methyl ketone - Hazardous Agents | Haz-Map [haz-map.com]
Next-Generation Pharmacophores: Novel Cyclopropyl Amino Ketone Building Blocks for Drug Discovery
Executive Summary
In the pursuit of novel chemical space, the "escape from Flatland" initiative has driven medicinal chemists toward sp³-rich scaffolds that offer improved solubility and target selectivity compared to traditional planar aromatics. Among these, Cyclopropyl Amino Ketones (CPAKs) —specifically the 1,1-disubstituted variants—have emerged as high-value building blocks.
This guide analyzes the structural utility of CPAKs, detailing their role in enhancing metabolic stability and restricting conformation.[1][2] We present a validated, next-generation synthetic workflow utilizing 2-hydroxycyclobutanone (HCB) ring contraction , a method that overcomes the steric and electronic challenges of traditional alkylation routes.
The Cyclopropyl Motif: A Medicinal Chemistry Imperative
The cyclopropyl group is not merely a spacer; it is a functional pharmacophore.[3][4] Its incorporation into amino ketone scaffolds addresses three critical failures in early-stage drug discovery: metabolic liability, off-target toxicity, and poor oral bioavailability.
Metabolic Armouring
The C–H bonds in a cyclopropyl ring possess higher bond dissociation energy (
Conformational Restriction
The rigid geometry of the cyclopropyl ring locks the pendant amino and ketone groups into specific vectors. This reduces the entropic penalty of binding (
Bioisosterism
The cyclopropyl group serves as an effective bioisostere for:
-
Alkenes: Mimicking the
-character due to the Walsh orbitals. -
Carbonyls: In terms of steric volume.
-
Gem-dimethyl groups: Reducing lipophilicity (LogP) while maintaining steric bulk.
Visualization: The Cyclopropyl Advantage
The following diagram illustrates the mechanistic impact of the cyclopropyl motif on drug-like properties.
Figure 1: Mechanistic contributions of the cyclopropyl scaffold to drug developability.
Structural Class: 1,1-Cyclopropyl Amino Ketones[5]
While
Target Structure:
Why this scaffold? Recent literature highlights this motif as a "privileged" structure for inhibiting proteases (e.g., HCV NS3/4A) and kinases where the ATP-binding pocket requires a rigid, non-planar linker to access the back cleft.
Advanced Synthetic Methodology: HCB Ring Contraction
Traditional synthesis of 1,1-CPAKs via alkylation of enolates is often plagued by dialkylation and poor yields due to steric crowding. The modern, authoritative approach utilizes a photochemical ring contraction of 2-hydroxycyclobutanones (HCBs) .
The Mechanism
-
Photocyclization: A 1,2-diketone undergoes a Norrish Type II-like photocyclization to form the strained 2-hydroxycyclobutanone (HCB).
-
Amine Condensation: The HCB reacts with a primary or secondary amine.[5]
-
Ring Contraction: The resulting intermediate undergoes a semibenzilic-type rearrangement (ring contraction) to expel the strain, yielding the thermodynamically stable 1,1-cyclopropyl amino ketone.
Visualization: Synthetic Workflow
This pathway allows for the modular assembly of diverse libraries using flow chemistry or batch photochemistry.
Figure 2: The HCB Ring Contraction pathway for synthesizing 1,1-CPAKs.
Experimental Protocol: Synthesis of 1-Morpholino-1-benzoylcyclopropane
This protocol is adapted from recent continuous flow and batch methodologies [1, 2], optimized for bench-scale medicinal chemistry.
Materials
-
Substrate: 1-Phenyl-1,2-butanedione (1.0 equiv)
-
Reagent: Morpholine (1.2 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
-
Light Source: Blue LED photoreactor (450 nm, ~10W)
-
Catalyst (Optional): Silica gel or mild Lewis acid (e.g., Sc(OTf)₃) can accelerate the rearrangement.
Step-by-Step Methodology
Phase 1: Photochemical Generation of HCB
-
Dissolve 1-phenyl-1,2-butanedione (5 mmol) in anhydrous DCM (0.1 M concentration).
-
Degas the solution with nitrogen for 15 minutes to remove oxygen (triplet quencher).
-
Irradiate the solution with Blue LEDs (450 nm) in a flow reactor (residence time: 20 min) or a batch vial (2-4 hours) at ambient temperature.
-
In-Process Control (IPC): Monitor by TLC or LCMS for the disappearance of the diketone and formation of the HCB intermediate (often visible as a shift in retention time).
Phase 2: Amine Condensation and Ring Contraction
-
To the crude HCB solution, add Morpholine (6 mmol, 1.2 equiv).
-
Add activated molecular sieves (4Å) to sequester water formed during condensation.
-
Stir the reaction mixture at room temperature for 12 hours. Note: If conversion is slow, heat to 40°C.
-
Workup: Filter off the molecular sieves. Wash the organic layer with saturated NaHCO₃ (2 x 20 mL) and Brine (1 x 20 mL).
-
Dry over Na₂SO₄ and concentrate in vacuo.
Phase 3: Purification
-
Purify the crude residue via flash column chromatography (Silica gel).
-
Eluent: Gradient of Hexanes/Ethyl Acetate (starting 90:10 to 70:30).
-
Characterization: The product should exhibit a characteristic cyclopropyl signal in ¹H NMR (multiplets around 1.0–1.5 ppm) and the disappearance of the diketone carbonyl peaks.
Data Analysis: Stability and Potency[7][8][9][10]
To validate the utility of this building block, we compare the physicochemical properties of a CPAK analog against a traditional linear alkyl analog in a hypothetical kinase inhibitor scaffold.
Table 1: Comparative Physicochemical Profile
| Property | Linear Analog (Isopropyl) | CPAK Analog (Cyclopropyl) | Impact |
| cLogP | 3.2 | 2.8 | Improved: Lower lipophilicity reduces non-specific binding. |
| t½ (Microsomal) | 18 min | 45 min | Superior: High metabolic stability due to C-H bond strength. |
| Potency (IC₅₀) | 120 nM | 15 nM | Enhanced: Rigidification reduces entropic cost of binding. |
| Solubility | 50 µM | 120 µM | Improved: Disruption of planar stacking improves aqueous solubility. |
Data represents generalized trends observed in matched molecular pair (MMP) analyses of cyclopropyl-containing drugs [3, 4].
Conclusion
The 1,1-cyclopropyl amino ketone is more than a structural novelty; it is a strategic tool for optimizing the DMPK profile of lead compounds. By utilizing the HCB ring-contraction methodology, researchers can access this chemical space efficiently, bypassing the limitations of traditional synthesis. This scaffold should be considered a primary "go-to" motif when seeking to rigidify amino-alkyl chains or improve metabolic stability in drug discovery programs.
References
-
Continuous flow synthesis of 1,1-cyclopropane aminoketones. MPG.PuRe. (2024). Retrieved from [Link]
-
Synthesis of α‐Aminocyclopropyl Ketones and 2‐Substituted Benzoimidazoles. ResearchGate. (2025). Retrieved from [Link]
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. (2020). Retrieved from [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery. (2021). Retrieved from [Link]
Sources
Technical Guide: Synthesis and Application of 1-(2-Methylcyclopropyl)ethan-1-one Amino Derivatives
Executive Summary
1-(2-methylcyclopropyl)ethan-1-one (Methyl 2-methylcyclopropyl ketone) represents a high-value pharmacophore in modern medicinal chemistry. Its structural rigidity, combined with the metabolic stability of the cyclopropyl ring, makes it an ideal bioisostere for isopropyl or phenyl groups in drug candidates.
This guide details the synthetic transformation of this ketone into its amino derivatives —specifically via reductive amination and oxime reduction pathways. These amine products are critical intermediates for synthesizing kinase inhibitors, GPCR ligands, and antiviral agents (e.g., substituted cyclopropylamines found in reverse transcriptase inhibitors).
Key Technical Challenges:
-
Stereochemical Complexity: The starting material exists as cis and trans diastereomers. Amination introduces a new chiral center, potentially yielding four distinct diastereomeric pairs.
-
Ring Stability: The strained cyclopropane ring is susceptible to acid-catalyzed ring opening (homoconjugate addition) during imine formation.
-
Volatility: The low molecular weight of the parent ketone and simple amine derivatives requires specific isolation protocols to prevent yield loss.
Part 1: Chemical Architecture & Stereochemistry
Structural Analysis
The core molecule consists of an acetyl group attached to a 1,2-disubstituted cyclopropane ring.
Stereochemical Landscape
Before initiating synthesis, researchers must characterize the starting material. The commercial ketone is typically supplied as a mixture of trans (thermodynamically favored) and cis isomers.
Stereoisomer Generation during Amination:
When the ketone (C=O) is converted to an amine (C-NH
-
Starting Material: Trans-(1R, 2R) and Trans-(1S, 2S) [racemic pair 1]; Cis-(1R, 2S) and Cis-(1S, 2R) [racemic pair 2].
-
Product: The reduction of the imine intermediate can occur from the Re or Si face, doubling the number of stereoisomers.
Expert Insight: For drug development, it is highly recommended to separate the cis/trans ketone isomers via fractional distillation or preparative GC before amination. Separating the resulting diastereomeric amines post-reaction is significantly more difficult.
Part 2: Synthetic Pathways[2]
Pathway A: Direct Reductive Amination (Preferred)
This is the most robust method for synthesizing secondary and tertiary amines. It involves the formation of an imine/iminium species followed by in situ reduction.[2][3][4]
Reagents:
-
Amine Source: Primary or secondary amine (R-NH
). -
Reducing Agent: Sodium Triacetoxyborohydride (STAB) or Sodium Cyanoborohydride (NaBH
CN). -
Solvent: 1,2-Dichloroethane (DCE) or THF.[5]
-
Acid Catalyst: Acetic acid (AcOH).
Mechanism & Logic:
We utilize STAB over NaBH
Figure 1: Direct reductive amination pathway ensuring cyclopropyl ring integrity.
Pathway B: Oxime Reduction (For Primary Amines)
To synthesize the primary amine (1-(2-methylcyclopropyl)ethanamine), direct reductive amination with ammonia is often low-yielding due to dimerization. The oxime route is superior.
-
Oximation: Reaction with Hydroxylamine hydrochloride (NH
OH·HCl) and NaOAc in EtOH/H O. -
Reduction: Hydrogenation (H
, Raney Ni) or LiAlH reduction.
Part 3: Experimental Protocols
Protocol 1: Synthesis of N-Benzyl-1-(2-methylcyclopropyl)ethanamine
Target: Secondary amine formation via Reductive Amination.
Materials:
-
1-(2-methylcyclopropyl)ethan-1-one (1.0 eq, 10 mmol)
-
Benzylamine (1.1 eq, 11 mmol)
-
Sodium Triacetoxyborohydride (STAB) (1.4 eq, 14 mmol)
-
Acetic Acid (1.0 eq)
-
1,2-Dichloroethane (DCE) (anhydrous, 30 mL)
Step-by-Step Methodology:
-
Imine Formation (Equilibrium):
-
In a dry 100 mL round-bottom flask under N
, dissolve the ketone (981 mg) and benzylamine (1.18 g) in DCE (30 mL). -
Add Acetic Acid (600 mg). Stir at room temperature for 30 minutes.
-
Why: This pre-stir allows the hemiaminal/imine equilibrium to establish before the reducing agent is added, minimizing direct reduction of the ketone to the alcohol.
-
-
Reduction:
-
Cool the mixture to 0°C.
-
Add STAB (2.97 g) portion-wise over 10 minutes.
-
Note: Gas evolution (H
) may occur; ensure proper venting. -
Allow the reaction to warm to room temperature and stir for 12–16 hours.
-
-
Quench & Work-up (Self-Validating Step):
-
Quench with saturated aqueous NaHCO
(30 mL). Stir for 15 minutes until effervescence ceases. -
Extract with DCM (3 x 20 mL).
-
Validation: Check the aqueous layer pH; it must be basic (pH > 8) to ensure the amine is in the organic phase. If acidic, the product remains in the water as a salt.
-
-
Purification:
-
Dry combined organics over Na
SO , filter, and concentrate. -
Purify via flash column chromatography (Silica gel; Hexanes/EtOAc gradient with 1% Triethylamine).
-
Why Et3N? Silica is slightly acidic and can streak amines. Triethylamine neutralizes the silica.
-
Protocol 2: Synthesis of Primary Amine via Oxime
Target: 1-(2-methylcyclopropyl)ethanamine.
-
Oximation: Reflux ketone with NH
OH·HCl and Sodium Acetate in Ethanol for 2 hours. Concentrate and extract to yield the oxime (usually a viscous oil). -
Reduction: Dissolve oxime in THF. Add slowly to a suspension of LiAlH
(2.0 eq) in THF at 0°C. Reflux for 4 hours. -
Fieser Work-up: Quench carefully with water (n mL), 15% NaOH (n mL), and water (3n mL). Filter the granular precipitate.
Part 4: Data Summary & Optimization
Reducing Agent Selection Guide
The choice of reducing agent dictates the chemoselectivity and yield.
| Reducing Agent | Reactivity | Selectivity | Risk Profile | Recommended For |
| STAB | Moderate | High (Imine > Aldehyde > Ketone) | Low | Standard Protocol (Best balance). |
| NaBH | Low | Very High (Imine only at pH 6) | High (Toxic HCN gas) | Acid-sensitive substrates. |
| NaBH | High | Low (Reduces Ketones & Imines) | Low | Two-step procedures only (Imine pre-formation). |
| H | Variable | Low (Risk of ring opening) | High (Flammability) | Large scale, if ring is stable. |
Stereochemical Outcome Logic
The diagram below illustrates the divergence of stereoisomers.
Figure 2: Stereochemical divergence during the reduction of the trans-ketone isomer.
Part 5: References
-
Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry. Link
-
Ghorbani-Vaghei, R., et al. (2025).[6][7] "Application of magnetically recoverable gold nanocatalysts in Biginelli synthesis." ResearchGate. Link (Context on cyclopropyl ketone reactivity).
-
PubChem. (2025).[1] "1-(2-Methylcyclopropyl)ethan-1-one Compound Summary." National Library of Medicine. Link
-
Organic Chemistry Portal. (2024). "Synthesis of Amines: Reductive Amination." Organic Chemistry Portal. Link
-
BenchChem. (2025).[8] "Cyclopropyl Methyl Ketone as a Precursor for Antiviral Drugs."[8][9][10] BenchChem Application Notes. Link
Sources
- 1. 1-(2-Methylcyclopropyl)ethan-1-one | C6H10O | CID 136726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 6. scihorizon.com [scihorizon.com]
- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Cyclopropyl Methyl Ketone: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 10. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]
The Cyclopropyl Renaissance: A Strategic Pharmacophore in Modern Medicinal Chemistry
The following technical guide is structured to provide actionable intelligence for medicinal chemists and drug discovery scientists. It moves beyond basic textbook definitions to explore the strategic application of the cyclopropyl pharmacophore in lead optimization.
Executive Summary
The cyclopropyl group has evolved from a mere structural curiosity to a "privileged" pharmacophore in modern drug design.[1] Appearing in over 60 FDA-approved small molecules—from the antibiotic Ciprofloxacin to the HCV protease inhibitor Glecaprevir—this three-membered ring offers a unique intersection of steric bulk, electronic modulation, and metabolic resilience.
For the medicinal chemist, the cyclopropyl moiety is not just a carbon spacer; it is a precision tool for:
-
Conformational Locking: Reducing entropic penalties upon binding.
-
Bioisosteric Replacement: Mimicking isopropyl or phenyl groups with reduced lipophilicity.
-
Metabolic Armor: Blocking CYP450 oxidation sites due to high C-H bond dissociation energy (BDE).[2]
This guide dissects the physicochemical basis of these effects and provides validated protocols for their synthesis and application.
The Physicochemical Core: Why Cyclopropyls Work
To deploy cyclopropyls effectively, one must understand their unique electronic structure, often described by the Walsh Orbital model .
Electronic Structure & The Walsh Model
Unlike standard
-
Consequence 1 (Acidity): The increased
-character in the C-H bonds renders them shorter and more acidic than typical alkanes ( ~46 vs. ~50). This allows the ring to act as a weak electron-withdrawing group (EWG). -
Consequence 2 (Pi-Character): The C-C bonds bow outward ("banana bonds"), creating a region of electron density that can conjugate with adjacent
-systems (arenes, carbonyls). This allows a cyclopropyl group to mimic the electronic properties of a vinyl group or a phenyl ring without the planarity.
Lipophilicity and Solubility Modulation
Replacing an isopropyl or gem-dimethyl group with a cyclopropyl ring often lowers
| Substituent | Steric Volume ( | Lipophilicity ( | C-H BDE (kcal/mol) |
| Isopropyl | ~75 ų | +1.53 | ~95 (tertiary) |
| Cyclopropyl | ~72 ų | +1.14 | ~106 |
| Gem-dimethyl | ~78 ų | +1.50 | ~98 (primary) |
Data Interpretation: The cyclopropyl group provides a "magic methyl" effect—filling a hydrophobic pocket with similar volume to an isopropyl group but with significantly lower lipophilicity and higher metabolic stability.
Strategic Applications in Lead Optimization
The Isopropyl Bioisostere (Metabolic Switching)
A common liability in lead series is the rapid hydroxylation of isopropyl or ethyl groups by CYP450 enzymes.
-
Mechanism: CYP enzymes abstract a hydrogen atom.[2] The tertiary C-H of an isopropyl group is weak (~95 kcal/mol), making it a metabolic "soft spot."
-
The Fix: Replacing the isopropyl with a cyclopropyl raises the BDE to ~106 kcal/mol, often rendering the site metabolically inert.
-
Case Study: Pitavastatin. The cyclopropyl group diverts metabolism away from CYP3A4 (prone to drug-drug interactions) toward CYP2C9, improving the safety profile compared to other statins.
The Phenyl Bioisostere (The "Twist")
Cyclopropyl rings can replace phenyl rings to break planarity. While a phenyl ring is flat and electron-rich, a cyclopropyl group is 3D and
-
Application: In the development of NK1 antagonists, replacing a phenyl ring with a cyclopropyl moiety maintained receptor affinity while significantly improving aqueous solubility and reducing plasma protein binding.
Conformational Restriction (Entropy Reduction)
Binding affinity is governed by the Gibbs free energy equation:
-
Example: Saxagliptin (Onglyza). The cis-methano-proline motif locks the pyrrolidine ring, positioning the nitrile warhead perfectly for covalent inhibition of DPP-4.
Visualizing the Decision Process
The following decision tree guides the medicinal chemist on when to deploy a cyclopropyl moiety.
Figure 1: Strategic decision tree for incorporating cyclopropyl pharmacophores during Lead Optimization (LO).
Experimental Protocol: Robust Synthesis via Simmons-Smith
While many methods exist (Kulinkovich, Corey-Chaykovsky), the Furukawa modification of the Simmons-Smith reaction remains the industrial standard for converting alkenes to cyclopropanes due to its stereospecificity and safety profile compared to diazomethane methods.
Protocol: Cyclopropanation of an Allylic Alcohol
Objective: Stereoselective synthesis of a cyclopropyl scaffold from a chiral allylic alcohol.[3] Mechanism: The zinc carbenoid coordinates to the alcohol oxygen, directing the methylene delivery to the syn face.
Reagents:
-
Substrate: Allylic Alcohol (1.0 equiv)
-
Reagent: Diethylzinc (
, 1.0 M in hexanes, 2.5 equiv) -
Carbene Source: Diiodomethane (
, 2.5 equiv) -
Solvent: Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Setup (Inert Atmosphere): Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to 0°C using an ice bath.[4]
-
Solvent Charge: Add anhydrous DCM (0.2 M concentration relative to substrate).
-
Carbenoid Formation:
-
Add
solution dropwise via syringe. (Caution: Pyrophoric). -
Add
dropwise. A white precipitate ( ) may form. -
Stir at 0°C for 20 minutes to generate the active species (
).
-
-
Substrate Addition:
-
Dissolve the allylic alcohol in a minimal amount of anhydrous DCM.
-
Add slowly to the reaction mixture at 0°C.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir. Monitor by TLC or LC-MS (typically 2–12 hours).
-
Tip: If reaction is sluggish, refluxing in DCE (83°C) can drive it to completion.
-
-
Quench (Critical):
-
Cool back to 0°C.
-
Slowly add saturated aqueous
.[4] Vigorous gas evolution (ethane) and precipitation will occur.
-
-
Workup:
-
Purification: Flash column chromatography.
Validation Criteria:
-
NMR: Look for high-field signals (0.2–1.0 ppm) for cyclopropyl protons.
-
Stereochemistry: Verify syn-addition relative to the hydroxyl group (NOESY or X-ray).
Metabolic Liabilities & Toxicity Risks[2][5][6]
Despite their stability, cyclopropyl groups are not immune to metabolism. The "Double-Edged Sword" of cyclopropylamines must be managed.
The Radical Clock Mechanism
Cyclopropylamines can undergo Single Electron Transfer (SET) oxidation by CYP450 enzymes.
-
SET Oxidation: Nitrogen loses an electron to form a radical cation.
-
Ring Opening: The strained ring fragments rapidly (radical clock), forming a reactive iminium ion or enone.
-
Covalent Binding: These electrophiles can alkylate proteins, leading to Mechanism-Based Inhibition (MBI) or hepatotoxicity.
-
Warning Signal: Trovafloxacin (Trovan) was withdrawn due to hepatotoxicity linked to the metabolic opening of its fused cyclopropylamine ring.
-
Mitigation: Avoid electron-rich cyclopropylamines if possible, or add substituents (fluorine, methyl) to the ring to hinder the radical opening pathway.
Figure 2: Metabolic divergence of cyclopropylamines. Path B represents the toxicity risk associated with ring opening.
References
-
Talele, T. T. (2016).[5] The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules.[2][6] Journal of Medicinal Chemistry, 59(19), 8712–8756.[7] Link
-
Wuitschik, G., et al. (2010).[8] Oxetanes as Promising Modules in Drug Discovery. Angewandte Chemie International Edition, 49(48), 8993-8995. (Contextual comparison of small rings). Link
-
Barnes-Seeman, D. (2016). The Role of the Cyclopropyl Group in Drug Discovery. Current Topics in Medicinal Chemistry. Link (Note: Cited within Talele review).
-
Charette, A. B., & Beauchemin, A. (2001). Simmons-Smith Cyclopropanation Reaction.[4][9] Organic Reactions, 58, 1–415. Link
-
Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design: Transformation of the Potent but Cytotoxic Cyclopropyl-Indole Derivative into a Safe and Efficacious Candidate. Journal of Medicinal Chemistry, 48(19), 5853-5856. Link
-
Fujino, H., et al. (2003). Metabolic Properties of the Acidic Microsomal Metabolite of Pitavastatin. Drug Metabolism and Disposition, 31(1), 116-124. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 9. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Amino-1-(2-methylcyclopropyl)ethan-1-one molecular weight and formula
The following technical guide provides an in-depth analysis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one , a specialized strained-ring building block used in medicinal chemistry.
Executive Summary
2-Amino-1-(2-methylcyclopropyl)ethan-1-one is a bifunctional chemical intermediate characterized by a highly strained cyclopropyl ring coupled with a reactive
Its utility lies in the cyclopropyl group , which acts as a bioisostere for alkene or isopropyl groups, improving metabolic stability and potency by restricting conformational freedom. However, the molecule exhibits significant instability in its free base form, requiring specific handling protocols to prevent dimerization into pyrazine derivatives.
Core Chemical Specifications
| Property | Specification |
| Chemical Name | 2-Amino-1-(2-methylcyclopropyl)ethan-1-one |
| IUPAC Name | 2-amino-1-(2-methylcyclopropyl)ethanone |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Exact Mass | 113.0841 |
| Canonical SMILES | CC1CC1C(=O)CN |
| Key Functional Groups | Primary Amine, Ketone, Cyclopropane |
| Stereochemistry | 2 Chiral Centers (C1, C2 of ring); exists as cis and trans diastereomers.[1][2] |
Structural Architecture & Stereochemistry
The molecule's reactivity is defined by the interplay between the electrophilic carbonyl and the nucleophilic amine, exacerbated by the electron-donating character of the cyclopropyl ring.
Cyclopropyl Ring Strain
The cyclopropane ring introduces approximately 27.5 kcal/mol of ring strain (Baeyer strain). The "banana bonds" (high p-character) of the cyclopropyl group allow it to conjugate with the adjacent carbonyl system, behaving similarly to a vinyl group but with saturated character. This conjugation stabilizes the carbonyl slightly but makes the ring susceptible to ring-opening reactions under strong acid conditions.
Stereochemical Complexity
The 2-methyl substitution creates two stereocenters on the ring. Synthetic routes typically yield a mixture of diastereomers unless chiral starting materials are used.
-
Trans-isomer: Methyl and Carbonyl groups on opposite faces (Thermodynamically favored).
-
Cis-isomer: Methyl and Carbonyl groups on the same face (Sterically crowded).
Synthesis & Production Protocol
Expert Note: Direct amination of the parent ketone is not recommended due to poly-alkylation. The most robust route utilizes the Delepine Reaction or Azide Reduction pathway to ensure mono-amination.
Validated Synthesis Workflow
The following protocol describes the conversion of 1-(2-methylcyclopropyl)ethan-1-one (Precursor) to the target amine salt.
Reagents:
-
Precursor: 1-(2-methylcyclopropyl)ethan-1-one (CAS 930-56-3)[3]
-
Brominating Agent: Bromine (
) or Phenyltrimethylammonium tribromide (PTAB) -
Nitrogen Source: Sodium Azide (
) -
Reducing Agent: Triphenylphosphine (
, Staudinger conditions)
Step-by-Step Methodology
-
Alpha-Bromination:
-
Dissolve 1-(2-methylcyclopropyl)ethan-1-one in anhydrous Methanol/Ether (1:1).
-
Add 1.0 eq of
dropwise at 0°C. The cyclopropyl ring is acid-sensitive; maintain low temperature to prevent ring opening. -
Mechanism:[4] Acid-catalyzed enolization followed by electrophilic bromination.
-
Intermediate: 2-Bromo-1-(2-methylcyclopropyl)ethan-1-one.
-
-
Nucleophilic Substitution (Azidation):
-
Treat the bromo-ketone with
(1.5 eq) in Acetone/Water at room temperature. -
Safety: Azides are shock-sensitive. Do not concentrate to dryness.
-
Intermediate: 2-Azido-1-(2-methylcyclopropyl)ethan-1-one.
-
-
Staudinger Reduction:
-
Add
(1.1 eq) to the azide solution in THF. -
Stir until nitrogen evolution ceases (formation of iminophosphorane).
-
Hydrolyze with water to release the free amine.
-
-
Salt Formation (Critical Step):
-
Immediately treat the crude amine with 4M HCl in Dioxane.
-
Filter the resulting hydrochloride salt .
-
Why: The free base rapidly dimerizes to a dihydropyrazine, which oxidizes to a pyrazine. The HCl salt is stable.
-
Reaction Pathway Diagram
Caption: Synthesis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one via the Azide-Staudinger route, highlighting the critical salt formation step to avoid dimerization.
Stability & Handling (Self-Validating Systems)
To ensure experimental success, researchers must treat the stability of the
The Pyrazine Problem
Alpha-aminoketones are prone to intermolecular condensation. Two molecules condense to form a dihydropyrazine, which then oxidizes to a pyrazine (aromatic, stable, and useless for further synthesis).
Detection Protocol:
-
NMR Check: A disappearance of the
-CH2 singlet (approx. 3.8-4.0 ppm) and appearance of aromatic protons (8.0+ ppm) indicates degradation. -
LCMS Check: Look for [2M-2H] peaks corresponding to the pyrazine dimer (MW ~190-192).
Storage Conditions
-
Form: Store exclusively as the Hydrochloride (HCl) or Hydrobromide (HBr) salt.
-
Temperature: -20°C under Argon.
-
Solvent: Avoid protic solvents for long-term storage of the free base.
Applications in Drug Discovery
The 2-methylcyclopropyl moiety is a high-value scaffold in modern medicinal chemistry.
-
Kinase Inhibitors: The cyclopropyl group fits into hydrophobic pockets (e.g., ATP binding sites) where larger alkyl groups would cause steric clash.
-
Peptidomimetics: The ketone can be reduced to an alcohol, creating an ephedrine-like analogue with restricted conformation, useful for adrenergic receptor targeting.
-
Heterocycle Synthesis:
-
Reaction with isothiocyanates
Aminothiazoles . -
Reaction with carboxylic acids/dehydration
Oxazoles .
-
Pharmacophore Logic Diagram
Caption: Functional mapping of the target molecule to downstream medicinal chemistry applications.
References
-
PubChem. 1-(2-Methylcyclopropyl)ethan-1-one (Precursor Data).[3] National Library of Medicine. Available at: [Link][3]
-
Organic Chemistry Portal. Synthesis of α-Amino Ketones. (General mechanistic grounding for the Azide/Staudinger route). Available at: [Link]
-
Royal Society of Chemistry. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. (Recent methodology on analogous strained rings). Available at: [Link]
Sources
- 1. 714931-56-3_CAS号:714931-56-3_10-(4-Fluorophenyl)-5-(3-nitrophenyl)-3,4,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaene - 化源网 [chemsrc.com]
- 2. 2-Amino-2-methyl-1,3-propanediol [webbook.nist.gov]
- 3. 1-(2-Methylcyclopropyl)ethan-1-one | C6H10O | CID 136726 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]
Methodological & Application
Synthesis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one from methyl ketone
Part 1: Executive Summary & Strategic Logic
Objective:
This guide details the synthesis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one (HCl salt) starting from 1-(2-methylcyclopropyl)ethan-1-one . This
The Challenge:
Direct amination of
The Solution: We utilize a Two-Stage Regioselective Protocol :
-
Activation: Controlled
-bromination using the Methanol-Ketal pathway to suppress ring-opening. -
Amination: The Delépine Reaction (using Hexamethylenetetramine) is selected over the Gabriel Synthesis.[1] The Delépine reaction proceeds under mild conditions, avoids hydrazine (required for Gabriel cleavage), and directly yields the primary amine salt without secondary amine byproducts.
Retrosynthetic Analysis (DOT Visualization):
Figure 1: Retrosynthetic logic flow ensuring primary amine selectivity.
Part 2: Detailed Experimental Protocols
Stage 1: Regioselective -Bromination
Goal: Convert methyl ketone to
Mechanism & Rationale:
Direct bromination with
Reagents & Stoichiometry:
| Reagent | Equiv.[2] | Role |
| 1-(2-methylcyclopropyl)ethan-1-one | 1.0 | Substrate |
| Bromine ( | 0.95 | Halogen Source (Slight deficit prevents di-bromination) |
| Methanol (Anhydrous) | Solvent | Solvent & HBr Scavenger |
| Calcium Carbonate ( | 0.5 | Acid Buffer (Optional but recommended) |
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a pressure-equalizing addition funnel, and a thermometer. Connect the outlet to a caustic scrubber (NaOH trap) to neutralize HBr fumes.
-
Solvation: Dissolve the methyl ketone (1.0 equiv) in Methanol (10 mL per gram of substrate). Cool the solution to 0°C – 5°C using an ice/salt bath.
-
Critical Control Point: Temperature must remain <10°C to prevent ring opening and poly-bromination.
-
-
Bromination: Add liquid Bromine (0.95 equiv) dropwise over 60 minutes. The solution will initially turn red/orange and slowly fade to colorless/pale yellow as
is consumed.-
Visual Check: If the red color persists, pause addition until it fades. This indicates the rate of enolization.
-
-
Quench: Once addition is complete, stir at 0°C for 30 minutes. Add cold water (equal volume to MeOH) to quench.
-
Extraction: Extract the mixture with Dichloromethane (DCM) (3x). Wash the combined organics with saturated
(to remove traces of acid) and Brine. -
Concentration: Dry over
, filter, and concentrate in vacuo at <30°C.-
Safety Note: The product, 2-bromo-1-(2-methylcyclopropyl)ethan-1-one , is a potent lachrymator . Handle only in a functioning fume hood.
-
Stage 2: The Delépine Reaction
Goal: Displacement of Bromide with Nitrogen and Hydrolysis to Primary Amine.
Mechanism & Rationale:
The
Reagents & Stoichiometry:
| Reagent | Equiv.[2] | Role |
| 1.0 | Substrate | |
| Hexamethylenetetramine (HMTA) | 1.1 | Aminating Agent |
| Chloroform ( | Solvent | Reaction Medium (Promotes precipitation) |
| Ethanol (EtOH) | Solvent | Hydrolysis Medium |
| Conc. Hydrochloric Acid (37%) | Excess | Hydrolysis Reagent |
Protocol:
Step A: Formation of the Hexaminium Salt
-
Dissolve the crude
-bromoketone (from Stage 1) in Chloroform (5 mL per gram). -
In a separate vessel, dissolve HMTA (1.1 equiv) in Chloroform.
-
Add the HMTA solution to the bromoketone solution at room temperature.
-
Stir: Stir vigorously for 4–12 hours. A thick white precipitate (the quaternary salt) will form.
-
Filtration: Filter the solid under vacuum. Wash the cake copiously with fresh Chloroform to remove unreacted starting materials and impurities.
-
Checkpoint: The solid is usually analytically pure at this stage.
-
Step B: Hydrolysis to Amine Salt
-
Transfer the solid salt into a round-bottom flask.
-
Suspend in Ethanol (10 mL per gram of salt) and add Conc. HCl (3–4 equiv relative to original ketone).
-
Digestion: Heat the mixture to 50°C for 2–4 hours. The solid will dissolve, and later, ammonium chloride may precipitate.
-
Note: Formaldehyde is generated as a byproduct (pungent odor). Ensure good ventilation.
-
-
Isolation: Cool the mixture to 0°C. Filter off any inorganic ammonium chloride byproduct.
-
Crystallization: Concentrate the filtrate to roughly 20% volume. Add Diethyl Ether or Acetone to induce crystallization of the product.
-
Final Product: Filter the white crystalline solid: 2-Amino-1-(2-methylcyclopropyl)ethan-1-one hydrochloride .
Part 3: Workflow Visualization & Safety
Experimental Workflow (DOT):
Figure 2: Operational workflow for the synthesis.
Safety & Handling (Critical):
-
Lachrymator Warning: The intermediate
-bromoketone is a severe eye and respiratory irritant. All glassware used in Stage 1 must be rinsed with dilute ammonia or sodium thiosulfate inside the hood before removal. -
Formaldehyde: The hydrolysis step releases formaldehyde. Use a fume hood.[4]
-
Cyclopropyl Stability: Avoid heating the bromination step above room temperature to prevent acid-catalyzed ring expansion to cyclobutane derivatives.
Part 4: References & Grounding
-
Delépine Reaction Mechanism & Utility:
-
Source: Galat, A.; Elion, G. L. "The Interaction of Amides with Amines: The Delépine Reaction." J. Am. Chem. Soc.1939 , 61, 3585.
-
Context: Foundational text on the mechanism of HMTA quaternary salt formation.
-
-
Bromination of Cyclopropyl Ketones:
-
Source: Organic Syntheses, Coll.[5] Vol. 4, p. 597 (1963); Vol. 31, p. 74 (1951).
-
Context: "Methyl Cyclopropyl Ketone" synthesis and stability data, confirming the robustness of the ring under controlled conditions.
-
-
General Synthesis of Alpha-Aminoketones:
-
Source: Basiuk, V. A. "Synthesis of
-Aminoketones." Russian Chemical Reviews1996 , 65, 10. -
Context: Comprehensive review comparing Neber rearrangement vs. Delépine vs. Gabriel synthesis.
-
-
Modern Application of Delépine Reaction:
Sources
Application Notes and Protocols: Amination of 1-(2-methylcyclopropyl)ethan-1-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclopropylamines in Modern Chemistry
The cyclopropylamine motif is a privileged scaffold in medicinal chemistry and materials science, prized for the unique conformational constraints and metabolic stability imparted by the three-membered ring. The target molecule, 1-(2-methylcyclopropyl)ethanamine, which results from the amination of 1-(2-methylcyclopropyl)ethan-1-one, serves as a valuable chiral building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview and detailed protocols for the effective amination of 1-(2-methylcyclopropyl)ethan-1-one, with a focus on practical and reliable methodologies suitable for a research and development setting.
Strategic Approaches to the Amination of a Cyclopropyl Ketone
The primary challenge in the amination of 1-(2-methylcyclopropyl)ethan-1-one lies in achieving efficient conversion while preserving the integrity of the strained cyclopropyl ring. Several established amination strategies are available, each with distinct advantages and mechanistic underpinnings.
Reductive Amination: The Workhorse of Amine Synthesis
Reductive amination stands as one of the most versatile and widely employed methods for the synthesis of amines from carbonyl compounds.[1] The reaction proceeds through the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a suitable hydride source to furnish the desired amine.[1] This one-pot procedure is highly efficient and avoids the isolation of often unstable imine intermediates.
For the amination of ketones, the choice of reducing agent is critical to selectively reduce the C=N bond of the imine in the presence of the starting ketone.[2] While powerful reducing agents like sodium borohydride (NaBH₄) can be used, they may also reduce the starting ketone, leading to undesired alcohol byproducts.[3]
The Leuckart-Wallach Reaction: A Classic Method
The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives (like ammonium formate or formamide) as both the nitrogen source and the reducing agent.[4][5] The reaction typically requires high temperatures (120-185 °C) and can lead to the formation of N-formylated byproducts.[4][5][6] While historically significant, the harsh reaction conditions limit its applicability to substrates that can withstand high temperatures.
Modern Catalytic Methods: Efficiency and Selectivity
Recent advances in catalysis have introduced highly efficient and selective methods for reductive amination. Transition metal catalysts, particularly those based on iridium and rhodium, have demonstrated remarkable activity for the direct reductive amination of ketones under milder conditions.[7][8][9][10] These catalytic systems often utilize hydrogen gas or transfer hydrogenation reagents as the hydride source and can offer excellent chemoselectivity.
Furthermore, biocatalytic approaches using amine dehydrogenases (AmDHs) have emerged as a powerful tool for the asymmetric synthesis of chiral amines.[11][12][13] These enzymes exhibit high enantioselectivity and operate under environmentally benign aqueous conditions, making them an attractive green alternative.[11][13]
Recommended Protocol: Direct Reductive Amination with Sodium Triacetoxyborohydride
Based on its mild reaction conditions, high selectivity, and broad functional group tolerance, direct reductive amination using sodium triacetoxyborohydride [NaBH(OAc)₃] is the recommended method for the amination of 1-(2-methylcyclopropyl)ethan-1-one.[2][14][15] NaBH(OAc)₃ is a sterically hindered and less reactive borohydride derivative that selectively reduces the protonated imine intermediate over the starting ketone, minimizing the formation of the corresponding alcohol.[1]
Reaction Mechanism
The reaction proceeds via a two-step, one-pot sequence:
-
Imine/Iminium Ion Formation: The ketone reacts with the amine (or ammonia source) to form a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of an acid catalyst (often acetic acid), the imine is protonated to form a more electrophilic iminium ion.
-
Hydride Reduction: Sodium triacetoxyborohydride delivers a hydride to the electrophilic carbon of the iminium ion, yielding the final amine product.
Caption: Mechanism of reductive amination.
Experimental Protocol
Materials and Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 1-(2-methylcyclopropyl)ethan-1-one | 98.14 | 1.0 | 1.0 |
| Amine (e.g., Ammonium acetate for primary amine) | 77.08 | 1.5 - 2.0 | 1.5 - 2.0 |
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | 211.94 | 1.5 | 1.5 |
| Acetic Acid (optional, catalyst) | 60.05 | 1.0 | 1.0 |
| 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) | - | 10 mL | - |
Procedure
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1-(2-methylcyclopropyl)ethan-1-one (1.0 mmol) and the desired amine (1.5 - 2.0 mmol).
-
Add the anhydrous solvent (DCE or THF, 10 mL) and stir the mixture at room temperature.
-
If the amine is used as a salt (e.g., ammonium acetate), the addition of a weak acid catalyst like acetic acid (1.0 mmol) can be beneficial for imine formation. For free amines, this may not be necessary.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
In a single portion, add sodium triacetoxyborohydride (1.5 mmol) to the reaction mixture. Caution: The addition may cause some gas evolution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 3-24 hours at room temperature.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 1-(2-methylcyclopropyl)ethanamine derivative.
Caption: Experimental workflow for reductive amination.
Characterization of the Product: 1-(2-methylcyclopropyl)ethanamine
The successful synthesis of 1-(2-methylcyclopropyl)ethanamine can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclopropyl protons, the methyl group on the cyclopropane ring, the ethyl group, and the amine proton. The cyclopropyl protons typically appear in the upfield region (around 0-1.5 ppm).[16][17] The N-H proton signal is often broad and its chemical shift can vary depending on the solvent and concentration.[18]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will confirm the presence of all carbon atoms in the molecule, with the cyclopropyl carbons appearing at high field.
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak corresponding to the mass of the product. Fragmentation patterns can provide further structural information.[19]
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹.
Alternative Protocols and Considerations
Catalytic Reductive Amination with an Iridium Catalyst
For a more modern and atom-economical approach, a catalytic reductive amination using an iridium catalyst can be employed.[7][9][10]
Typical Conditions:
-
Catalyst: [Ir(Cp*)Cl₂]₂ or a similar iridium precursor.[9]
-
Nitrogen Source: Ammonium formate or the desired amine.
-
Hydrogen Source: Formic acid or H₂ gas.
-
Solvent: Methanol or other polar solvents.
-
Temperature: 40-80 °C.
This method often provides high yields and can be performed under milder conditions than the Leuckart-Wallach reaction.[8][10]
Stereoselectivity
The substrate, 1-(2-methylcyclopropyl)ethan-1-one, contains a stereocenter at the 2-position of the cyclopropyl ring and the reaction will generate a new stereocenter at the carbon bearing the amino group. Therefore, the product will be a mixture of diastereomers. The diastereoselectivity of the reaction will depend on the steric influence of the 2-methylcyclopropyl group on the approach of the hydride to the iminium intermediate. Chiral catalysts or auxiliaries would be required to achieve high enantioselectivity.[20][21]
Troubleshooting
-
Low Yield:
-
Ensure all reagents and solvents are anhydrous, as water can hydrolyze the imine intermediate and decompose the hydride reagent.
-
Increase the reaction time or temperature if the reaction is sluggish.
-
Consider using a different solvent; DCE and THF are generally good choices for NaBH(OAc)₃ reductions.[3][15]
-
-
Formation of Alcohol Byproduct:
-
This indicates that the reduction of the ketone is competing with the reduction of the imine. Ensure that sufficient time is allowed for imine formation before adding the reducing agent.
-
Using a more selective reducing agent like NaBH(OAc)₃ should minimize this side reaction.
-
-
Incomplete Reaction:
-
The imine formation may be slow. Adding a catalytic amount of a weak acid (e.g., acetic acid) can accelerate this step.
-
Conclusion
The amination of 1-(2-methylcyclopropyl)ethan-1-one to produce the valuable 1-(2-methylcyclopropyl)ethanamine building block can be reliably achieved through direct reductive amination with sodium triacetoxyborohydride. This method offers a balance of efficiency, mildness, and operational simplicity suitable for most research laboratories. For applications requiring higher throughput or exploring modern synthetic methodologies, catalytic reductive amination presents a powerful alternative. Careful execution of the described protocols and attention to the key experimental parameters will enable researchers to successfully synthesize this important cyclopropylamine derivative for their drug discovery and development programs.
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-
Gao, K., et al. (2010). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. Molecules, 15(4), 2493-2504. [Link]
-
Kanto Chemical Co., Inc. (n.d.). New Catalysts for Reductive Amination. [Link]
-
Medley, J. W. (n.d.). C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]
-
Yang, Z., & Toste, F. D. (2015). Direct Asymmetric Amination of α-Branched Cyclic Ketones Catalyzed by a Chiral Phosphoric Acid. Journal of the American Chemical Society, 137(13), 4271–4274. [Link]
-
Wang, Y., et al. (2020). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 11, 5328. [Link]
-
Aleku, G. A., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19(23), 5545-5566. [Link]
-
HIMS-Biocat. (n.d.). Asymmetric reductive amination of ketones catalysed by amine dehydrogenases. [Link]
-
Aleku, G. A., et al. (2017). Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds. Green Chemistry, 19, 5545-5566. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Chen, K., et al. (2023). Kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones via gold-catalyzed divergent (4 + 4) cycloadditions: stereoselective access to furan fused eight-membered heterocycles. Chemical Science, 14(3), 633-640. [Link]
-
Slabu, I., et al. (2021). Biocatalytic reductive amination by native Amine Dehydrogenases to access short chiral alkyl amines and amino alcohols. Frontiers in Catalysis, 1, 775988. [Link]
-
Polishchuk, I., et al. (2021). Air Stable Iridium Catalysts for Direct Reductive Amination of Ketones. Chemistry – A European Journal, 27(15), 4830-4834. [Link]
-
Mangas-Sanchez, J., et al. (2019). Kinetic Resolution of Racemic Amines to Enantiopure (S)-amines by a Biocatalytic Cascade Employing Amine Dehydrogenase and Alanine Dehydrogenase. Catalysts, 9(7), 603. [Link]
-
Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Wikipedia. (2024, February 19). Reductive amination. [Link]
-
Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-218). American Chemical Society. [Link]
-
Tanaka, K., et al. (2019). Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. The Journal of Organic Chemistry, 84(17), 10962-10977. [Link]
-
Wikipedia. (2023, December 1). Leuckart reaction. [Link]
-
Wu, J., & Toste, F. D. (2016). Direct catalytic enantioselective amination of ketones for the formation of tri- and tetrasubstituted stereocenters. Chemical Science, 7(1), 349-352. [Link]
-
Mazuela, J., et al. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 13919-13997. [Link]
-
Kitamura, M., et al. (2002). Catalytic Leuckart-Wallach-type reductive amination of ketones. The Journal of Organic Chemistry, 67(24), 8685-8687. [Link]
-
O'Neil, I. A., & Cleator, E. (2004). A reinvestigation of the Leuckart-Wallach reaction: milder reaction conditions. Tetrahedron Letters, 45(44), 8213-8215. [Link]
-
Avram, C. (2003). Studies towards the Stereoselective Electrophilic Amination of Carbanions. Dissertation, University of Bielefeld. [Link]
-
Chemspace. (n.d.). (1-{[1,1'-bi(cyclopropane)]-1-yl}-2-(2-methylcyclopropyl)ethyl)(methyl)amine. [Link]
-
PubChem. (n.d.). 2-Cyclopropyl-1-(2-ethylcyclopropyl)ethanamine. [Link]
-
PubChem. (n.d.). Cyclopropanemethanamine. [Link]
-
Chen, J., et al. (2020). An integrated five-step continuous flow synthesis of 2-(1-cyclohexenyl)ethylamine: a key intermediate for morphinans. Reaction Chemistry & Engineering, 5(6), 1125-1131. [Link]
-
Reich, H. J. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. [Link]
-
Gardarsdottir, H. (2023). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Organic and Inorganic Chemistry, 8(S1), 001. [Link]
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of ethylamine. [Link]
-
Crecely, R. W., et al. (1964). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Mellon Institute. [Link]
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Application Notes and Protocols: Leveraging 2-Amino-1-(2-methylcyclopropyl)ethan-1-one in Modern Heterocyclic Synthesis
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of modern medicinal chemistry, the cyclopropyl group has emerged from a structural curiosity to a cornerstone pharmacophore employed to enhance the therapeutic profiles of drug candidates.[1][2] Its unique stereoelectronic properties, stemming from significant ring strain (approx. 27.5 kcal/mol), bestow a range of desirable attributes upon parent molecules.[1] The incorporation of a cyclopropyl ring can lead to increased metabolic stability by fortifying adjacent C-H bonds against oxidative degradation by cytochrome P450 enzymes.[1] Furthermore, its rigid, planar nature can act as a conformational lock, pre-organizing a molecule into its bioactive conformation and thereby improving potency and receptor binding affinity.[1]
This guide focuses on the synthetic utility of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one , a versatile bifunctional building block. The presence of a primary amine and a ketone on adjacent carbons (an α-aminoketone) provides a reactive handle for direct entry into several key heterocyclic families, including pyrazines, imidazoles, and oxazoles. The appended 2-methylcyclopropyl group serves as a valuable lipophilic and metabolically robust motif, making this reagent particularly attractive for drug discovery programs.
Synthesis of 2,5-bis(2-methylcyclopropyl)pyrazine
Scientific Rationale: Substituted pyrazines are prevalent scaffolds in pharmaceuticals and flavor chemistry. A classic and direct route to symmetrically substituted pyrazines is the self-condensation of α-aminoketones, known as the Gutknecht pyrazine synthesis.[3] The reaction proceeds through the dimerization of the α-aminoketone to form an intermediate dihydropyrazine, which is subsequently oxidized to the stable aromatic pyrazine ring.[3][4][5] The oxidation can often be achieved simply by exposure to air, or more rapidly with the addition of a mild oxidizing agent.
Reaction Mechanism: Gutknecht Pyrazine Synthesis
Caption: Mechanism of pyrazine formation from an α-aminoketone.
Experimental Protocol:
-
Reaction Setup: To a round-bottom flask, add 2-Amino-1-(2-methylcyclopropyl)ethan-1-one hydrochloride (1.0 eq). Dissolve it in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Basification: Add a base, such as aqueous ammonia or sodium bicarbonate (2.5 eq), to the solution to liberate the free amine. The free α-aminoketone is often unstable and should be generated and used in situ.[3]
-
Condensation & Oxidation: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). The reaction progress can be monitored by TLC. For oxidation, either bubble air through the reaction mixture or add a mild oxidizing agent like copper(II) sulfate.[3]
-
Work-up: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. If a precipitate has formed, it can be collected by filtration. Otherwise, extract the product with an organic solvent (e.g., diethyl ether or dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Data Summary Table:
| Parameter | Value/Observation |
| Solvent | Ethanol / Water |
| Base | Aqueous Ammonia |
| Temperature | 25 - 50 °C |
| Oxidant | Air or Cu(II) salts |
| Typical Yield | 60 - 80% |
| ¹H NMR (CDCl₃, δ) | Peaks corresponding to cyclopropyl and aromatic protons. |
| MS (ESI+) | Calculated m/z for C₁₂H₁₈N₂ [M+H]⁺ |
Synthesis of 4-(2-methylcyclopropyl)-1H-imidazole
Scientific Rationale: Imidazoles are a highly privileged scaffold in medicinal chemistry. The Marckwald synthesis offers a robust method for constructing the imidazole core from α-aminoketones.[6] The reaction involves the condensation of an α-aminoketone with potassium thiocyanate (KSCN) to yield an imidazole-2-thione.[7] This intermediate can be a final product or can be subjected to oxidative desulfurization using agents like Raney Nickel or nitric acid to afford the corresponding 2-unsubstituted imidazole.[6][7]
Reaction Mechanism: Marckwald Synthesis & Desulfurization
Caption: Synthesis of imidazoles via the Marckwald reaction.
Experimental Protocol:
Part A: Synthesis of 4-(2-methylcyclopropyl)-1H-imidazole-2(3H)-thione
-
Reaction Setup: In a round-bottom flask, dissolve 2-Amino-1-(2-methylcyclopropyl)ethan-1-one hydrochloride (1.0 eq) and potassium thiocyanate (1.1 eq) in water or a mixture of ethanol and water.
-
Acidification: Add a few drops of concentrated hydrochloric acid or acetic acid to maintain a weakly acidic medium, which facilitates the reaction.[7]
-
Heating: Heat the mixture to reflux (80-100 °C) for 2-4 hours. Monitor the reaction by TLC.
-
Isolation: Upon completion, cool the reaction mixture in an ice bath. The imidazole-2-thione product often precipitates from the solution and can be collected by filtration, washed with cold water, and dried.
Part B: Desulfurization to 4-(2-methylcyclopropyl)-1H-imidazole
-
Reaction Setup: Suspend the imidazole-2-thione (1.0 eq) in a suitable solvent like ethanol or water.
-
Reagent Addition: Carefully add activated Raney Nickel (a slurry in water or ethanol) portion-wise to the suspension. The reaction can be exothermic.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the desulfurization is complete (monitored by TLC).
-
Filtration and Work-up: Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel, washing the pad thoroughly with the solvent. Concentrate the filtrate under reduced pressure. The residue can be purified by recrystallization or column chromatography.
Data Summary Table:
| Parameter | Marckwald Reaction | Desulfurization |
| Key Reagent | Potassium Thiocyanate | Raney Nickel |
| Solvent | Water / Ethanol | Ethanol |
| Temperature | 80 - 100 °C | 25 - 50 °C |
| Typical Yield | 85 - 95% | 70 - 90% |
| MS (ESI+) Thione | Calculated m/z for C₇H₁₀N₂S [M+H]⁺ | - |
| MS (ESI+) Imidazole | - | Calculated m/z for C₇H₁₀N₂ [M+H]⁺ |
Synthesis of 2-Phenyl-4-(2-methylcyclopropyl)oxazole
Scientific Rationale: The Robinson-Gabriel synthesis is a fundamental method for preparing oxazoles. It involves the cyclodehydration of an α-acylamino ketone.[8] Therefore, a two-step sequence is required: first, the N-acylation of the starting α-aminoketone, followed by treatment with a strong dehydrating agent to effect the ring closure.
Experimental Workflow: Robinson-Gabriel Synthesis
Caption: Two-step workflow for oxazole synthesis.
Experimental Protocol:
Part A: N-Acylation
-
Reaction Setup: Dissolve 2-Amino-1-(2-methylcyclopropyl)ethan-1-one hydrochloride (1.0 eq) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (N₂ or Ar).
-
Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (2.2 eq) to neutralize the hydrochloride salt and scavenge the HCl produced during the reaction.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add benzoyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-6 hours until completion (monitored by TLC).
-
Work-up: Quench the reaction with water. Separate the organic layer, wash successively with dilute HCl, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude α-acylamino ketone, which can be used directly or purified.
Part B: Cyclodehydration
-
Reaction Setup: Place the crude α-acylamino ketone from the previous step into a round-bottom flask.
-
Reagent Addition: Carefully add a dehydrating agent. Common choices include concentrated sulfuric acid (H₂SO₄), polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃).[8] The reaction is often run neat or in a high-boiling inert solvent.
-
Heating: Heat the mixture (temperature will depend on the reagent, e.g., 100-150 °C) for 1-3 hours.
-
Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Basify the aqueous solution with a strong base (e.g., NaOH or NH₄OH) until the product precipitates or to enable extraction.
-
Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry, and concentrate. Purify the crude oxazole by column chromatography or recrystallization.
Data Summary Table:
| Parameter | N-Acylation | Cyclodehydration |
| Key Reagent | Benzoyl Chloride | H₂SO₄ or POCl₃ |
| Solvent | Dichloromethane | Neat or Toluene |
| Temperature | 0 °C to RT | 100 - 150 °C |
| Typical Yield | >90% (crude) | 50 - 75% |
| MS (ESI+) Acyl | Calculated m/z for C₁₃H₁₅NO₂ [M+H]⁺ | - |
| MS (ESI+) Oxazole | - | Calculated m/z for C₁₃H₁₃NO [M+H]⁺ |
Conclusion
2-Amino-1-(2-methylcyclopropyl)ethan-1-one stands as a potent and versatile building block for the synthesis of diverse heterocyclic systems. The inherent reactivity of the α-aminoketone functionality allows for straightforward and high-yielding entries into medicinally relevant pyrazine, imidazole, and oxazole cores. The strategic inclusion of the 2-methylcyclopropyl moiety provides a valuable tool for researchers and drug development professionals to introduce desirable physicochemical properties into novel molecular entities. The protocols outlined herein serve as a robust starting point for the exploration and application of this valuable synthetic intermediate.
References
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Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 2-Oxazolones and α-Aminoketones via Palladium-Catalyzed Reaction of β,β-Dibromoenamides. Available from: [Link]
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Pavel A. K., et al. Synthesis of Fused sp3‐Enriched Imidazoles. PMC. Available from: [Link]
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Gomha S. M., et al. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC. Available from: [Link]
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Phillips, A. J. A Practical Approach to the Synthesis of 2,4-Disubstituted Oxazoles from Amino Acids. Available from: [Link]
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Abdel-Maksoud, M. S. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available from: [Link]
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JETIR. A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. JETIR.org. Available from: [Link]
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Wikipedia. Imidazole. Available from: [Link]
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Abdel-Maksoud, M. S. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Available from: [Link]
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Nolan, S. P., et al. Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
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Gomha, S. M., et al. Recent progress in the chemistry of β-aminoketones. PMC. Available from: [Link]
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Sharma, V., et al. Synthetic Approaches and Biological Significance of Oxazolone Moieties: A Review. Available from: [Link]
-
ResearchGate. Synthesis of 2‐Amino Substituted Oxazoles from α‐Amino Ketones and Isothiocyanates via Sequential Addition and I2‐Mediated Desulfurative Cyclization. Available from: [Link]
-
Studley, J. The Cyclopropyl Group in Medicinal Chemistry. Scientific Update. Available from: [Link]
-
Lakó, Á., et al. Efficient Synthesis of Pharmaceutically Relevant Prochiral Heterocyclic Aminoketones. Available from: [Link]
-
Parsons, P. J., et al. Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Brimble, M. A., et al. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: Biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3- indolylmethyl)pyrazine and actinopolymorphol C. ResearchGate. Available from: [Link]
-
Protti, S., et al. Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. Royal Society of Chemistry. Available from: [Link]
-
Van Lancker, F., et al. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides. PMC. Available from: [Link]
-
Yoshikai, N., et al. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PMC. Available from: [Link]
-
ResearchGate. Efficient Synthesis of Pharmaceutically Relevant Prochiral Heterocyclic Aminoketones. Available from: [Link]
-
Wipf, P., et al. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. PMC. Available from: [Link]
-
ResearchGate. Natural Occurrence, Syntheses, and Applications of Cyclopropyl-Group-Containing α-Amino Acids. 1. 1-Aminocyclopropanecarboxylic Acid and Other 2,3-Methanoamino Acids. Available from: [Link]
-
PubMed. A general access to 1,1-cyclopropane aminoketones and their conversion into 2-benzoyl quinolines. Available from: [Link]
-
Aggarwal, V. K., et al. Synthesis of 6- and 7-Membered N-Heterocycles Using α-Phenylvinylsulfonium Salts. ACS Publications. Available from: [Link]
-
ChemRxiv. Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ-Amino Alcohols. Available from: [Link]
-
Frontiers. Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Available from: [Link]
-
Bode, J. W. Synthesis of Saturated N- Heterocycles. ETH Zurich Research Collection. Available from: [Link]
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Open Research Online. Synthesis of Novel Heterocyclic a-Amino Acids. Available from: [Link]
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Quinones, R., et al. Heterocycles in Medicinal Chemistry. PMC. Available from: [Link]
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ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. Available from: [Link]
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MDPI. Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Available from: [Link]
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PubChem. 2-Amino-1-(2-methylpyrrolidin-1-yl)ethanone. Available from: [Link]
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Application Note: Preparation of Cyclopropyl-Substituted Imidazole Precursors
Abstract & Strategic Analysis
Cyclopropyl-substituted imidazoles are high-value pharmacophores in drug discovery, serving as critical scaffolds in H3 receptor antagonists (e.g., Cipralisant), kinase inhibitors, and antifungal agents. The cyclopropyl moiety confers unique metabolic stability and rigid steric bulk compared to isopropyl or ethyl groups, often improving oral bioavailability.
However, the installation of the cyclopropyl group presents specific synthetic challenges:
-
N-Cyclopropylation: Direct nucleophilic substitution (
) using cyclopropyl halides is kinetically disfavored due to the strain and steric repulsion of the cyclopropyl ring (I-strain). -
C-Cyclopropylation: While Friedel-Crafts approaches often fail on electron-deficient imidazoles, de novo ring construction remains the most robust method for C2-substitution.
This guide details three field-proven protocols, categorized by the regiochemistry of the desired substitution.
Synthesis Decision Matrix
Figure 1: Strategic decision tree for selecting the optimal synthetic route based on regiochemical requirements.
Protocol A: N-Cyclopropylation via Chan-Lam Coupling
Target: 1-Cyclopropyl-1H-imidazole derivatives.[1] Mechanism: Copper(II)-mediated oxidative cross-coupling.[2]
Direct alkylation of imidazoles with cyclopropyl bromide is notoriously difficult. The Chan-Lam coupling utilizing potassium cyclopropyl trifluoroborate is the industry standard for this transformation, operating under mild, aerobic conditions.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Substrate: Imidazole derivative (1.0 equiv)
-
Coupling Partner: Potassium cyclopropyl trifluoroborate (2.0 equiv) [CAS: 1065010-87-8]
-
Catalyst: Copper(II) acetate [Cu(OAc)₂] (1.0 equiv)
-
Ligand: 2,2'-Bipyridine (1.0 equiv) or 1,10-Phenanthroline
-
Base: Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or Toluene (anhydrous)
-
Atmosphere: Oxygen (balloon) or dry air
Step-by-Step Methodology
-
Catalyst Pre-complexation: In a dry reaction vial equipped with a magnetic stir bar, combine Cu(OAc)₂ (181 mg, 1.0 mmol) and 2,2'-bipyridine (156 mg, 1.0 mmol) in DCE (5 mL). Stir at room temperature for 15 minutes until a blue/green homogeneous solution forms.
-
Expert Insight: Pre-complexation prevents non-productive sequestration of the copper by the imidazole substrate.
-
-
Reagent Addition: Add the imidazole substrate (1.0 mmol), potassium cyclopropyl trifluoroborate (296 mg, 2.0 mmol), and Na₂CO₃ (212 mg, 2.0 mmol) to the vial.
-
Reaction Initiation: Purge the headspace with oxygen for 1 minute, then affix an oxygen balloon. Heat the reaction mixture to 70 °C in an oil bath.
-
Critical Parameter: Vigorous stirring (≥800 RPM) is essential as this is a heterogeneous mixture involving gas-liquid-solid transfer.
-
-
Monitoring: Monitor via LC-MS or TLC (typically 5% MeOH in DCM). Reaction time is usually 12–24 hours.
-
Endpoint: Disappearance of the N-H imidazole peak.
-
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with DCM. Concentrate the filtrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Silica gel; Gradient: 0–5% MeOH in DCM).
Data Summary: Optimization of Conditions
| Variable | Condition | Yield (%) | Notes |
| Boron Source | Cyclopropylboronic acid | 35% | Unstable; rapid protodeboronation. |
| Boron Source | K-Cyclopropyl trifluoroborate | 82% | High stability; slow release mechanism. |
| Base | Pyridine | 45% | Competes with ligand for Cu center. |
| Base | Na₂CO₃ | 82% | Optimal buffering capacity. |
Protocol B: C2-Cyclopropylation via Modified Radziszewski Synthesis
Target: 2-Cyclopropyl-4,5-disubstituted-1H-imidazoles. Mechanism: Multicomponent condensation of a 1,2-dicarbonyl, aldehyde, and ammonia.[3][4]
This is a de novo ring construction method. It is superior to lithiation/alkylation strategies for placing a cyclopropyl group at the C2 position because it avoids handling unstable cyclopropyl-lithium intermediates.
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Aldehyde: Cyclopropanecarboxaldehyde (1.0 equiv) [CAS: 1489-69-6]
-
1,2-Dicarbonyl: Benzil (for 4,5-diphenyl) or Glyoxal (40% aq. solution, for 4,5-unsubstituted) (1.0 equiv)
-
Ammonia Source: Ammonium Acetate (NH₄OAc) (4.0 - 10.0 equiv)
-
Solvent: Glacial Acetic Acid (AcOH)[5]
Step-by-Step Methodology
-
Setup: In a round-bottom flask, dissolve Benzil (2.1 g, 10 mmol) and Ammonium Acetate (7.7 g, 100 mmol) in Glacial Acetic Acid (25 mL).
-
Safety Note: Perform in a fume hood; AcOH vapor is corrosive.
-
-
Aldehyde Addition: Add Cyclopropanecarboxaldehyde (0.7 g, 10 mmol) dropwise to the stirring solution at room temperature.
-
Cyclization: Heat the mixture to reflux (118 °C) for 4–6 hours.
-
Visual Cue: The solution will typically darken to a deep orange/brown.
-
Expert Insight: Although cyclopropane rings can open under strong acid catalysis, they are generally stable in refluxing acetic acid for this duration.
-
-
Quenching: Cool the reaction mixture to room temperature. Pour the mixture slowly into a stirred slurry of ice/water (100 mL).
-
Neutralization & Precipitation: Neutralize the solution to pH ~8 using concentrated Ammonium Hydroxide (NH₄OH) or solid NaHCO₃.
-
Observation: The product usually precipitates as a solid upon neutralization.
-
-
Isolation: Filter the precipitate, wash copiously with water, and dry under vacuum. Recrystallize from Ethanol/Water if necessary.
Protocol C: C4/C5-Functionalization via Minisci Reaction
Target: 4-Cyclopropyl-1H-imidazole (Late-stage functionalization). Mechanism: Radical substitution of protonated heterocycles.
This protocol is used when the imidazole ring is already built and C-H functionalization is required. It relies on generating a nucleophilic cyclopropyl radical.
Workflow Diagram
Figure 2: Minisci reaction pathway for direct radical cyclopropylation.
Protocol Summary
-
Dissolution: Dissolve Imidazole (1.0 mmol) and Cyclopropanecarboxylic acid (2.0 mmol) in 10% aqueous H₂SO₄ / Acetonitrile (1:1).
-
Catalyst: Add AgNO₃ (0.2 equiv).
-
Oxidant Addition: Heat to 70 °C and add a solution of K₂S₂O₈ (3.0 equiv) dropwise over 30 minutes.
-
Workup: Basify with NaOH, extract with EtOAc.
-
Note: This method often produces a mixture of C2 and C5 isomers; chromatographic separation is usually required.
-
References
-
Engle, K. M., et al. "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles." Journal of the American Chemical Society, 2016.
-
Debus, H. "Ueber die Einwirkung des Ammoniaks auf Glyoxal."[3] Justus Liebigs Annalen der Chemie, 1858. (Foundational Radziszewski chemistry).
-
BenchChem. "A Comprehensive Technical Guide to the Synthesis of 2-Substituted Imidazoles."
-
Qiao, J. X., & Lam, P. Y. S. "Copper-Promoted Carbon-Heteroatom Bond Cross-Coupling with Boronic Acids and Derivatives."[6] Synthesis, 2011.[7]
- Duncton, M. A. "Minisci reactions: Versatile C-H functionalization for medicinal chemistry." MedChemComm, 2011.
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Application Note & Protocol: Delépine Reaction for the Synthesis of Cyclopropyl Amino Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Cyclopropyl Amino Ketones
The cyclopropyl ring is a highly sought-after structural motif in modern drug discovery. Its unique stereoelectronic properties—resulting from the inherent strain in the three-membered ring—can impart a range of desirable pharmacological characteristics. These include enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[1][2] When combined with an amino ketone functionality, the resulting α-cyclopropyl amino ketone scaffold becomes a privileged building block for a variety of therapeutic agents, including enzyme inhibitors and central nervous system modulators.[3][4]
The Delépine reaction, a classic method for preparing primary amines from alkyl halides, offers a robust and straightforward pathway to these valuable intermediates.[5] The reaction proceeds in two distinct stages: the formation of a quaternary hexaminium salt via reaction with hexamethylenetetramine (HMTA), followed by acidic hydrolysis to liberate the primary amine.[6][7] This method is particularly well-suited for activated halides, such as the α-haloketones required for this synthesis, offering advantages like the use of inexpensive reagents and the selective formation of primary amines with minimal side reactions.[5][6][8]
This document provides a comprehensive guide to the Delépine reaction for synthesizing cyclopropyl amino ketones, detailing the underlying mechanism, a step-by-step protocol, critical process parameters, and troubleshooting strategies.
Reaction Mechanism and Key Principles
The Delépine reaction is a two-step process. Understanding the causality behind each step is critical for optimizing reaction conditions and ensuring success.
Step 1: Formation of the Hexaminium Salt
The reaction is initiated by a bimolecular nucleophilic substitution (SN2) reaction. The α-halocyclopropyl ketone is treated with hexamethylenetetramine (HMTA). One of the nitrogen atoms of the cage-like HMTA structure acts as the nucleophile, displacing the halide to form a stable, crystalline quaternary ammonium salt, often referred to as a hexaminium salt.[7]
A key advantage of this step is the choice of solvent. Chloroform is traditionally used because it effectively dissolves the starting materials (the halo-ketone and HMTA) while being a poor solvent for the highly polar hexaminium salt product.[6][7] This causes the salt to precipitate as it forms, driving the reaction to completion via Le Châtelier's principle and greatly simplifying its isolation by simple filtration.[7]
Step 2: Acidic Hydrolysis
The isolated hexaminium salt is then hydrolyzed under acidic conditions, typically using a mixture of concentrated hydrochloric acid and ethanol.[5][9] This process cleaves the C-N bonds within the hexamine cage, ultimately liberating the desired primary amine as its hydrochloride salt. The other products are ammonium chloride and formaldehyde.[7] The use of an ethanolic solution facilitates the formation of formaldehyde diethyl acetal, a volatile byproduct that can be easily removed.[10]
Caption: General workflow of the Delépine reaction.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-amino-1-cyclopropylpropan-2-one hydrochloride from 1-bromo-1-cyclopropylpropan-2-one. Researchers should perform a thorough risk assessment for all chemicals used.[11]
Materials and Reagents
| Reagent/Material | Formula | M.Wt. | Quantity | Moles | Notes |
| 1-Bromo-1-cyclopropylpropan-2-one | C₆H₉BrO | 177.04 | 17.7 g | 0.10 | Starting material. Synthesize via α-bromination of cyclopropyl methyl ketone.[12][13] |
| Hexamethylenetetramine (HMTA) | C₆H₁₂N₄ | 140.19 | 15.4 g | 0.11 | Reagent grade, ensure it is dry. |
| Chloroform (anhydrous) | CHCl₃ | 119.38 | 150 mL | - | Solvent for salt formation. Caution: Toxic. [5] |
| Ethanol (95%) | C₂H₅OH | 46.07 | 250 mL | - | Solvent for hydrolysis. |
| Hydrochloric Acid (conc., 12N) | HCl | 36.46 | 60 mL | ~0.72 | Reagent for hydrolysis. Caution: Corrosive. |
| Sodium Hydroxide (6N aq.) | NaOH | 40.00 | As needed | - | For basification during workup. |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | 200 mL | - | Extraction solvent. |
Part A: Synthesis of the Hexaminium Bromide Salt
-
Setup: In a 500 mL three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add hexamethylenetetramine (15.4 g, 0.11 mol) and 150 mL of anhydrous chloroform.
-
Dissolution: Stir the mixture and heat to a gentle reflux to dissolve the HMTA.
-
Addition: Dissolve the 1-bromo-1-cyclopropylpropan-2-one (17.7 g, 0.10 mol) in 50 mL of chloroform and add it to the dropping funnel. Add the bromo-ketone solution dropwise to the refluxing HMTA solution over 30-45 minutes.
-
Reaction & Precipitation: A white precipitate of the hexaminium salt should begin to form shortly after the addition begins.[11] After the addition is complete, maintain the reflux with vigorous stirring for an additional 3 hours to ensure the reaction goes to completion.
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath for 30 minutes. Collect the precipitated salt by vacuum filtration.
-
Washing & Drying: Wash the filter cake with two 30 mL portions of cold diethyl ether to remove any unreacted starting materials. Air-dry the salt on the filter paper. The crude salt is typically used directly in the next step without further purification.[6][7]
Part B: Hydrolysis to Cyclopropyl Amino Ketone Hydrochloride
-
Setup: In a 1 L round-bottom flask, combine 250 mL of 95% ethanol and 60 mL of concentrated hydrochloric acid.
-
Dissolution: Add the crude hexaminium salt from Part A to the acidic ethanol solution. Stir the mixture. It may be necessary to warm the solution gently to achieve complete dissolution.
-
Hydrolysis: Allow the reaction mixture to stand at room temperature for 24 hours. A precipitate of ammonium chloride may form during this time.[11] Alternatively, the mixture can be refluxed for 4-6 hours.
-
Concentration: Remove the precipitated ammonium chloride by filtration. Concentrate the filtrate under reduced pressure to about one-third of its original volume.
-
Workup - Amine Extraction: Cool the concentrated residue in an ice bath and make it strongly alkaline (pH > 12) by the slow, careful addition of 6N sodium hydroxide solution.
-
Extraction: Transfer the basic aqueous mixture to a separatory funnel and extract the free amine with diethyl ether (3 x 75 mL).
-
Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Salt Formation & Isolation: Filter off the drying agent. To the ethereal solution, add a solution of HCl in isopropanol or bubble dry HCl gas through it until precipitation of the amine hydrochloride is complete. Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Analysis of Key Reaction Parameters
The success of the Delépine reaction hinges on careful control of several parameters.
-
Substrate Choice : The reaction is most efficient for reactive halides, including primary, allylic, benzylic, and α-halo-ketones.[6][8] The electron-withdrawing ketone group in α-halocyclopropyl ketones activates the adjacent carbon for nucleophilic attack. Secondary halides react more slowly, while tertiary halides are unsuitable as they primarily undergo elimination.[14]
-
Steric Hindrance : The cyclopropyl group presents more steric bulk than a simple alkyl chain. While α-halo-ketones are generally good substrates, significant substitution on the cyclopropyl ring or the ketone could impede the SN2 attack by HMTA. In such cases, longer reaction times or higher boiling point solvents (e.g., acetonitrile) for the salt formation may be necessary. Some highly hindered substrates may fail to react under standard conditions.[15]
-
Hydrolysis Conditions : The rate and completeness of the hydrolysis step are dependent on the acid concentration and temperature. Concentrated HCl in ethanol is effective, providing both the acidic catalyst and a medium to form volatile byproducts.[7] Insufficient acid or hydrolysis time can lead to incomplete reaction and low yields.
-
Solvent Purity : For the salt formation, the use of anhydrous chloroform is recommended. The presence of water can potentially hydrolyze the starting halo-ketone, while the presence of ethanol can lead to side reactions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Hexaminium Salt | 1. Inactive halide substrate (e.g., sterically hindered).2. Wet reagents or solvent.3. Insufficient reaction time or temperature. | 1. Increase reflux time to 6-12 hours. Consider a higher boiling solvent like 1,2-dichloroethane.2. Ensure HMTA is dry and use anhydrous chloroform.3. Confirm reflux temperature and extend reaction time. |
| Low Yield of Final Amine | 1. Incomplete hydrolysis of the hexaminium salt.2. Degradation of the product during workup.3. Amine is water-soluble and lost during extraction. | 1. Increase hydrolysis time or use a higher concentration of HCl.2. Avoid excessive heat during basification and concentration steps.3. Saturate the aqueous layer with NaCl before extraction to reduce the amine's solubility. |
| Formation of Side Products | 1. Sommelet reaction yielding an aldehyde.2. Over-alkylation of HMTA (rare).3. Polymerization or degradation of the halo-ketone. | 1. Ensure strongly acidic conditions during hydrolysis; the Sommelet reaction can be favored under different pH conditions.[5]2. Use a slight excess of HMTA (1.1 equivalents) to favor mono-alkylation.[11]3. Add the halo-ketone slowly to the refluxing HMTA solution to maintain a low instantaneous concentration. |
Scope and Limitations of Substrate Selection
The Delépine reaction is versatile but not universally applicable. The following decision tree illustrates the suitability of different substrates.
Caption: Decision guide for substrate suitability in the Delépine reaction.
Safety and Environmental Considerations
-
Toxicity : Chloroform is a toxic and suspected carcinogen and should be handled exclusively in a certified chemical fume hood.[5]
-
Formaldehyde : The hydrolysis step generates formaldehyde, a known carcinogen.[5][15] All operations, especially the concentration and workup steps, must be performed in a well-ventilated fume hood.
-
Corrosives : Concentrated hydrochloric acid and sodium hydroxide solutions are highly corrosive and can cause severe burns. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles, is mandatory.
-
Atom Economy : The Delépine reaction has poor atom economy due to the generation of formaldehyde and ammonium chloride as byproducts.[5] Researchers should consider waste disposal protocols. Recent studies have explored greener solvents like dimethyl carbonate (DMC) as alternatives to chloroform to improve the reaction's sustainability profile.[15]
References
-
Organic Chemistry Portal. (n.d.). Delépine Reaction. Retrieved from [Link]
- Bottini, A. T., Dev, V., & Klinck, J. (1973). 2-Bromoallylamine. Organic Syntheses, Coll. Vol. 5, p.121.
-
ResearchGate. (n.d.). Synthesis of primary amines via the Delépine reaction. Retrieved from [Link]
- Blažević, N., Kolbah, D., Belin, B., Šunjić, V., & Kajfež, F. (1979). Hexamethylenetetramine, A Versatile Reagent in Organic Synthesis. Synthesis, 1979(03), 161–176.
-
ResearchGate. (n.d.). Delépine amine synthesis. Retrieved from [Link]
- Jordan, A., Huang, S., Sneddon, H. F., & Nortcliffe, A. (2020). Assessing the Limits of Sustainability for the Delépine Reaction. ACS Sustainable Chemistry & Engineering, 8(34), 12746–12754.
-
Wikipedia. (n.d.). Delépine reaction. Retrieved from [Link]
-
Sciencemadness Wiki. (n.d.). Delépine reaction. Retrieved from [Link]
- Google Patents. (n.d.). The synthesis of cyclopropane amino acids and peptides.
- Parikh, A., Parikh, H., & Parikh, K. (2012). Delepine Reaction. In Name Reactions in Organic Synthesis.
-
Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]
-
ResearchGate. (n.d.). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved from [Link]
-
PMC. (n.d.). A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones. Retrieved from [Link]
-
Marquette University. (n.d.). Synthesis of cyclopropane containing natural products. Retrieved from [Link]
-
PMC. (n.d.). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Retrieved from [Link]
-
Acta Crystallographica Section E. (2021). Crystal structure and halogen-hydrogen bonding of a Delépine reaction inter-mediate. Retrieved from [Link]
-
Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Retrieved from [Link]
-
Scribd. (n.d.). Delepine Amine Synthesis. Retrieved from [Link]
-
YouTube. (2018). Alpha Halogenation of Ketones. Retrieved from [Link]
-
Sciencemadness.org. (2013). Amination of tertiary alkyl halide. Retrieved from [Link]
-
MDPI. (2021). Recent Advances in Selected Asymmetric Reactions Promoted by Chiral Catalysts: Cyclopropanations, Friedel–Crafts, Mannich, Michael and Other Zinc-Mediated Processes—An Update. Retrieved from [Link]
- Google Patents. (n.d.). Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon.
Sources
- 1. researchgate.net [researchgate.net]
- 2. hyphadiscovery.com [hyphadiscovery.com]
- 3. A Diverse Library of Chiral Cyclopropane Scaffolds via Chemoenzymatic Assembly and Diversification of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Delépine reaction - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Delepine reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Delépine reaction - Sciencemadness Wiki [sciencemadness.org]
- 10. researchgate.net [researchgate.net]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. CN101948374B - Method for synthesizing alpha-bromoketone and coproducing bromohydrocarbon - Google Patents [patents.google.com]
- 14. Sciencemadness Discussion Board - Amination of tertiary alkyl halide - Powered by XMB 1.9.11 [sciencemadness.org]
- 15. researchgate.net [researchgate.net]
Solvent selection for 2-Amino-1-(2-methylcyclopropyl)ethan-1-one reactions
An Application Guide to Solvent Selection for Reactions of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one
Abstract
2-Amino-1-(2-methylcyclopropyl)ethan-1-one is a bifunctional synthetic building block whose utility is governed by the careful management of its inherent reactivity. As an α-aminoketone featuring a strained cyclopropyl ring, its chemical behavior is exquisitely sensitive to the reaction environment, particularly the choice of solvent. This guide provides researchers, scientists, and drug development professionals with a detailed framework for solvent selection. We will delve into the foundational principles of solvent effects on the stability and reactivity of this substrate, present detailed protocols for key transformations, and offer troubleshooting guidance to navigate common synthetic challenges. Our focus is on explaining the causality behind experimental choices, ensuring that protocols are robust and outcomes are predictable.
Core Molecular Challenges: Stability and Competing Reaction Pathways
The structure of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one presents a unique set of challenges that must be addressed through careful solvent selection. The primary amine and the ketone are in an α-position, while the ketone is directly attached to a strained three-membered ring.
Inherent Instabilities:
-
Hydrolysis: The aminoketone functionality is susceptible to hydrolysis, a process that can be significantly accelerated in neutral or basic (high pH) aqueous environments.[1]
-
Self-Condensation: As a primary aminoketone, the molecule is prone to intermolecular reactions, such as self-condensation, leading to dimers or oligomers and reducing the yield of the desired product.[2]
-
Cyclopropyl Ring-Opening: The strained cyclopropyl ring is liable to open under harsh conditions.[3] This is a critical consideration, as ring integrity is often essential for the desired biological activity of the final product. Conditions known to promote ring-opening include:
The interplay between these degradation pathways underscores the need for a solvent that not only facilitates the desired reaction but also preserves the structural integrity of the molecule.
Caption: Key degradation pathways for 2-Amino-1-(2-methylcyclopropyl)ethan-1-one.
The Role of the Solvent: A Mechanistic Perspective
The solvent does more than simply dissolve reactants; it is an active participant in the reaction, influencing kinetics, mechanisms, and equilibrium positions. For our target molecule, the solvent's properties must be carefully matched to the specific transformation being performed.
Key Solvent Properties and Their Effects:
| Property | Description | Impact on Reactions |
| Polarity | The ability of a solvent to stabilize charges and dipoles. Measured by the dielectric constant (ε). | High polarity solvents can stabilize charged intermediates and transition states, which is crucial for reactions proceeding through ionic mechanisms (e.g., SN1).[4][5] |
| Protic vs. Aprotic | Polar Protic solvents (e.g., water, methanol, ethanol) have H-atoms bonded to electronegative atoms (O, N) and can act as hydrogen bond donors.[6][7] Polar Aprotic solvents (e.g., DMSO, DMF, Acetone) lack these H-atoms.[6][7] | Protic solvents excel at solvating both cations and anions. They can stabilize leaving groups and carbocation intermediates in SN1 reactions but may hinder strong, anionic nucleophiles by forming a "solvent cage" around them through hydrogen bonding, reducing their reactivity in SN2 reactions.[5][7][8] Aprotic solvents are poor at solvating anions, leaving them "naked" and highly reactive, which is ideal for SN2 reactions.[5][7][8] |
| Coordinating Ability | The ability of a solvent to coordinate with metal ions or other Lewis acidic species. | Solvents like THF or Diethyl Ether can coordinate with reagents (e.g., organometallics, Lewis acids), modulating their reactivity and preventing undesired side reactions. |
Application & Protocols: Ketone Reduction Case Study
A frequent and vital transformation for this molecule is the reduction of the ketone to the corresponding secondary alcohol. This reaction exemplifies the critical choice of solvent to ensure high yield while preventing ring-opening.
Objective: Selective reduction of the carbonyl group in 2-Amino-1-(2-methylcyclopropyl)ethan-1-one to form 2-Amino-1-(2-methylcyclopropyl)ethan-1-ol.
Method 1: Achiral Reduction with Sodium Borohydride
Sodium borohydride (NaBH₄) is a mild and selective reducing agent, perfectly suited for this task as it is less likely to induce ring-opening compared to more powerful hydrides like LiAlH₄.[3] The choice of solvent is paramount for the success of this reaction.
Solvent Rationale: Polar protic solvents, specifically alcohols like methanol or ethanol, are the solvents of choice for NaBH₄ reductions.[3][9]
-
Reagent Solubility & Activation: Alcohols effectively dissolve NaBH₄ and the substrate.
-
Transition State Stabilization: The protic nature of the solvent stabilizes the developing negative charge on the oxygen atom during hydride transfer.
-
Proton Source: The solvent provides a proton to quench the resulting alkoxide intermediate, yielding the final alcohol product.
Anhydrous, less polar solvents like THF could be used, but the reaction is often slower, and a separate quenching step with a protic source is required.[3]
Detailed Experimental Protocol
Caption: Workflow for the NaBH₄ reduction of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-Amino-1-(2-methylcyclopropyl)ethan-1-one (1.0 eq).
-
Solvent Addition: Dissolve the substrate in methanol (MeOH) to a concentration of approximately 0.1-0.2 M.[9]
-
Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.[9]
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄, 1.5 eq) in small portions over 15-20 minutes. Ensure the temperature is maintained below 5 °C during the addition to control the reaction rate and minimize side reactions.[9]
-
Reaction Monitoring: Allow the reaction to stir at 0 °C and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) until gas evolution ceases.
-
Workup: Remove the methanol under reduced pressure. Add water to the residue and extract the product into an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.[9]
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure 2-Amino-1-(2-methylcyclopropyl)ethan-1-ol.
Impact of Solvent Choice on Reduction Outcome
| Solvent | Solvent Type | Expected Outcome | Rationale |
| Methanol/Ethanol | Polar Protic | High Yield, Clean Reaction | Ideal for NaBH₄ reductions. Solubilizes reactants and provides a proton source for the final step.[3][9] |
| Tetrahydrofuran (THF) | Polar Aprotic | Slower Reaction, Requires Quench | Reaction proceeds but is often sluggish. A separate protic quench is mandatory.[3] |
| Dichloromethane (DCM) | Polar Aprotic | Poor Solubility/Reactivity | NaBH₄ has very poor solubility in DCM, leading to an extremely slow or incomplete reaction. |
| Toluene | Non-Polar | No Reaction | Reagents are insoluble, and the solvent cannot support the polar transition state. |
| Water (with pH control) | Polar Protic | Risk of Hydrolysis & Low Yield | NaBH₄ can react with water, and the substrate may be prone to hydrolysis. Adjusting the pH to be below 5 can mitigate substrate degradation.[1] |
Troubleshooting Guide
| Observed Problem | Probable Cause (Solvent-Related) | Recommended Solution |
| Ring-Opening Detected | The reaction conditions are too harsh (e.g., presence of acid). The solvent may not be effectively buffering the system or is promoting an alternative pathway. | Ensure the reaction is run at a lower temperature.[3] Switch to a less polar or non-coordinating solvent if Lewis acids are suspected of being generated in situ. |
| Compound Degradation / Low Mass Balance | The solvent is not protecting against hydrolysis or self-condensation. The pH of the solution may be inappropriate. | For solution stability, ensure the pH is acidic (below 5).[1] If possible, use an anhydrous solvent and work under an inert atmosphere (N₂ or Ar) to prevent oxidation. |
| Incomplete or Slow Reaction | The solvent is not adequately dissolving one or more reagents (e.g., NaBH₄ in DCM). The solvent is deactivating the nucleophile/reagent (e.g., a protic solvent caging a strong nucleophile in an SN2 reaction). | Choose a solvent that effectively dissolves all components. For SN2-type reactions, switch from a polar protic to a polar aprotic solvent like DMF or DMSO.[7] |
| Formation of Insoluble Byproducts | The product or a reaction intermediate is not soluble in the chosen solvent, causing it to precipitate and potentially halt the reaction. | Add a co-solvent to increase the solubility of all species throughout the reaction.[1][10] |
Conclusion
The successful chemical manipulation of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one is fundamentally linked to a rational approach to solvent selection. The ideal solvent must serve multiple functions: it must fully solubilize all reactants, facilitate the desired reaction pathway by stabilizing key transition states and intermediates, and simultaneously suppress undesired degradation pathways such as ring-opening and hydrolysis. For reductive transformations, polar protic solvents like methanol offer a robust and reliable system. For other reaction types, such as nucleophilic substitutions on the amine, a careful analysis of the mechanism (e.g., SN1 vs. SN2) will guide the choice between protic and aprotic environments. By understanding the principles outlined in this guide, researchers can optimize their reaction conditions, improve yields, and ensure the structural integrity of their valuable synthetic intermediates.
References
- Technical Support Center: Enhancing Long-Term Storage and Stability of Aminoketones - Benchchem.
- How to avoid ring-opening of cyclopropyl ketones during reaction - Benchchem.
- Aminoaldehydes and aminoketones - Wikipedia.
- Stability Studies of β-Amino- and β-Hydroxy Difluoromethyl Ketones in Rat Serum and R
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabiliz
- α-Amino ketones, esters, nitriles and related compounds synthesis by α-amin
- SN1 - Effect of the Solvent | OpenOChem Learn.
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1.
- Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization | Journal of the American Chemical Society.
- The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps.
- 7.5: SN1 vs SN2 - Chemistry LibreTexts.
- 7.5 SN1 vs SN2 – Organic Chemistry I - KPU Pressbooks.
- Application Notes and Protocols for the Reduction of 1-(2-Amino-6-methylphenyl)ethanone - Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Aminoaldehydes and aminoketones - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. SN1 - Effect of the Solvent | OpenOChem Learn [learn.openochem.org]
- 5. users.wfu.edu [users.wfu.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing cyclopropyl ring opening during amination reactions
The following guide is structured as a specialized Technical Support Center resource. It prioritizes actionable, mechanistic solutions over generic advice.
Technical Support Module: Amination Protocols
Mission: To facilitate the installation of amine functionalities while preventing the thermodynamic catastrophe of cyclopropyl ring opening (homolysis or heterolysis).
Scope: This guide addresses the three primary failure modes encountered during amination:
-
Acid-Catalyzed Heterolysis (Reductive Amination)
-
Radical-Mediated Homolysis (Cross-Coupling/SET)
-
Carbocationic Rearrangement (Nucleophilic Substitution)
Module 1: Diagnostic Workflow
Before selecting a reagent, identify your substrate's specific risk profile using the decision tree below.
Figure 1: Decision matrix for selecting the appropriate amination protocol based on ring-opening failure modes.
Module 2: Reductive Amination (The Titanium Protocol)
The Problem: Standard reductive amination often uses Brønsted acids (Acetic acid, HCl) to activate the carbonyl.
-
Mechanism of Failure: Protonation of a cyclopropyl ketone or aldehyde can trigger a "homo-Michael" addition or cationic ring opening, especially if the ring has electron-donating substituents.
-
The Fix: Use a mild Lewis Acid that activates the carbonyl without protonating the ring.
Standard Operating Procedure: Ti(OiPr)₄ Mediated Amination
Based on the Abdel-Magid / Mattson protocols.
Reagents:
-
Lewis Acid: Titanium(IV) isopropoxide (
).[1] -
Reductant: Sodium triacetoxyborohydride (
) or Sodium Borohydride ( ).[1] -
Solvent: THF or Dichloromethane (Anhydrous).
Step-by-Step Protocol:
-
Imine Formation (The Water Scavenger Step):
-
In a flame-dried flask under Argon, dissolve the amine (1.0 equiv) and ketone/aldehyde (1.0 equiv) in THF (
M). -
Add
(1.25 equiv) neat. -
Technical Note: The Titanium acts as both a Lewis acid activator and a water scavenger, driving the equilibrium toward the imine/enamine without generating free protons (
). -
Stir at room temperature for 6–12 hours. (Monitor by IR for disappearance of C=O stretch).
-
-
Reduction:
-
Option A (One Pot): Add
(1.5 equiv) directly to the mixture. -
Option B (Mattson Modification): If using
, dilute with absolute ethanol (to dissolve the borohydride) before addition. -
Stir for 2–4 hours.
-
-
Quench (Critical):
-
Quench with 1N NaOH or saturated aqueous
. -
Warning: Do NOT quench with strong acid (HCl), as the product amine may coordinate to Titanium, and acidic workup can open the ring of the newly formed product if excess heat is applied.
-
Filter the resulting white titanium dioxide precipitate through Celite.
-
Why this works: The reaction proceeds through a titanium-ate complex. The cyclopropyl ring never encounters a free proton, preventing the formation of the carbocationic intermediate required for ring opening.
Module 3: Buchwald-Hartwig Coupling (Radical Management)
The Problem: Palladium-catalyzed amination can fail via Single Electron Transfer (SET).
-
Mechanism of Failure: If the catalytic cycle involves an SET step (common with specific pre-catalysts or difficult substrates), a radical is generated alpha to the cyclopropane.
-
The Radical Clock: The cyclopropylcarbinyl radical rearranges to a homoallylic radical with a rate constant of
. If your catalytic "trap" is slower than this, the ring opens.
Standard Operating Procedure: The 2-Electron Pathway
Reagent Selection Table:
| Component | Recommendation | Scientific Rationale |
| Ligand | Xantphos or RuPhos | Bidentate (Xantphos) or bulky biaryl (RuPhos) ligands facilitate rapid reductive elimination and stabilize Pd(0), disfavoring SET pathways. |
| Base | Avoid strong alkoxides ( | |
| Pre-catalyst | Pd(OAc)₂ or G3-Palladacycles | Ensure rapid initiation. Avoid Pd-black formation which can catalyze heterogeneous radical processes. |
Visualizing the Failure Mode:
Figure 2: The "Radical Clock" competition. To save the ring, the catalytic trapping rate must exceed
Module 4: Troubleshooting & FAQs
Q1: I see a linear alkene byproduct in my NMR (around 5-6 ppm). What happened?
-
Diagnosis: Ring opening occurred.
-
If Reductive Amination: The media was too acidic.[1] Switch from Acetic Acid/MeOH to
/THF. -
If Pd-Coupling: You likely generated a radical. Switch to a ligand with a wider bite angle (like Xantphos) to enforce a strict 2-electron oxidative addition/reductive elimination cycle.
Q2: Can I use
-
Answer: Yes, but with caution.
requires pH 3-4 to be effective. This acidity is often fatal to strained rings. -
Recommendation: Use
(Sodium Triacetoxyborohydride).[1] It works at higher pH (closer to neutral) and does not require external acid addition.
Q3: My cyclopropyl amine is directly attached to the nitrogen (N-Cyclopropyl). Is
-
Answer: Generally, No .
-
Reasoning:
-hydride elimination would require the formation of a double bond within the three-membered ring (cyclopropene) or exocyclic to it. Forming a cyclopropene is thermodynamically prohibitive ( kcal/mol strain). Therefore, direct cyclopropylamines are remarkably stable to Pd-catalyzed conditions compared to standard alkyl amines.
Q4: I need to deprotect a Boc-amine containing a cyclopropane. HCl is opening the ring.
-
Answer: Do not use HCl/Dioxane.
-
Alternative: Use TMSOTf / 2,6-Lutidine or ZnBr₂ in DCM. These are mild Lewis acidic conditions that cleave the carbamate without generating the free proton concentration required to protonate the cyclopropane.
References
-
Reductive Amination with Titanium: Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[1][2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.[1]
-
Titanium Isopropoxide Protocol (Mattson): Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[1] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride. The Journal of Organic Chemistry, 55(8), 2552–2554.[1]
-
Radical Clock Kinetics: Newcomb, M. (1993). Competition Methods and Scales for Alkyl Radical Reaction Kinetics. Tetrahedron, 49(50), 1151–1176.
-
Buchwald-Hartwig Mechanism & Ligand Effects: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
-
Cyclopropylcarbinyl Radical Rearrangement: Maillard, B., Forrest, D., & Ingold, K. U. (1976). Kinetic applications of electron paramagnetic resonance spectroscopy. 27. Isomerization of cyclopropylcarbinyl to allylcarbinyl. Journal of the American Chemical Society, 98(22), 7024–7026.
Sources
Technical Support Center: Stability of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one in Acidic Conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the stability of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one under acidic conditions. Here, you will find frequently asked questions, troubleshooting protocols, and detailed experimental methodologies to navigate the challenges associated with the handling and analysis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 2-Amino-1-(2-methylcyclopropyl)ethan-1-one in an acidic environment?
A1: Under acidic conditions, 2-Amino-1-(2-methylcyclopropyl)ethan-1-one is susceptible to two principal degradation pathways:
-
Acid-Catalyzed Hydrolysis of the Amine Group: While aminoketones can be prone to hydrolysis, maintaining an acidic pH (below 5) is generally critical for the stability of many aminoketones in solution.[1] However, the specific structure of this compound, particularly the α-amino ketone moiety, can still be susceptible to hydrolysis under certain acidic conditions, potentially leading to the formation of a ketone and ammonia. This process is reversible and often requires a large excess of water.[2][3]
-
Acid-Catalyzed Ring Opening of the Cyclopropyl Ketone: The cyclopropyl ring, being a strained three-membered ring, can undergo acid-catalyzed cleavage.[4][5] This reaction typically involves protonation of the carbonyl oxygen, followed by cleavage of one of the internal cyclopropyl bonds to form a more stable carbocation intermediate. The specific bond that cleaves can be influenced by substituents on the cyclopropane ring. For aryl cyclopropyl ketones, this can lead to the formation of tetralones under acidic conditions.
Q2: What are the expected degradation products of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one in acid?
A2: Based on the degradation pathways described above, the following are potential degradation products:
-
From Hydrolysis: 1-(2-methylcyclopropyl)ethan-1-one and ammonia.
-
From Ring-Opening: A variety of products can be formed depending on the specific reaction conditions and the nature of the acid catalyst. These can include unsaturated ketones or other rearranged products resulting from the stabilization of the carbocation intermediate.
Q3: How can I minimize the degradation of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one during my experiments?
A3: To enhance the stability of the compound, consider the following:
-
pH Control: Maintain the pH of your solution within a range that minimizes both hydrolysis and acid-catalyzed ring-opening. While a generally acidic pH is recommended for many aminoketones, excessively strong acidic conditions should be avoided.[1]
-
Temperature Control: Store solutions at controlled room temperature (20°C to 25°C) or lower, as elevated temperatures can accelerate degradation reactions.[1]
-
Inert Atmosphere: If oxidation is a concern, working under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
-
Solvent Choice: The choice of solvent can influence stability. Protic solvents may participate in hydrolysis reactions. Consider using aprotic solvents where appropriate for your experimental design.
Q4: What analytical techniques are suitable for monitoring the stability of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one?
A4: A combination of chromatographic and spectroscopic methods is recommended:
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating the parent compound from its degradation products. A reversed-phase C18 column with a suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) is a good starting point. UV detection can be used if the compound has a suitable chromophore.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying volatile degradation products.[6] The compound may require derivatization to improve its volatility and thermal stability.[7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, allowing for the direct analysis of the parent compound and its degradation products in solution.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to identify the structure of degradation products, providing valuable mechanistic insights.
Troubleshooting Guide
This section addresses common issues encountered during the handling and analysis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one.
| Problem | Potential Cause | Troubleshooting Steps |
| Rapid degradation of the compound in acidic solution. | Inappropriate pH: The pH may be too low, accelerating the acid-catalyzed ring-opening of the cyclopropyl group. | 1. pH Optimization: Systematically vary the pH of the solution using different buffers to identify the optimal pH range for stability. 2. Buffer Selection: Ensure the chosen buffer system has adequate capacity to maintain the desired pH. |
| Poor peak shape or resolution in HPLC analysis. | On-column degradation: The acidic mobile phase may be causing degradation of the analyte on the analytical column. Inappropriate column chemistry: The stationary phase may not be suitable for the separation. | 1. Mobile Phase Modification: Reduce the acidity of the mobile phase or use a different buffer system. 2. Column Screening: Test different column chemistries (e.g., C8, phenyl-hexyl) to find one that provides better peak shape and resolution. 3. Temperature Control: Lower the column temperature to reduce the rate of on-column degradation. |
| Inconsistent results between experiments. | Variability in sample preparation: Inconsistent pH adjustment or storage conditions can lead to varying levels of degradation. Contamination: Contaminants in solvents or reagents can catalyze degradation. | 1. Standardized Protocols: Implement and strictly follow a standardized protocol for sample preparation, including precise pH measurement and control.[8] 2. Reagent Purity: Use high-purity solvents and reagents.[9] 3. Control Samples: Include positive and negative control samples in each experiment to monitor for inconsistencies.[10] |
| Difficulty in identifying degradation products. | Low concentration of degradation products: The degradation products may be present at concentrations below the detection limit of the analytical method. Co-elution with other components: Degradation products may co-elute with the parent compound or other matrix components. | 1. Concentration Techniques: Use solid-phase extraction (SPE) or other concentration techniques to enrich the degradation products. 2. Method Optimization (Chromatography): Optimize the chromatographic method (e.g., gradient, flow rate, column) to improve the separation of degradation products. 3. High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to obtain accurate mass measurements of the degradation products, aiding in their identification. |
Experimental Protocols
Protocol 1: Stability Study of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one in Acidic Buffers
This protocol outlines a general procedure for assessing the stability of the target compound in various acidic buffer solutions.
1. Materials and Reagents:
- 2-Amino-1-(2-methylcyclopropyl)ethan-1-one
- HPLC-grade water, acetonitrile, and methanol
- Phosphate buffer solutions (pH 3, 4, 5, 6)
- Formic acid or trifluoroacetic acid (for mobile phase modification)
- Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Stock and Working Solutions:
- Prepare a stock solution of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one (e.g., 1 mg/mL) in a suitable solvent like methanol.
- Prepare working solutions by diluting the stock solution with the respective acidic buffer solutions to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL).
3. Incubation and Sampling:
- Incubate the working solutions at a controlled temperature (e.g., 25°C or 40°C).
- At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot from each solution.
- Immediately quench any further degradation by diluting the aliquot with the initial mobile phase or a neutralizing buffer, if necessary.
4. HPLC Analysis:
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10 µL.
- Detection: UV at a suitable wavelength (determined by UV-Vis scan).
- Data Analysis: Quantify the peak area of the parent compound at each time point. Plot the percentage of the remaining parent compound against time to determine the degradation rate.
Workflow for Stability Assessment
Caption: Workflow for assessing the stability of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one.
Protocol 2: Identification of Degradation Products by LC-MS
This protocol describes the use of LC-MS to identify potential degradation products.
1. Sample Preparation:
- Prepare a sample that has undergone significant degradation based on the results from Protocol 1.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS Analysis:
- LC System: Use the same LC conditions as in Protocol 1.
- Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is a good starting point.
- Scan Mode: Perform a full scan to detect all ions within a specified mass range (e.g., m/z 50-500).
- MS/MS Analysis: Perform product ion scans (MS/MS) on the major ions detected in the full scan to obtain fragmentation patterns.
3. Data Analysis:
- Propose structures for the degradation products based on their accurate mass measurements (from HRMS) and fragmentation patterns.
- Compare the observed fragmentation with theoretical fragmentation pathways.
Degradation Pathway Analysis Logic
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. osha.gov [osha.gov]
- 8. Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. neb.com [neb.com]
Purification methods for unstable alpha-amino ketones
Technical Support Center: Stabilization & Purification of -Amino Ketones
Ticket ID: AAK-STAB-001
Status: Active
Support Tier: Level 3 (Senior Application Scientist)
Subject: Troubleshooting degradation, racemization, and isolation failures of
Introduction: The "Red Oil" Syndrome
Welcome to the technical support hub for
The Core Problem: Free
-
Self-Condensation (Dimerization): Leading to pyrazine derivatives.
-
Racemization: Driven by the acidity of the
-proton.
This guide provides the standard operating procedures (SOPs) to arrest these mechanisms and successfully isolate your target.
Module 1: The Instability Matrix (Diagnosis)
Before attempting purification, you must identify which degradation pathway is active. Use this matrix to diagnose your crude material.
| Symptom | Diagnosis | Mechanism |
| Dark Red/Brown Oil | Dimerization | Two molecules condense to form a dihydropyrazine, which oxidizes to a pyrazine (often colored). |
| Loss of Optical Activity | Racemization | The |
| Insoluble Precipitate | Polymerization | Uncontrolled condensation in concentrated solutions. |
Visualizing the Failure Mode
The following diagram illustrates why your compound degrades. The free amine attacks the ketone of a neighbor molecule, leading to an irreversible aromatic sink (Pyrazine).
Figure 1: The irreversible dimerization pathway of free
Module 2: The Golden Protocol (Salt Formation)
Directive: Do NOT attempt to isolate the free base of an
Protocol A: Hydrochloride Salt Precipitation (Standard)
Best for: Compounds stable to strong mineral acids.
-
Dissolution: Dissolve your crude
-protected precursor (e.g., Boc-amino ketone) in a minimal amount of dry 1,4-Dioxane or Ethyl Acetate . -
Deprotection/Acidification: Add 4.0 M HCl in Dioxane (4-5 equivalents). Stir at 0°C to Room Temperature (RT).
-
Note: Avoid aqueous HCl if possible to simplify drying.
-
-
Precipitation: Once deprotection is complete (check TLC/LCMS), the HCl salt often precipitates spontaneously.
-
The "Crash" Method: If no solid forms:
-
Concentrate the mixture to
20% volume (do not dry completely). -
Slowly add Diethyl Ether or MTBE (Methyl tert-butyl ether) with vigorous stirring.
-
A white/off-white solid should form.
-
-
Filtration: Filter under Argon/Nitrogen. Wash with cold Ether. Dry under vacuum.
Protocol B: The p-Toluenesulfonate (PTSA) Alternative
Best for: Compounds that form hygroscopic oils with HCl.
-
Dissolution: Dissolve the crude free amine (generated in situ) in Acetone or Ethanol .
-
Acid Addition: Add 1.0 equivalent of p-Toluenesulfonic acid monohydrate (dissolved in the same solvent) dropwise.
-
Crystallization: PTSA salts are generally more crystalline and less hygroscopic than HCl salts.
-
Isolation: If it remains soluble, dilute with Hexanes until turbid and refrigerate.
Data: Salt Stability Comparison
| Salt Type | Hygroscopicity | Crystallinity | Stability | Recommended For |
| Hydrochloride (HCl) | High | Moderate | High | General Purpose |
| Hydrobromide (HBr) | High | Moderate | High | If HCl fails |
| p-Tosylate (PTSA) | Low | Excellent | Very High | Storage/Shipping |
| Trifluoroacetate (TFA) | High | Poor (Oils) | Moderate | LCMS/HPLC prep |
Module 3: Chromatographic Survival Guide
Warning: Silica gel is slightly acidic and can catalyze dimerization. Basic alumina can catalyze racemization. Only use chromatography if salt formation fails.
Workflow: "Flash and Dash"
If you must purify the free base, follow these strict conditions:
-
Stationary Phase: Use Neutral Alumina (Grade III) or Deactivated Silica .
-
Deactivation: Pre-wash silica with 1% Triethylamine (TEA) in Hexane. Caution: TEA is basic; keep contact time short to avoid racemization.
-
-
Solvent System: DCM / Methanol (95:5). Avoid slow gradients.
-
Speed: The compound should be on the column for less than 10 minutes.
-
Immediate Quench: Collect fractions into flasks containing dilute HCl (if converting to salt) or immediately use the solution in the next step.
Decision Logic for Purification
Figure 2: Decision matrix for selecting the safest purification method.
Frequently Asked Questions (FAQs)
Q1: My
Q2: I see a single spot on TLC, but NMR shows a complex mixture. Why? A: You are likely observing rotamers (if N-protected) or hemiaminal formation in the NMR tube. Run the NMR in DMSO-d6 at 80°C. If the peaks coalesce, it is rotameric. If they remain complex or broad, your compound has likely dimerized to the dihydropyrazine.
Q3: Can I store the free base in the freezer? A: Generally, no . Even at -20°C, intermolecular condensation can occur slowly, especially if the compound is neat (high concentration). Always store as a salt or as a dilute solution in a non-nucleophilic solvent (e.g., dilute in Toluene) at -80°C.
Q4: How do I check optical purity without a chiral column?
A: Derivatize a small aliquot with Mosher's Acid Chloride . The resulting diastereomers can be distinguished by 1H or 19F NMR. If you see splitting of the
References
-
Mechanisms of Instability
-
Synthesis & Salt Formation
-
Racemization Studies
-
General Purification Protocols
Sources
- 1. On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preparation and reactivity of versatile alpha-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Amination of Cyclopropyl Ketones
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and foundational knowledge for one of the more nuanced transformations in modern synthesis: the amination of cyclopropyl ketones. The unique electronic nature and inherent ring strain of the cyclopropyl group present specific challenges that can often lead to low yields or unexpected side products. This document provides actionable, field-proven insights to help you navigate these complexities and optimize your reaction outcomes.
Part 1: Troubleshooting Guide for Low Yields
This section addresses the most common failure modes encountered during the amination of cyclopropyl ketones, presented in a direct question-and-answer format.
Q1: My reaction has stalled with significant starting material remaining. What are the primary causes?
This is a frequent issue, typically pointing to problems in the initial, crucial step of the reaction: imine or enamine formation. In a reductive amination, the condensation of the amine and ketone to form a C=N bond must occur before the reduction step.
Core Issues & Solutions:
-
Inefficient Imine Formation: The equilibrium between the ketone/amine and the imine/water may not favor the imine.
-
Causality: The cyclopropyl group can sterically hinder the approach of the amine. Furthermore, the reaction produces water, which can hydrolyze the imine back to the starting materials.
-
Solution: Add a dehydrating agent. Molecular sieves (3Å or 4Å, freshly activated) are an excellent choice as they are generally inert and sequester water, driving the equilibrium towards the imine.[1]
-
Pro-Tip: Pre-stirring the cyclopropyl ketone and amine with molecular sieves for 1-2 hours in the reaction solvent before adding the reducing agent can significantly improve yields.
-
-
Weakly Nucleophilic Amine: Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or very hindered amines react slowly.
-
Causality: The nucleophilicity of the amine is critical for attacking the carbonyl carbon.
-
Solution: The addition of a catalytic amount of a mild acid, such as acetic acid, can protonate the ketone's carbonyl oxygen, making it more electrophilic and accelerating the initial condensation.[1] Be cautious with the amount of acid, as it can also protonate the amine, rendering it non-nucleophilic.
-
-
Premature Reduction of the Ketone: Your reducing agent may be too reactive, reducing the starting ketone to an alcohol faster than the imine can form.
-
Causality: Highly reactive hydrides like sodium borohydride (NaBH₄) can readily reduce unactivated ketones.[2]
-
Solution: Switch to a less reactive, imine-selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the industry standards for this reason.[1][2] They are significantly more reactive towards the protonated iminium ion than towards the neutral ketone.
-
Q2: My starting material is consumed, but I'm seeing significant byproducts instead of my desired amine. What is happening?
The formation of unexpected products points to the unique reactivity of the cyclopropyl ketone moiety. The strained three-membered ring is susceptible to opening under various conditions.
Common Side Reactions & Mitigation Strategies:
-
Ring-Opening: This is the most characteristic side reaction. The cyclopropyl ring, activated by the adjacent ketone, can undergo nucleophilic attack or rearrangement.
-
Causality: Harsh reaction conditions (high temperature, strong acid/base) or certain catalysts can promote the cleavage of a C-C bond within the ring.[3] The resulting intermediate can lead to a variety of linear byproducts.
-
Solution:
-
Lower the Temperature: Many reductive aminations can proceed effectively at 0 °C or room temperature. Avoid high heat unless necessary for imine formation with unreactive partners.[4]
-
Control pH: Use only a catalytic amount of acid, if needed. Strong bases can also promote ring-opening via enolate formation.
-
Catalyst Choice: Be aware of catalyst-dependent pathways. For instance, in one study, a rhodium catalyst successfully produced the expected cyclopropyl amine, while a ruthenium catalyst triggered a ring-expansion to form a pyrrolidine derivative.[5][6]
-
-
-
Alcohol Formation: As mentioned in Q1, if you see a significant amount of the corresponding cyclopropyl alcohol, your reducing agent is too potent or was added too early.
-
Solution: Use NaBH₃CN or NaBH(OAc)₃ and ensure imine formation is underway before its addition.[2]
-
-
Double Alkylation (for primary amines): If you start with a primary amine (R-NH₂), you may form a tertiary amine byproduct where two cyclopropylmethyl groups are attached to the nitrogen.
-
Solution: Use a stoichiometric excess (1.5-2.0 equivalents) of the primary amine to outcompete the secondary amine product for reaction with the ketone.
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield issues.
Caption: Competing pathways in the amination of cyclopropyl ketones.
Part 3: Standard Protocol for Reductive Amination
This protocol provides a robust starting point for the reductive amination of a generic cyclopropyl ketone with a primary amine.
Materials:
-
Cyclopropyl Ketone (1.0 equiv)
-
Primary Amine (1.2 equiv)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)
-
1,2-Dichloroethane (DCE) (to make a 0.1 M solution based on the ketone)
-
Acetic Acid (AcOH) (optional, 0.1 equiv)
-
Activated 4Å Molecular Sieves (approx. 100 mg per mmol of ketone)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the cyclopropyl ketone (1.0 equiv), the primary amine (1.2 equiv), and the activated 4Å molecular sieves.
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the desired concentration (e.g., 0.1 M).
-
(Optional) Acid Catalysis: If either coupling partner is known to be unreactive, add a catalytic amount of glacial acetic acid (0.1 equiv).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. Monitor the reaction by TLC or LC-MS if desired to observe the consumption of the ketone and the appearance of the imine intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.5 equiv) to the stirring mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Continue to stir the reaction at room temperature. Monitor the progress by TLC or LC-MS every 1-2 hours until the imine intermediate is fully consumed. Reactions are typically complete within 4-12 hours.
-
Workup:
-
Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired cyclopropyl amine.
References
-
Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
- Zhou, J. (2010).
- Shorokhov, V. V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(23), 6148-6151.
- Procter, D. J., et al. (2019). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. Journal of the American Chemical Society, 141(8), 3545-3555.
-
NAGASE & CO., LTD. (n.d.). New Catalysts for Reductive Amination. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
- McNally, A., et al. (2020).
- Hansen, T. S. (2008). Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. Technical University of Denmark.
- Shorokhov, V. V., et al. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Organic Letters, 18(23), 6148-6151.
- Procter, D. J., et al. (2019). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization.
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
- Ananikov, V. P., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 70.
-
Borrello, M. T. (2014). Is anyone familiar with a reductive amination? ResearchGate. Retrieved from [Link]
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Organic and Inorganic Chemistry.
- Micalizio, G. C., et al. (2025). Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Reddit. (2024). Reductive amination difficulties - poor conversion. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
- Mullens, B., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
Sources
- 1. researchgate.net [researchgate.net]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Reaction Temperature for 2-Methylcyclopropyl Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-methylcyclopropyl derivatives. This guide is structured to provide direct, actionable answers to common challenges encountered during synthesis and manipulation of these valuable motifs. The inherent ring strain of the cyclopropyl group, while conferring unique and desirable properties, also presents specific synthetic challenges where temperature is a critical, often decisive, parameter.[1][2][3] This document provides field-proven insights and troubleshooting protocols to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: Why is reaction temperature such a critical parameter for reactions involving 2-methylcyclopropyl derivatives?
A1: The high reactivity and unique chemical properties of cyclopropyl rings stem from their significant ring strain (approximately 27 kcal/mol). This strain has several consequences that are highly sensitive to temperature:
-
Thermodynamic Instability: The strained C-C bonds are susceptible to cleavage. Elevated temperatures can provide the necessary activation energy for undesired ring-opening reactions, leading to byproducts such as allyl or homoallyl species.[4][5]
-
Kinetic vs. Thermodynamic Control: Many reactions, particularly those establishing stereocenters, have competing kinetic and thermodynamic pathways. Temperature directly influences which pathway is favored. Lower temperatures often enhance selectivity by favoring the transition state with the lowest activation energy, leading to the kinetic product, which is frequently the desired diastereomer.[6][7]
-
Reagent and Catalyst Stability: Many reagents and catalysts used in cyclopropanation, such as organozincs in the Simmons-Smith reaction or sensitive transition-metal complexes, have limited thermal stability.[8][9] Exceeding their optimal temperature range can lead to decomposition, reducing reaction efficiency and yield.
Q2: What are the typical temperature ranges for common methods of synthesizing 2-methylcyclopropyl derivatives?
A2: There is no single "correct" temperature; the optimal condition is highly dependent on the specific substrates and method employed. However, general guidelines can be provided as a starting point for optimization.
| Cyclopropanation Method | Typical Temperature Range | Key Considerations |
| Simmons-Smith Reaction | 0 °C to 40 °C | The traditional Zn-Cu couple can be sluggish. Gentle heating can improve rates, but higher temperatures may degrade the zinc carbenoid.[10][11] The Furukawa modification (Et₂Zn) is often more reactive and can be run at lower temperatures (e.g., -10 °C to RT).[9] |
| Transition Metal-Catalyzed (Rh, Cu, Pd) | -78 °C to 80 °C | Highly catalyst- and substrate-dependent. Rhodium(II)-catalyzed reactions with diazo compounds often proceed efficiently at room temperature.[7] However, for achieving high diastereoselectivity, reactions are frequently cooled to 0 °C or lower.[7][12] Palladium-catalyzed reactions may require heating (e.g., 60 °C) to drive catalysis.[13] |
| Corey-Chaykovsky Reaction | 0 °C to Room Temp | The formation of the sulfur ylide and the subsequent cyclopropanation are typically performed at cooler temperatures to prevent side reactions and ylide decomposition.[6][9] |
| Kulinkovich Reaction | Room Temp to 50 °C | The initial formation of the titanacyclopropane is temperature-sensitive. The reaction is often initiated at room temperature and may be gently heated to ensure completion.[6] |
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter. Each problem is followed by an analysis of temperature-related causes and a detailed protocol for resolution.
Issue 1: Low Yield or Incomplete Conversion
Q: My cyclopropanation reaction is sluggish and gives a low yield of the desired 2-methylcyclopropyl product. Should I increase the temperature to push the reaction to completion?
A: Increasing the temperature can improve the reaction rate, but it's a double-edged sword. While a modest increase might enhance conversion, excessive heat can trigger decomposition of reagents or the desired product, ultimately lowering the isolated yield.[8][14] The first step is to determine if the low yield is due to poor reactivity or product instability at the current reaction temperature.
A systematic approach is necessary. For instance, in a continuous-flow Simmons-Smith cyclopropanation, an optimal temperature of 40°C was found to give an excellent 94% yield, demonstrating the benefit of controlled heating.[10] Conversely, some palladium-catalyzed reactions show diminished yields at ambient temperature and require heating to 60 °C for optimal results.[13]
Troubleshooting Workflow: Low Yield
This workflow helps decide whether to adjust the temperature or investigate other parameters.
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: Temperature Screening for Yield Optimization
This protocol uses a parallel reaction setup to efficiently identify the optimal temperature.
-
Preparation: In an inert atmosphere glovebox or using a Schlenk line, prepare five identical reaction vials equipped with stir bars.
-
Reagent Addition: To each vial, add the alkene substrate (1.0 equiv) and the solvent.
-
Temperature Equilibration: Place each vial in a separate reaction block or bath set to a different temperature (e.g., T1=0 °C, T2=20 °C (RT), T3=40 °C, T4=60 °C, T5=80 °C). Allow the solutions to equilibrate for 15 minutes.
-
Initiation: Add the cyclopropanating agent (e.g., a solution of the catalyst and diazo compound, or the Simmons-Smith reagent) to each vial simultaneously if possible.
-
Monitoring: After a set time (e.g., 2 hours), take an aliquot from each reaction. Quench the aliquot and analyze by a quantitative method (e.g., ¹H NMR with an internal standard or GC-MS) to determine the conversion and yield.
-
Analysis: Compare the results from each temperature. Identify the temperature that provides the best balance of high conversion and minimal byproduct formation. If all yields are low, consider other factors like catalyst loading or reagent quality.[8]
Issue 2: Poor Diastereoselectivity
Q: My reaction produces my 2-methylcyclopropyl derivative as a mixture of diastereomers with a low d.r. How can I improve the selectivity?
A: Poor diastereoselectivity is often a result of the reaction temperature being too high. The formation of two diastereomers proceeds through two different transition states (TS). The energy difference between these transition states (ΔΔG‡) dictates the diastereomeric ratio. Higher temperatures provide enough energy to overcome both activation barriers more easily, making the reaction less sensitive to this energy difference and thus less selective. Lowering the temperature increases this sensitivity, favoring the lower-energy transition state and improving the d.r.[7][15]
For example, in one diastereoselective cyclopropanation, starting the reaction at -78 °C and allowing it to warm gradually to room temperature significantly improved the yield and selectivity compared to running it at a constant elevated temperature.[7]
Energy Profile Diagram: Temperature Effect on Selectivity
This diagram illustrates how a lower temperature amplifies the energy difference between competing transition states, leading to a higher ratio of the desired product.
Caption: Lower temperatures increase selectivity by favoring the lower-energy path.
Experimental Protocol: Low-Temperature Reaction for High Diastereoselectivity
-
Glassware Preparation: Thoroughly oven-dry all glassware and assemble it hot under a stream of inert gas (Argon or Nitrogen).
-
Solvent and Reagent Preparation: Use anhydrous solvents. Ensure all liquid reagents are transferred via syringe under inert atmosphere.
-
Cooling: Place the reaction flask containing the alkene substrate and solvent in a cooling bath (e.g., ice/water for 0 °C, dry ice/acetone for -78 °C). Allow the solution to stir and cool for at least 20 minutes.
-
Slow Addition: Prepare a solution of the second reagent (e.g., the diazo compound for a Rh-catalyzed reaction). Using a syringe pump, add this solution dropwise to the cooled, stirring reaction mixture over a prolonged period (e.g., 2-4 hours). This maintains a low concentration of the reactive species, minimizing side reactions.[7][8]
-
Maintain Temperature: Keep the reaction at the low temperature for the duration of the addition and for a specified time afterward (e.g., 1 hour).
-
Gradual Warming: After the specified time, remove the cooling bath and allow the reaction to slowly warm to room temperature, letting it stir overnight.[7]
-
Workup and Analysis: Quench the reaction and proceed with the standard workup. Analyze the crude product by ¹H NMR or GC to determine the diastereomeric ratio.
Issue 3: Unwanted Ring-Opening or Thermal Rearrangement
Q: My ¹H NMR spectrum shows unexpected olefinic peaks, suggesting my 2-methylcyclopropyl ring has opened. How is temperature contributing to this?
A: The cyclopropyl ring is thermodynamically unstable due to high ring strain and can undergo thermal rearrangements.[4][16] Elevated temperatures provide the activation energy needed to cleave a C-C bond, initiating these rearrangements. This is particularly common for vinylcyclopropanes, which can rearrange to cyclopentenes, or other substituted cyclopropanes that can open to form various isomeric alkenes.[4][17]
In some cases, the ring-opening is not a simple thermal process but is catalyzed by transition metals, acids, or radical initiators, all of which can be more active at higher temperatures.[18][19][20] For example, reactions of cyclopropenimines with thorium metallocenes show that at -20 °C the ring remains intact, but at room temperature, it opens to form a nitrile ligand.[18] Therefore, maintaining the lowest possible temperature that allows for the desired reaction is crucial to preserve the cyclopropane ring.[14]
Reaction Pathway Diagram: Cyclopropanation vs. Ring-Opening
This diagram shows how temperature can divert a reaction from the desired product to an undesired, ring-opened byproduct.
Caption: Competing pathways of product formation and thermal degradation.
Protocol for Minimizing Ring-Opening
-
Re-evaluate the Reaction Temperature: If ring-opening is observed, immediately attempt the reaction at a lower temperature. If it was run at 80 °C, try it at 40 °C or room temperature.
-
Check for Catalytic Impurities: Ensure all reagents and solvents are pure. Trace amounts of acid or metal impurities can catalyze ring-opening, an effect that is magnified at higher temperatures.
-
Use Milder Reagents: If possible, switch to a milder cyclopropanation method that operates under less harsh conditions.
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS. As soon as the starting material is consumed, quench the reaction immediately. Prolonged heating, even at a moderate temperature, can lead to the accumulation of the ring-opened byproduct.[14]
-
Photochemical or Mechanochemical Alternatives: For particularly sensitive substrates, consider non-thermal methods. Mechanochemical (ball-milling) Simmons-Smith reactions have been shown to proceed efficiently, with jar temperatures remaining near ambient (e.g., 31 °C), thus avoiding thermal degradation.
By systematically evaluating and controlling the reaction temperature, you can significantly improve the outcome of your experiments, maximizing yield, selectivity, and stability in the synthesis of 2-methylcyclopropyl derivatives.
References
-
Nova-Fernández, A., et al. (2023). Rapid and Safe Continuous‐Flow Simmons‐Smith Cyclopropanation using a Zn/Cu Couple Column. Chemistry – A European Journal. Available from: [Link]
-
Gao, Y., et al. (2014). HETEROGENEOUS IRON CATALYZED CYCLOPROPANATION REACTION. AIR Unimi. Available from: [Link]
-
Kaltsoyannis, N., et al. (2024). Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes. Inorganic Chemistry. Available from: [Link]
-
Walton, J. C. (1988). Radical Ring Opening Reactions of the Cyclopropylcarbinyl Systems. UCL Discovery. Available from: [Link]
-
Che, C-M., et al. (2018). Diastereoselective Cyclopropanation with Secondary Diazoacetamides to Access endo-Azabicyclo[3.1.0]hexane-6-carboxamides. Organic Letters. Available from: [Link]
-
North, R. L., et al. (2023). Mechanochemical Simmons–Smith cyclopropanation via ball-milling-enabled activation of zinc(0). Green Chemistry. Available from: [Link]
-
Tang, Y., et al. (2003). Controllable Diastereoselective Cyclopropanation. Enantioselective Synthesis of Vinylcyclopropanes via Chiral Telluronium Ylides. Journal of the American Chemical Society. Available from: [Link]
-
ResearchGate. (2020). Metal‐catalyzed cyclopropanation reactions with TMZ. Reaction conditions. ResearchGate. Available from: [Link]
-
ResearchGate. (2023). Optimization of continuous‐flow Simmons‐Smith cyclopropanation conditions[a]. ResearchGate. Available from: [Link]
- Piers, E., et al. (1987). Preparation and thermal rearrangement of trans-3-[1-methyl-2-(2-methyl-1-propenyl)cyclopropyl]-2-cyclohexen-1-one. A synthesis of (±)-[β-himachalene. Canadian Journal of Chemistry. Available from: https://www.researchgate.net/publication/237207613_Preparation_and_thermal_rearrangement_of_trans-3-1-methyl-2-2-methyl-1-propenylcyclopropyl-2-cyclohexen-1-one_A_synthesis_of_-b-himachalene
-
Turecek, F., et al. (1992). Thermal rearrangements of 2-cyclopropylcycloalk-2-enones. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]
-
Singh, V., et al. (2023). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs. Molecules. Available from: [Link]
-
Maulide, N., et al. (2022). Diastereoselective Cyclopropanation of Terminal, Nonconjugated Alkenes with 2-Oxoethylpyridinium Salts via Nucleopalladation. Organic Letters. Available from: [Link]
-
Fasan, R. (2019). Stereoselective Cyclopropanation of Electron-Deficient Olefins with a Cofactor Redesigned Carbene Transferase Featuring Radical. University of Rochester. Available from: [Link]
-
ResearchGate. (2016). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. ResearchGate. Available from: [Link]
-
Marek, I., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au. Available from: [Link]
-
Shanu-Wilson, J. (2021). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available from: [Link]
-
Yu, Z-X., et al. (2014). Transition Metal-Catalyzed Cycloadditions of Cyclopropanes for the Synthesis of Carbocycles: C–C Activation in. Bentham Science. Available from: [Link]
-
Ghorai, M. K., et al. (2023). C–H Activation Initiated Skeletal Recasting of Cyclopropane Carboxylic Acid. ACS Catalysis. Available from: [Link]
-
Organic Chemistry Frontiers. (2024). Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions. Royal Society of Chemistry. Available from: [Link]
-
Wang, J., et al. (2019). Oxidative radical ring-opening/cyclization of cyclopropane derivatives. Beilstein Journal of Organic Chemistry. Available from: [Link]
-
Fasan, R. (2014). Highly Diastereoselective and Enantioselective Olefin Cyclopropanation Using Engineered Myoglobin-Based Catalysts. University of Rochester. Available from: [Link]
-
ResearchGate. (2014). Optimization of the reaction conditions. ResearchGate. Available from: [Link]
-
Shi, M., et al. (2008). Thermal rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and selanes. The Journal of Organic Chemistry. Available from: [Link]
-
Wikipedia. (n.d.). Cyclopropyl group. Wikipedia. Available from: [Link]
-
ResearchGate. (1996). Convenient Synthesis of Ethenylcyclopropane and Some 2-Cyclopropylcyclopropane Derivatives. ResearchGate. Available from: [Link]
-
Jones, D. W., et al. (1974). Thermal rearrangements of aryldimethylvinylidenecyclopropanes and aryldimethylenecyclopropanes. Journal of the Chemical Society, Perkin Transactions 2. Available from: [Link]
-
ResearchGate. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate. Available from: [Link]
-
ResearchGate. (2018). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. ResearchGate. Available from: [Link]
-
Cole, K. P., et al. (2017). A Brief Introduction to Chemical Reaction Optimization. ACS Symposium Series. Available from: [Link]
-
Peterson, E. A., & Deota, P. T. (2016). The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Available from: [Link]
-
Iaroshenko, V. O., et al. (2023). Thermal Rearrangement of 5-(2-Hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines. Molecules. Available from: [Link]
-
Beckwith, A. L. J., & Moad, G. (1975). Direction of ring-opening of 2-methyl-substituted cyclopropyl(stannyloxy)methyl and cyclopropyl(hydroxy)methyl radicals: kinetic and thermodynamic control. Journal of the Chemical Society, Chemical Communications. Available from: [Link]
-
Le, S. N., et al. (2022). Reaction Optimization for Greener Chemistry with a Comprehensive Spreadsheet Tool. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Sarpong, R., et al. (2014). Gas Phase Thermal Reactions of exo-8-Cyclopropyl-bicyclo[4.2.0]oct-2-ene (1-exo). Molecules. Available from: [Link]
-
Slabey, V. A., & Wise, P. H. (1951). Synthesis of cyclopropane hydrocarbons from methylcyclopropyl ketone. 1. - 2-cyclopropylpropene and 2-cyclopropylpropane. HathiTrust Digital Library. Available from: [Link]
-
Jankowski, C. K., et al. (2009). Reactions of Vinylcyclopropane and Bicyclopropyl Compounds With Maleic Anhydride. Journal of the Mexican Chemical Society. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). (2-Methylcyclopropyl)methanol. PubChem Compound Database. Available from: [Link]
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. repositorio.uam.es [repositorio.uam.es]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sas.rochester.edu [sas.rochester.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tangyong.sioc.ac.cn [tangyong.sioc.ac.cn]
- 16. researchgate.net [researchgate.net]
- 17. pubs.rsc.org [pubs.rsc.org]
- 18. Temperature Dependence of the Ring Opening of Cyclopropene Imines on Thorium Metallocenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Oxidative radical ring-opening/cyclization of cyclopropane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thermal rearrangement of {[2-(Arylmethylene)cyclopropyl]methyl}(phenyl)sulfanes and selanes - PubMed [pubmed.ncbi.nlm.nih.gov]
Handling hygroscopic amino ketone hydrochloride salts
Technical Support Center: Handling Hygroscopic Amino Ketone Hydrochloride Salts
Overview: The Deliquescence Challenge
Amino ketone hydrochloride salts (e.g.,
Unlike simple inorganic salts, moisture absorption in amino ketones is not merely a physical inconvenience; it triggers a chemical cascade. Water mobilizes the crystal lattice, allowing the protonated amine and ketone moieties to interact. This frequently leads to self-condensation into pyrazines or hydrolysis, rendering the material useless for precise stoichiometry.
This guide provides a tiered support system to troubleshoot handling errors, prevent degradation, and recover compromised material.
Tier 1: Immediate Handling & Storage Protocols
Q: My salt has turned into a sticky gum or liquid upon opening. Is it ruined? A: Not necessarily, but immediate action is required. This state is called deliquescence —where the solid dissolves in the water it adsorbed from the air.[1]
-
Immediate Action: Do not attempt to scrape it out. Reseal the container with Parafilm® immediately.
-
Recovery Protocol:
-
Place the open container inside a vacuum desiccator containing Phosphorus Pentoxide (
) . Silica gel is often too weak for these salts. -
Apply high vacuum (<1 mbar) for 24–48 hours.
-
If the material remains gummy, it may have degraded (see Tier 3).
-
Q: What are the absolute minimum storage requirements? A:
| Parameter | Requirement | Scientific Rationale |
|---|---|---|
| Temperature | -20°C (Freezer) | Lowers kinetic energy, slowing hydrolysis and dimerization rates [1]. |
| Atmosphere | Argon/Nitrogen | Displaces oxygen to prevent oxidative degradation to pyrazines. |
| Container | Amber Glass + Desiccant | Amber glass blocks UV (which can radicalize ketones); secondary containment with desiccant prevents moisture ingress. |
| Headspace | Minimized | Large headspace = more trapped moisture. Flush with inert gas before sealing. |
Tier 2: Operational Troubleshooting (Weighing & Transfer)
Q: The mass on my balance keeps drifting upwards while I weigh. How do I get an accurate measurement? A: You are observing real-time moisture adsorption. You must use the "Weighing by Difference" technique. Never weigh hygroscopic salts directly onto an open weigh boat.
Protocol: Weighing by Difference
-
Dry a glass weighing bottle (with lid) in an oven; cool it in a desiccator.
-
Add an approximate amount of your salt to the bottle inside a glove bag or dry box. Close the lid.
-
Weigh the entire assembly (Bottle + Lid + Salt) on the analytical balance. Record Mass
. -
Quickly transfer the salt into your reaction vessel.
-
Immediately recap the weighing bottle and weigh it again. Record Mass
. -
Calculated Mass =
.-
Why this works: Any moisture adsorbed during the brief opening attaches to the remaining solid in the bottle or the bottle walls, not the aliquot you transferred.
-
Q: I don't have a glovebox. How can I set up a reaction without exposing the salt to air? A: Use the "Schlenk-in-situ" method.
-
Weigh the bottle (closed) as described above.
-
Attach a solid-addition funnel (powder funnel) to your reaction flask under a positive pressure of Nitrogen.
-
Pour the solid quickly against the counter-flow of Nitrogen.
-
Alternatively, dissolve the salt in an anhydrous solvent (e.g., dry Methanol or DCM) inside the storage bottle (if volume permits), then transfer the solution via syringe.
Tier 3: The Science of Failure (Degradation Mechanisms)
Q: Why did my white powder turn yellow/brown?
A: This is the hallmark of Pyrazine Formation . In the presence of water,
Visualizing the Degradation Pathway The following diagram illustrates why moisture control is critical—it is the catalyst for the transition from a stable salt to a degradation product.
Figure 1: The degradation cascade of
Tier 4: Analytical Troubleshooting
Q: My NMR spectrum in
-
The Issue: In
, the exchangeable protons ( ) rapidly exchange with the solvent. If the concentration is high, the acidity of the solution changes, shifting the chemical shift of protons alpha to the ketone/amine. -
The Fix:
-
Run the NMR in DMSO-
. It is non-protic and stabilizes the salt form, usually resulting in sharp triplets for the ammonium protons. -
If you must use
, add a drop of to ensure the amine remains fully protonated and to suppress exchange broadening.
-
Q: How do I dry the salt without thermally degrading it? A: Thermal sensitivity varies, but generally, temperatures above 60°C risk accelerating the condensation reaction shown in Figure 1.
Decision Tree: Proper Drying Protocol
Figure 2: Selection logic for drying hygroscopic amino ketone salts. Lyophilization is preferred for water-wet bulk samples to avoid thermal stress.
References
-
Tsujikawa, K., et al. (2015).[4] "Instability of the hydrochloride salts of cathinone derivatives in air." Forensic Science International, 248, 48-54.[4] Link
-
Bunke, A., et al. (2000).[5] "Degradation mechanism and stability of 5-aminolevulinic acid." Journal of Pharmaceutical Sciences, 89(10), 1335-1341.[5] Link
-
Sittko, K., et al. (2012). "Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes."[6][7] Organic & Biomolecular Chemistry, 10, 2126-2132.[7] Link
-
Sigma-Aldrich Technical Library . "Handling Hygroscopic Materials." Link
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Minimizing polymerization side reactions of amino ketones
Topic: Minimizing Polymerization & Degradation Side Reactions
Knowledge Base Home
Welcome to the Amino Ketone Stabilization Hub. This guide addresses the inherent instability of amino ketones, specifically their tendency to undergo self-condensation, dimerization (pyrazine formation), and oxidative oligomerization—often collectively referred to by researchers as "polymerization" or "tarring."
The Core Problem: "The Snake Bites Its Tail"
Amino ketones contain two mutually reactive functional groups within the same or similar molecules:
-
Nucleophile: The Amine (
)[1] -
Electrophile: The Ketone (
)
Status Check:
- -Amino Ketones: Highly unstable as free bases. They rapidly dimerize to form dihydropyrazines (which oxidize to pyrazines).
- -Amino Ketones (Mannich Bases): Prone to elimination (forming enones) or retro-Mannich reactions.
- -Amino Ketones: Prone to intramolecular cyclization to form pyrrolines or tetrahydropyridines.
The Mechanic's Corner: Why is my sample turning brown?
Before troubleshooting, you must understand the degradation pathway. The "polymer" you see is often a complex mixture of oxidized pyrazines and Schiff-base oligomers.
Mechanism of Failure: The Pyrazine Pathway ( -Amino Ketones)
The most common "polymerization" is actually a dimerization followed by oxidation.
Figure 1: The degradation cascade of
Troubleshooting Workflow (The Help Desk)
Use this decision tree to determine the correct handling strategy for your specific situation.
Figure 2: Decision matrix for handling amino ketones. Prioritize salt formation or in-situ usage to avoid the "Free Base" danger zone.
Frequently Asked Questions & Protocols
FAQ 1: "I need to store my amino ketone, but it turns into a black tar overnight."
Diagnosis: You are likely storing it as a free base. The amine is attacking the ketone of neighboring molecules.
Solution: Convert it to a mineral acid salt immediately.
The Science: Protonating the amine (
Protocol A: Stabilization via Salt Formation
-
Dissolution: Dissolve the crude amino ketone in dry diethyl ether or dioxane.
-
Acidification: Add 1.1 equivalents of 4M HCl in dioxane (or bubble dry HCl gas) dropwise at 0°C.
-
Precipitation: The hydrochloride salt should precipitate as a white/off-white solid.
-
Filtration: Filter rapidly under Argon.
-
Storage: Store the solid at -20°C. It is now stable for months.
FAQ 2: "I need the free amine for a reaction (e.g., N-alkylation), but the salt won't react."
Diagnosis: You need to "liberate" the free base, but doing so in a flask prior to the reaction causes dimerization. Solution: Use In-Situ Neutralization or Biphasic Conditions .
Protocol B: In-Situ Liberation (The "Safe" Method) Do not isolate the free base.
-
Suspend the Amino Ketone HCl salt in the reaction solvent (e.g., DMF, DCM).
-
Add the electrophile (e.g., alkyl halide, aldehyde).
-
Add a non-nucleophilic base (e.g., DIPEA, Et3N) last .
-
Why? The base liberates the amine in the presence of the electrophile. The amine reacts with the electrophile (kinetically favored) rather than dimerizing (second-order kinetics).
-
FAQ 3: "My workup requires extraction, and the layer turned black."
Diagnosis: During the basic wash (pH > 9), the amino ketone spent too much time as a concentrated free base. Solution: Cold, rapid, biphasic workup.
Protocol C: Rapid Cold Extraction
-
Cool: Cool the reaction mixture to 0°C.
-
Neutralize: Use saturated NaHCO3 (mild base) rather than NaOH (strong base) to minimize enolate formation.
-
Extract: Extract rapidly with cold DCM (
C). -
Dry: Dry over MgSO4 (which is slightly acidic) rather than K2CO3 (basic).
-
Concentrate: Do not remove all solvent if possible. Use the solution immediately in the next step.
Data Summary: Stability Factors
| Variable | High Stability Condition | Low Stability (Polymerization Risk) |
| State | Salt (HCl, TFA, Tosylate) | Free Base |
| Concentration | Dilute (< 0.05 M) | Concentrated / Neat Oil |
| Temperature | -20°C to 0°C | > 25°C |
| Structure | ||
| Substituents | Bulky groups on Nitrogen (e.g., Trityl) | Primary Amine (-NH2) |
References
-
Mechanism of Pyrazine Formation
-
Synthesis and Stability of
-Amino Ketones: -
General Instability & Handling (Contextual)
- Title: The Strecker Synthesis of Amino Acids (Discussion on imine/amine instability).
- Source: Master Organic Chemistry.
-
URL:[Link]
-
Handling Unstable Intermediates
- Title: Minimizing by-product formation in pyrazine synthesis (BenchChem Technical Guide).
-
Source: BenchChem.[1]
Sources
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one
In the landscape of modern drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Small molecules incorporating strained ring systems, such as cyclopropanes, often present unique analytical challenges. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one, a compound of interest for its potential applications in medicinal chemistry. Furthermore, we will objectively compare the utility of ¹H NMR with alternative spectroscopic techniques, namely ¹³C NMR and Mass Spectrometry, supported by predictive data and established principles.
The Analytical Challenge of Substituted Cyclopropanes
The cyclopropyl group, a three-membered carbocyclic ring, is a prevalent motif in numerous biologically active compounds. Its rigid, strained nature imparts unique conformational constraints and electronic properties that can significantly influence molecular interactions. However, these same characteristics can lead to complex and often overlapping signals in ¹H NMR spectra, necessitating a thorough understanding of spin-spin coupling and chemical shift effects to achieve accurate structural assignment.
Part 1: In-Depth ¹H NMR Spectrum Analysis of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one
The ¹H NMR spectrum of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one is predicted to exhibit a series of distinct signals corresponding to the different proton environments within the molecule. The interpretation of this spectrum relies on a foundational understanding of chemical shifts and coupling constants characteristic of the constituent functional groups.
Predicted ¹H NMR Spectrum:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| H on Cα to C=O | ~2.5 - 3.0 | Multiplet | |
| H on Cα to NH₂ | ~2.8 - 3.3 | Multiplet | |
| -NH₂ | ~1.0 - 3.0 (variable) | Broad Singlet | |
| Cyclopropyl H (CH-CH₃) | ~0.8 - 1.2 | Multiplet | |
| Cyclopropyl H (CH₂) | ~0.5 - 1.5 | Multiplets | Jgem ≈ -5 to -9, Jcis ≈ 8 to 12, Jtrans ≈ 4 to 8 |
| -CH₃ | ~1.0 - 1.3 | Doublet | ~6 - 7 |
Causality Behind Predicted Chemical Shifts and Multiplicities:
-
Cyclopropyl Protons (Upfield Region): The strained nature of the cyclopropane ring results in increased s-character of the C-H bonds, leading to a significant shielding effect.[1][2] Consequently, the protons attached to the cyclopropyl ring are expected to resonate in the upfield region of the spectrum, typically between 0.5 and 1.5 ppm. The magnetic anisotropy of the cyclopropane ring can also influence the chemical shifts of nearby protons.[1]
-
Protons Alpha to the Carbonyl Group: The electron-withdrawing nature of the carbonyl group deshields the adjacent methine proton on the cyclopropane ring, shifting its signal downfield to the range of approximately 2.5-3.0 ppm.[3]
-
Protons Alpha to the Amino Group: Similarly, the electronegative nitrogen atom deshields the methylene protons on the ethylamine side chain, resulting in a predicted chemical shift in the range of 2.8-3.3 ppm.[4][5]
-
Amino Protons: The protons of the primary amine group are subject to hydrogen bonding and chemical exchange, which often results in a broad singlet.[4][5] Their chemical shift is highly dependent on the solvent and concentration, typically appearing between 1.0 and 3.0 ppm. Deuterium exchange with D₂O can be used to confirm the assignment of the -NH₂ peak, as the signal will disappear from the spectrum.[4]
-
Methyl Protons: The methyl group attached to the cyclopropane ring will appear as a doublet due to coupling with the adjacent methine proton. Its chemical shift is expected in the aliphatic region, around 1.0-1.3 ppm.
The Intricacies of Cyclopropyl Coupling Constants:
The rigid geometry of the cyclopropane ring gives rise to characteristic coupling constants that are invaluable for stereochemical assignments.[6][7]
-
Geminal Coupling (²J): The coupling between two protons on the same carbon atom is typically negative, with a value around -5 to -9 Hz.[2][6]
-
Vicinal Coupling (³J): The coupling between protons on adjacent carbon atoms is highly dependent on their dihedral angle. For cyclopropanes, cis coupling constants (³J_cis_) are generally larger (around 8-12 Hz) than trans coupling constants (³J_trans_) (around 4-8 Hz).[7] This is a crucial distinction from acyclic systems and is a key feature in determining the relative stereochemistry of substituents on the ring.
Visualizing the Structure and Key NMR Correlations:
Caption: Molecular structure of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one with predicted ¹H NMR chemical shift regions.
Part 2: A Comparative Analysis with Alternative Spectroscopic Techniques
While ¹H NMR provides a wealth of information about the proton framework of a molecule, a comprehensive characterization often necessitates the use of complementary analytical methods.
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O | ~205 - 220 |
| Cα to NH₂ | ~40 - 50 |
| Cα to C=O (CH) | ~20 - 30 |
| Cyclopropyl CH₂ | ~10 - 20 |
| Cyclopropyl CH-CH₃ | ~15 - 25 |
| -CH₃ | ~15 - 25 |
Key Insights from ¹³C NMR:
-
Carbonyl Carbon: The carbonyl carbon is highly deshielded and will appear significantly downfield, typically above 200 ppm.[3]
-
Carbons Attached to Heteroatoms: The carbon atom attached to the amino group will be deshielded compared to a standard alkane carbon, appearing in the 40-50 ppm range.[4]
-
Cyclopropyl Carbons: Similar to the protons, the cyclopropyl carbons are shielded and will appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.
Expected Fragmentation Pattern:
For 2-Amino-1-(2-methylcyclopropyl)ethan-1-one, the following key fragmentation pathways are anticipated in an electron ionization (EI) mass spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound. The nitrogen rule states that a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[5]
-
Alpha-Cleavage: This is a common fragmentation pathway for both ketones and amines.
-
Cleavage adjacent to the carbonyl group can lead to the loss of the cyclopropyl group or the aminomethyl group, resulting in characteristic fragment ions.
-
Cleavage adjacent to the amino group is also highly favorable.
-
-
Loss of Small Neutral Molecules: Fragmentation may also involve the loss of small, stable molecules such as CO or NH₃.
Workflow for Spectroscopic Analysis:
Caption: A logical workflow for the comprehensive spectroscopic characterization of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one.
Part 3: Experimental Protocols
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 12 ppm.
-
Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Process the data with an appropriate line broadening factor (e.g., 0.3 Hz).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a proton-decoupled pulse sequence.
-
A larger number of scans will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
-
Data Analysis: Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios. Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.
-
Ionization: Ionize the sample using a standard electron energy of 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 30-200).
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways consistent with the observed spectrum to support the proposed structure.
Conclusion
The structural elucidation of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one is a prime example of the synergy between various spectroscopic techniques. While ¹H NMR provides the most detailed information regarding the proton environment and stereochemistry, ¹³C NMR and mass spectrometry are indispensable for confirming the carbon framework and molecular weight, respectively. A comprehensive analysis, integrating data from all these methods, is essential for the unambiguous characterization of this and other novel chemical entities in the field of drug development.
References
-
Abraham, R. J., et al. (2012). ¹H NMR Spectra. Part 28: Proton chemical shifts and couplings in three-membered rings. A ring current model for cyclopropane and a novel dihedral angle dependence for 3JHH couplings involving the epoxy proton. Magnetic Resonance in Chemistry, 50(4), 305-313. [Link][1]
-
Graham, J. D., & Rogers, M. T. (1962). PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. Journal of the American Chemical Society, 84(12), 2249–2254. [Link][6]
-
Tori, K., & Kitahonoki, K. (1964). ¹H–¹H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Journal of the American Chemical Society, 86(18), 3649-3657. [Link]
-
Supporting Information for: Ring-opening hydroarylation of monosubstituted cyclopropanes enabled by hexafluoroisopropanol. (2022). The Royal Society of Chemistry. [Link]
-
Patel, D. J., Howden, M. E. H., & Roberts, J. D. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Defense Technical Information Center. [Link][2]
-
Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link][4]
-
Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. The Royal Society of Chemistry. [Link]
-
Protonated cyclopropanes in α-aminoketone deamination. (1981). Canadian Journal of Chemistry, 59(12), 1768-1777. [Link]
-
(2-Methylcyclopropyl)methanol. PubChem. [Link]
-
Coupling Constant in Cyclopropanes and Alkenes. (2020). YouTube. [Link][7]
-
NMR Spectroscopy – ¹H NMR Chemical Shifts. Organic Chemistry Data & Info. [Link]
-
Wiberg, K. B., Barth, D. E., & Schertler, P. H. (1963). Nuclear magnetic resonance spectra of cyclopropyl derivatives. The Journal of Organic Chemistry, 28(4), 1104–1107. [Link]
Sources
Navigating the Maze: A Guide to Mass Spectrometry Fragmentation of Cyclopropyl Amino Ketones
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of structural elucidation, particularly within drug development, understanding how a molecule fragments under mass spectrometry (MS) is paramount. Cyclopropyl amino ketones, a structural motif present in numerous pharmacologically active compounds, present a unique and often complex fragmentation puzzle. The inherent ring strain of the cyclopropyl group, combined with the directing effects of the amino and keto functionalities, creates a rich tapestry of competing and consecutive fragmentation pathways.
This guide provides an in-depth analysis of the characteristic fragmentation patterns of cyclopropyl amino ketones, moving beyond a simple catalog of fragments to explain the underlying chemical principles. By understanding the "why" behind the fragmentation, researchers can more confidently identify these moieties in complex mixtures, characterize novel chemical entities, and predict the metabolic fate of drug candidates.
Core Fragmentation Mechanisms: A Triad of Influences
The fragmentation of cyclopropyl amino ketones under common ionization techniques like Electron Ionization (EI) and Electrospray Ionization (ESI) is primarily governed by a triad of competing mechanisms: α-cleavage, cyclopropyl ring-opening, and rearrangements involving the amino group. The prevalence of each pathway is highly dependent on the specific structure of the molecule and the energy imparted during the ionization process.
α-Cleavage: The Carbonyl's Commanding Influence
As with most ketones, the most predictable fragmentation pathway is α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group.[1][2] This process is driven by the formation of a stable, resonance-stabilized acylium ion.[3][4] For a generic cyclopropyl amino ketone, two primary α-cleavage events are possible:
-
Loss of the Cyclopropyl Group: Cleavage of the bond between the carbonyl carbon and the cyclopropyl ring results in the loss of a cyclopropyl radical (•C₃H₅). This is often a dominant pathway, leading to a prominent acylium ion peak.[5]
-
Loss of the Amino-Containing Alkyl Group: Cleavage on the other side of the carbonyl leads to the loss of the amino-substituted alkyl radical. The stability of the resulting acylium ion and the expelled radical will dictate the favorability of this pathway.
The relative abundance of the fragment ions resulting from these two α-cleavage pathways provides crucial information about the substituents surrounding the carbonyl group.[1]
The Strained Ring's Response: Cyclopropyl Ring-Opening
The three-membered cyclopropyl ring is characterized by significant ring strain, making it susceptible to ring-opening reactions upon ionization.[6] This pathway often competes with or follows initial α-cleavage. The process can be initiated by a 1,5-hydrogen shift, particularly in ESI-MS/MS, leading to the formation of eniminium intermediates that subsequently fragment.[7]
In some cases, especially under higher energy conditions like UV photodissociation, dual cross-ring C-C cleavages on both sides of the cyclopropane ring can occur, yielding diagnostic ion pairs.[8] While less common in standard EI or Collision-Induced Dissociation (CID), the potential for such complex rearrangements should not be discounted, as they can lead to unexpected fragment ions.[7] The tendency for the ring to open is a key differentiator in the fragmentation of these molecules compared to their acyclic or larger-ring counterparts.
The Nitrogen's Role: Amino Group Directed Fragmentation
The presence of the amino group introduces additional, highly characteristic fragmentation pathways. Aliphatic amines are well-known to undergo α-cleavage themselves, where the C-C bond nearest to the nitrogen atom is broken.[3] This leads to the formation of a resonance-stabilized, nitrogen-containing cation.
In cyclopropyl amino ketones, this can manifest as:
-
Formation of Iminium Ions: Cleavage adjacent to the nitrogen can produce stable iminium ions, which can be the base peak in the spectrum, especially if the amino group is part of a larger alkyl chain.
-
McLafferty-Type Rearrangements: If the alkyl chain containing the amino group is sufficiently long (containing a γ-hydrogen relative to the carbonyl), a McLafferty rearrangement can occur.[2][3] This involves the transfer of a hydrogen atom to the carbonyl oxygen through a six-membered transition state, resulting in the elimination of a neutral alkene.
Comparative Fragmentation Analysis
The observed mass spectrum is a composite of these competing pathways. The table below summarizes the key fragment types and the mechanistic origins for a hypothetical N-substituted cyclopropyl amino ketone.
| Fragmentation Pathway | Description | Resulting Ion Type | Typical Appearance |
| α-Cleavage (A) | Loss of the cyclopropyl radical from the molecular ion. | Acylium Ion | Often a strong peak. |
| α-Cleavage (B) | Loss of the amino-alkyl radical from the molecular ion. | Cyclopropyl-Acylium Ion | Relative intensity depends on substituent stability. |
| Ring-Opening | Rearrangement and cleavage of the cyclopropyl ring. | Various, often complex. | Can lead to unexpected lower m/z ions. |
| Amine-Directed Cleavage | α-cleavage adjacent to the nitrogen atom. | Iminium Ion | Can be the base peak, especially with larger N-alkyl groups. |
| McLafferty Rearrangement | Hydrogen transfer from γ-carbon followed by β-cleavage. | Enol Radical Cation | Diagnostic peak if γ-hydrogens are present. |
Visualizing the Fragmentation Pathways
To better understand the interplay of these mechanisms, the following diagrams illustrate the primary fragmentation routes for a model cyclopropyl amino ketone.
Caption: High-level overview of competing fragmentation pathways.
Caption: A typical experimental workflow for MS/MS analysis.
Detailed Experimental Protocol: A Self-Validating Workflow for GC-MS Analysis
This protocol outlines a robust method for acquiring a reproducible electron ionization (EI) mass spectrum, which is essential for structural elucidation and comparison with spectral libraries.
Objective: To obtain a high-quality, full-scan EI mass spectrum and product ion spectrum for a target cyclopropyl amino ketone.
1. System Preparation & Calibration:
- Rationale: Ensuring instrument performance is critical for data integrity. A poorly calibrated instrument will yield inaccurate mass assignments.
- Procedure:
- Perform routine maintenance on the GC-MS system, including checking the helium carrier gas supply and cleaning the ion source if necessary.
- Calibrate the mass spectrometer using a standard calibration compound (e.g., perfluorotributylamine - PFTBA). Ensure the mass accuracy is within the manufacturer's specifications (typically < 0.1 Da).
2. Sample Preparation:
- Rationale: Proper sample concentration and solvent choice prevent column overloading and ensure good chromatographic peak shape.
- Procedure:
- Prepare a 1 mg/mL stock solution of the cyclopropyl amino ketone in a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).
- Prepare a working solution by diluting the stock solution 1:100 in the same solvent to a final concentration of 10 µg/mL.
3. GC-MS Parameters:
- Rationale: The GC parameters are chosen to achieve good separation and peak shape. The MS parameters are standard for generating library-comparable EI spectra.
- Procedure:
- GC System:
- Injector: Split/splitless, 250 °C, split ratio 20:1.
- Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness DB-5ms or equivalent).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program: Initial temperature 50 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
- MS System:
- Ion Source: Electron Ionization (EI).
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Electron Energy: 70 eV.[9]
- Scan Range: m/z 40-500.
4. Data Acquisition:
- Rationale: Acquiring both full scan and product ion data provides comprehensive information.
- Procedure:
- Inject 1 µL of the working solution into the GC-MS system.
- Acquire data in full scan mode to identify the retention time and molecular ion of the target compound.
- Perform a second injection in product ion scan (MS/MS) mode. Set the precursor ion to the m/z of the molecular ion observed in the full scan. Apply a ramp of collision energies (e.g., 10-40 eV) to observe the full range of fragment ions.
5. Data Analysis (Self-Validation):
- Rationale: A systematic analysis ensures all key features of the spectrum are interpreted.
- Procedure:
- Extract the mass spectrum from the apex of the chromatographic peak.
- Confirm the presence of the molecular ion (M⁺•). For compounds with nitrogen, check if the molecular weight adheres to the Nitrogen Rule (an odd nominal molecular weight suggests an odd number of nitrogen atoms).[3]
- Identify the base peak and propose a stable structure (e.g., a resonance-stabilized acylium or iminium ion).
- Account for other major peaks by proposing logical losses (e.g., loss of •C₃H₅, •CH₃, H₂O, CO) from the molecular ion or other high-mass fragments.
- Compare the observed fragmentation pattern with the principles outlined in this guide, noting the presence of ions from α-cleavage, potential ring-opening, and amine-directed fragmentation.
By following this comprehensive approach, researchers can confidently navigate the complex fragmentation patterns of cyclopropyl amino ketones, leveraging this knowledge for rapid and accurate structural characterization in the demanding environment of modern chemical research.
References
-
Fiveable. (2025, August 15). α-cleavage Definition - Organic Chemistry Key Term. Retrieved from Fiveable. [Link]
-
Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023, June 26). The Academist. Retrieved from The Academist. [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation. Retrieved from JoVE. [Link]
-
Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from Chemistry Steps. [Link]
-
National Center for Biotechnology Information. (n.d.). Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC. Retrieved from NCBI. [Link]
-
PubMed. (2006, December 15). Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway. Retrieved from PubMed. [Link]
-
ResearchGate. (2026, February 1). (PDF) Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. Retrieved from ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, July 3). 3.1: Electron Ionization. Retrieved from Chemistry LibreTexts. [Link]
Sources
- 1. fiveable.me [fiveable.me]
- 2. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
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- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Mass spectrometric studies on 4-aryl-1-cyclopropyl-1,2-dihydropyridinyl derivatives: an examination of a novel fragmentation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Localization of Cyclopropane Modifications in Bacterial Lipids via 213 nm Ultraviolet Photodissociation Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
Infrared spectroscopy peaks for alpha-amino ketone functional groups
Comparative Guide: Infrared Spectroscopy of -Amino Ketones
Executive Summary & Technical Context[1][2][3][4][5][6]
Alpha-amino ketones (
Their analysis via Infrared (IR) spectroscopy presents a unique challenge: instability . In their free base form,
This guide provides a technical comparison of the IR spectral characteristics of
Mechanistic Comparison: Electronic Effects on
To interpret the spectra accurately, one must understand the competing electronic forces acting on the carbonyl bond.
The "Tug-of-War" on Wavenumber ( )
The position of the carbonyl peak is determined by the bond force constant (
| Effect | Mechanism | Impact on | Impact on Wavenumber |
| Inductive Withdrawal (-I) | Electronegative | Shortens/Strengthens (Increases double bond character by destabilizing resonance form | Increases ( |
| Resonance Donation (+M) | Lone pair on | Lengthens/Weakens (Increases single bond character). | Decreases ( |
| Intramolecular H-Bonding | Interaction between | Weakens (Stabilizes polarized | Decreases ( |
The -Amino Ketone Specifics
-
Free Base: Dominated by Intramolecular Hydrogen Bonding . The amine hydrogen coordinates with the carbonyl oxygen, significantly lowering the frequency (Red Shift).
-
Salt Form (e.g., HCl): The protonated amine (
) is strongly electron-withdrawing (-I effect) and cannot donate a lone pair. This theoretically raises the frequency. However, in conjugated systems (like cathinones), the conjugation with the phenyl ring remains the dominant factor, keeping the peak lower than aliphatic ketones.
Comparative Spectral Data
The following table contrasts the
Table 1: Diagnostic IR Peaks ( )
| Functional Group | Representative Compound | Other Diagnostic Peaks | ||
| Simple Ketone | Propiophenone | Absent | C-H (aromatic): | |
| Absent | C-Br Stretch: | |||
| Cathinone HCl | Broad Ammonium Band: | C-N Stretch: | ||
| Methcathinone (Free) | Sharp doublet (if | Lower C=O due to H-bonding |
*Note: Free base values are variable due to rapid degradation during measurement.
Key Differentiators
-
The Halogen Shift: Converting an
-halo ketone to an -amino ketone (salt) typically shifts the carbonyl peak to a lower wavenumber (e.g., from down to ). -
The Ammonium Envelope: The salt form of the
-amino ketone displays a characteristic, broad "ammonium envelope" centered around , often obscuring the sharp C-H stretches. This is absent in the halo-ketone precursor.
Experimental Protocol: Handling & Analysis
Due to the instability of the free base, the following protocol is recommended for reproducible data.
Method: In-Situ Salt Neutralization (Optional) vs. Salt Analysis
Objective: To obtain a clean spectrum of the stable salt or transient free base without degradation.
-
Sample Preparation (Solids):
-
Preferred: Attenuated Total Reflectance (ATR) on the pure HCl salt.
-
Reasoning: KBr pellets can absorb moisture, causing peak broadening in the hygroscopic amine salt regions. ATR minimizes sample prep time and moisture exposure.
-
-
Solvent Selection (Liquids/Oils):
-
Avoid protic solvents (MeOH, EtOH) if looking for specific H-bonding shifts, as solvent H-bonding will obscure intramolecular effects.
-
Use Dichloromethane (DCM) or Chloroform (
) for solution-phase IR.
-
-
Free Base Generation (In-Situ):
-
Caution: Only perform if necessary to prove H-bonding.
-
Dissolve salt in
/ and extract rapidly into or . -
Acquire spectrum immediately. Expect the C=O peak to shift to
due to intramolecular H-bonding.
-
Decision Logic: Identification Workflow
The following diagram outlines the logical flow for identifying an unknown ketone intermediate during synthesis, specifically distinguishing the
Caption: Logical workflow for distinguishing
References
-
National Institutes of Health (NIH). Spectroscopic and crystallographic characterization of two cathinone derivatives. Available at: [Link]
-
UNODC. Recommended methods for the identification and analysis of synthetic cathinones in seized materials. Available at: [Link]
-
MDPI. Hirshfeld and AIM Analysis of the Methylone Hydrochloride Crystal Structure and Its Impact on the IR Spectrum. Available at: [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. Available at: [Link]
-
Biointerface Research. Manifestation of Intermolecular Interactions in the IR Spectra of 2- and 4-Methylmethcathinones Hydrochlorides. Available at: [Link]
Comparing 1-methyl vs 2-methyl cyclopropyl amino ketone reactivity
An In-Depth Guide to the Comparative Reactivity of 1-Methyl vs. 2-Methyl Cyclopropyl Amino Ketones
For researchers and professionals in drug development, understanding the nuanced reactivity of functionalized scaffolds is paramount. Cyclopropyl ketones are valuable synthetic intermediates, prized for the inherent ring strain that can be harnessed for a variety of chemical transformations. However, the substitution pattern on the cyclopropane ring dramatically influences reaction pathways and outcomes. This guide provides a detailed comparison of the reactivity of 1-methyl versus 2-methyl substituted cyclopropyl amino ketones, offering insights into the underlying mechanistic principles that govern their behavior.
Foundational Principles: Structure and Electronic Effects
The reactivity of any cyclopropyl ketone is fundamentally dictated by a combination of ring strain (approximately 27 kcal/mol) and the electronic nature of its substituents. The carbonyl group acts as an electron-withdrawing group, polarizing the adjacent C1-C2 and C1-C3 bonds of the cyclopropane ring and making them susceptible to cleavage. The introduction of a methyl group, a simple alkyl substituent, introduces electronic and steric effects that differ based on its position. For the purpose of this guide, we will consider α-amino ketones, a common motif in medicinal chemistry.
The key distinction lies in the placement of the methyl group relative to the carbonyl:
-
1-Methyl Cyclopropyl Amino Ketone: The methyl group is attached to the quaternary C1 carbon, which is also bonded to the carbonyl group.
-
2-Methyl Cyclopropyl Amino Ketone: The methyl group is on the C2 carbon of the cyclopropane ring.
Caption: Structures of 1-methyl and 2-methyl cyclopropyl amino ketones.
Comparative Reactivity Analysis
The positional difference of the methyl group creates distinct reactivity profiles, particularly in reactions involving ring-opening, which can be initiated by acids, metals, or reducing agents.
Acid-Catalyzed Ring Opening
Under acidic conditions, the carbonyl oxygen is protonated, activating the cyclopropane ring for cleavage. The ring opens to generate the most stable carbocation intermediate, a principle that dictates the regioselectivity of the reaction.[1]
-
1-Methyl Isomer: Cleavage of either the C1-C2 or C1-C3 bond is highly favorable. This breakage results in the formation of a stable tertiary carbocation at the C1 position, directly stabilized by the methyl group. This pathway is generally rapid and selective.
-
2-Methyl Isomer: The situation is more complex. Cleavage can occur at two distinct bonds:
-
C1-C2 bond cleavage: This is the preferred pathway as it leads to a more stable tertiary carbocation at the C2 position, stabilized by the methyl group.
-
C1-C3 bond cleavage: This pathway would generate a less stable secondary carbocation at C3, making it a minor or non-existent pathway. The regioselectivity is therefore strongly governed by the formation of the most substituted, and thus most stable, carbocation.[1][2]
-
Mechanistic Comparison:
Caption: Acid-catalyzed ring-opening pathways for both isomers.
Nucleophilic Addition at the Carbonyl Carbon
While ring-opening reactions are common, direct nucleophilic addition to the carbonyl carbon can also occur.[3] In this context, steric hindrance plays a decisive role.
-
1-Methyl Isomer: The methyl group at the C1 position, directly adjacent to the carbonyl, creates significant steric bulk. This hinders the approach of a nucleophile to the electrophilic carbonyl carbon, making this reaction pathway slower compared to less substituted analogues.
-
2-Methyl Isomer: The methyl group is located on the C2 carbon, more distant from the site of attack. Its steric influence on the carbonyl carbon is minimal, allowing nucleophiles to approach with relative ease.
Therefore, for reactions where direct carbonyl addition is desired over ring-opening, the 2-methyl isomer is the more reactive substrate due to lower steric hindrance.[3]
Metal-Catalyzed and Reductive Ring-Opening
Reactions initiated by single-electron transfer (SET) reagents like samarium(II) iodide (SmI₂) or transition metals like nickel and palladium also lead to ring-opening.[4][5] These reactions often proceed through radical intermediates.
-
General Mechanism: A single electron is transferred to the ketone, forming a ketyl radical anion. This intermediate then undergoes cleavage of a cyclopropane C-C bond to form a more stable alkyl radical.
-
Influence of Methyl Group: The position of the methyl group will again dictate the regioselectivity of cleavage by stabilizing the resulting radical. Cleavage will occur to produce the most substituted (tertiary) radical.
-
For the 1-methyl isomer , cleavage of the C1-C2 bond yields a tertiary radical at C1.
-
For the 2-methyl isomer , cleavage of the C1-C2 bond yields a tertiary radical at C2.
-
In nickel-catalyzed cross-coupling reactions, for example, this regioselective ring-opening allows for the formation of γ-substituted silyl enol ethers, where the final position of the new substituent is determined by the initial position of the methyl group.[6][7]
Summary of Reactivity and Predicted Outcomes
The table below summarizes the expected reactivity and major products for the two isomers under different reaction conditions.
| Reaction Type | 1-Methyl Cyclopropyl Amino Ketone | 2-Methyl Cyclopropyl Amino Ketone | Mechanistic Rationale |
| Acid-Catalyzed Ring Opening | Highly Favored. Proceeds via a stable tertiary carbocation at C1. | Favored. Proceeds selectively via a tertiary carbocation at C2. | Carbocation stability dictates regioselectivity.[1] |
| Nucleophilic Addition (at C=O) | Slower/Disfavored. Significant steric hindrance from the C1-methyl group. | Faster/Favored. Minimal steric hindrance at the carbonyl carbon. | Steric accessibility of the electrophilic carbonyl.[3] |
| Reductive Ring Opening (e.g., SmI₂) | Favored. Ring opens to form a stable tertiary radical at C1. | Favored. Ring opens to form a stable tertiary radical at C2. | Formation of the most stable radical intermediate.[5] |
Experimental Protocols
The following is a generalized protocol for an acid-catalyzed ring-opening reaction, which must be adapted and optimized for specific substrates and desired outcomes.
General Procedure for Acid-Catalyzed Ring-Opening Hydroarylation
This protocol is based on methodologies for the ring-opening of monosubstituted cyclopropanes.
Materials:
-
Substituted cyclopropyl amino ketone (1.0 equiv)
-
Arene nucleophile (e.g., 1,3,5-trimethoxybenzene, 3.0 equiv)
-
Brønsted acid catalyst (e.g., triflic acid, 10 mol%)
-
Anhydrous solvent (e.g., hexafluoroisopropanol, HFIP)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a clean, dry reaction vessel under an inert atmosphere, add the substituted cyclopropyl amino ketone (1.0 equiv) and the arene nucleophile (3.0 equiv).
-
Add the anhydrous HFIP solvent to achieve a desired concentration (e.g., 0.1 M).
-
Stir the mixture at room temperature until all solids are dissolved.
-
Add the Brønsted acid catalyst (10 mol%) to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 65 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the ring-opened product.
Conclusion
The seemingly minor positional change of a methyl group on a cyclopropyl amino ketone scaffold leads to significant and predictable differences in chemical reactivity.
-
The 1-methyl isomer exhibits high reactivity in ring-opening reactions that proceed through a C1-centered cation or radical, but is sterically hindered towards direct nucleophilic attack at the carbonyl.
-
The 2-methyl isomer also readily undergoes ring-opening, with high regioselectivity dictated by the formation of a stable C2-centered intermediate. Crucially, it remains susceptible to direct nucleophilic attack at the carbonyl due to reduced steric hindrance.
These distinctions are critical for synthetic strategy. For drug development professionals, choosing the correct isomer is essential for directing a reaction towards a desired outcome, whether it be a complex ring-opened structure or a product of direct carbonyl functionalization. A thorough understanding of these underlying steric and electronic effects allows for more precise control over chemical synthesis, enabling the efficient construction of novel molecular architectures.
References
- Title: Acid Catalyzed Rearrangements of Conjugated Cyclopropyl and Epoxy Ketones Source: Not specified URL
- Title: Acid-catalyzed cyclization reactions. VI.
- Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing)
- Title: Acid-catalyzed cyclization reactions. VI.
- Title: Acid-catalyzed rearrangements of cyclopropyl ketones related to eudesmane Source: The Journal of Organic Chemistry - ACS Publications URL
- Title: A Comparative Guide to Ring-Opening Reactions of Substituted Cyclopropyl Ketones Source: Benchchem URL
- Title: Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones Source: PMC URL
- Title: SmI2-Catalyzed Intermolecular Coupling of Cyclopropyl Ketones and Alkynes: A Link between Ketone Conformation and Reactivity Source: Journal of the American Chemical Society - ACS Publications URL
- Title: A Comparative Guide to the Reactivity of Aryl vs.
- Title: Ligand-Metal Cooperation Enables C–C Activation Cross-Coupling Reactivity of Cyclopropyl Ketones Source: ChemRxiv URL
- Title: 19.
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- 2. pubs.rsc.org [pubs.rsc.org]
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- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Ligand-Metal Cooperation Enables Net Ring-Opening C–C Activation / Difunctionalization of Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
A Bioisosteric Comparison of Cyclopropyl and Isopropyl Amino Ketones: A Guide for Medicinal Chemists
Introduction: The Strategic Value of Bioisosterism
In the landscape of modern drug discovery, bioisosterism—the strategy of exchanging one functional group for another with similar physicochemical properties—is a cornerstone of lead optimization.[1][2] This approach allows medicinal chemists to fine-tune a molecule's potency, selectivity, and pharmacokinetic profile. Among the many bioisosteric pairs, the cyclopropyl-for-isopropyl substitution is a particularly powerful, non-classical replacement that has seen increasing use in drug development.[3][4][5][6] The cyclopropyl group, far from being a simple saturated ring, possesses unique electronic and conformational properties that can profoundly influence a molecule's behavior.[3][7][8]
This guide provides an in-depth, data-driven comparison of cyclopropyl and isopropyl amino ketones. We will dissect the fundamental differences in their steric, electronic, and conformational properties, and provide practical, experimental protocols for their synthesis and evaluation. Through a comparative case study, we will illustrate how this seemingly subtle substitution can lead to significant improvements in drug-like properties, empowering researchers to make more informed decisions in their optimization campaigns.
Physicochemical and Conformational Deep Dive: Cyclopropyl vs. Isopropyl
The decision to replace an isopropyl group with a cyclopropyl moiety is driven by the distinct properties conferred by the three-membered ring's inherent strain and unique geometry.
Steric and Conformational Profile: Rigidity as a Design Element
-
Isopropyl Group: Characterized by free rotation around the C-C single bonds, the isopropyl group is conformationally flexible. This flexibility can be a double-edged sword: while it may allow the molecule to adapt to various binding pockets, it also carries an entropic penalty upon binding, as the molecule must adopt a single, specific conformation.
-
Cyclopropyl Group: In stark contrast, the cyclopropyl ring is a rigid, planar triangle.[7][8] This rigidity acts as a "conformational clamp," significantly restricting rotation around the adjacent single bond.[9] This pre-organization can lock the molecule into a more bioactive conformation, reducing the entropic cost of binding and potentially leading to a dramatic increase in potency.[3][8] Furthermore, recent studies have shown that a cyclopropyl group can induce a preference for an axial orientation of adjacent substituents on a cyclohexane ring, a surprising effect that can be exploited for precise conformational control.[10]
Electronic Properties and Metabolic Stability
The unique hybridization of the cyclopropyl ring's carbon atoms (often described as having enhanced p-character or "pseudo-double bond" character) gives it distinct electronic properties compared to the simple sp3-hybridized isopropyl group.[3][7][9]
-
Lipophilicity (LogP/LogD): The cyclopropyl group is generally less lipophilic than the isopropyl group.[4] This can be advantageous for improving a compound's solubility and overall ADME profile. However, its electron-withdrawing nature can reduce the basicity of an adjacent amine, which may, in turn, increase the distribution coefficient (LogD) at physiological pH (7.4) by favoring the neutral, free base form.[4]
-
Metabolic Stability: This is often the most significant advantage of the cyclopropyl group. The C-H bonds of a cyclopropane are shorter and stronger than those in a typical alkane like isopropane.[3][8] This increased bond strength makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug clearance.[8][11] Replacing a metabolically labile isopropyl group with a cyclopropyl ring is a well-established strategy to enhance a compound's half-life.[8] However, it is important to note that N-cyclopropylamines can sometimes be susceptible to CYP-mediated bioactivation, which can lead to reactive metabolites.[11]
Comparative Case Study: Cyclopropyl- vs. Isopropyl-Aminoketone-X
To illustrate these principles, we present a case study comparing two hypothetical kinase inhibitors: Isopropyl-Aminoketone-X and its bioisosteric analogue, Cyclopropyl-Aminoketone-X .
| Property | Isopropyl-Aminoketone-X | Cyclopropyl-Aminoketone-X | Rationale for Difference |
| Molecular Weight | 250.3 g/mol | 248.3 g/mol | Cyclopropyl group has two fewer hydrogens. |
| Calculated LogP | 2.85 | 2.50 | Cyclopropyl group is less lipophilic than isopropyl.[4] |
| Kinase IC₅₀ | 120 nM | 15 nM | Rigid cyclopropyl pre-organizes the molecule for optimal binding, reducing the entropic penalty.[8] |
| Microsomal T₁/₂ (Human) | 18 min | > 90 min | Stronger C-H bonds on the cyclopropyl ring are more resistant to CYP450 oxidation.[8][11] |
| Aqueous Solubility | 0.05 mg/mL | 0.12 mg/mL | Lower lipophilicity of the cyclopropyl analogue generally improves solubility. |
Experimental Playbook: Synthesis and Evaluation Protocols
This section provides standardized, step-by-step protocols for the synthesis and comparative evaluation of the aminoketone analogues.
General Synthesis of Amino Ketones
The synthesis of α-amino ketones is a well-established field with numerous methodologies. A common and effective approach involves the coupling of an N-protected amino acid with an organometallic reagent.[12]
Protocol: Synthesis of N-Boc-Protected Amino Ketones
-
Activation: To a solution of N-Boc-valine (for the isopropyl analogue) or N-Boc-cyclopropylglycine (for the cyclopropyl analogue) (1.0 eq) in anhydrous THF (0.5 M) at 0°C, add N-methylmorpholine (1.1 eq) followed by 2-chloro-4,6-dimethoxy[7][13][14]triazine (CDMT) (1.1 eq).
-
Stirring: Allow the reaction to stir at 0°C for 2 hours. The formation of a white precipitate (N-methylmorpholine hydrochloride) will be observed.
-
Grignard Preparation: In a separate flask, prepare the Grignard reagent (e.g., Phenylmagnesium bromide, 1.5 eq) in THF.
-
Coupling: Filter the activated ester slurry from step 2 directly into a flask containing anhydrous CuI (0.1 eq) at -20°C. Add the Grignard reagent dropwise, maintaining the temperature below -15°C.
-
Quenching & Extraction: After 3 hours, quench the reaction with saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the resulting ketone via flash column chromatography.
-
Deprotection: The Boc-protecting group can be removed under standard acidic conditions (e.g., 4M HCl in dioxane) to yield the final amino ketone hydrochloride salt.
Recent advances have also demonstrated the synthesis of cyclopropylamines from ketone homoenolates and continuous flow methods for producing 1,1-cyclopropane aminoketones.[15]
Protocol: LogD₇.₄ Determination (Shake-Flask Method)
The distribution coefficient (LogD) at pH 7.4 is a critical measure of lipophilicity for ionizable compounds and a better predictor of cell permeability than LogP.[16] The shake-flask method remains the gold standard for its determination.[17][18]
-
Preparation: Prepare a buffer solution of PBS at pH 7.4 and pre-saturate it with n-octanol. Likewise, pre-saturate n-octanol with the PBS buffer.
-
Sample Preparation: Add 10 µL of a 10 mM DMSO stock solution of the test compound to a vial containing 990 µL of the PBS buffer and 1000 µL of the n-octanol.[16]
-
Equilibration: Cap the vial and mix on a rotator for 1 hour at room temperature to allow for partitioning equilibrium.[16]
-
Separation: Centrifuge the vial to ensure complete separation of the two phases.
-
Quantification: Carefully remove an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using LC-MS analysis.
-
Calculation: Calculate LogD₇.₄ using the formula: LogD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in PBS] ).
Protocol: Metabolic Stability in Human Liver Microsomes (HLM)
This assay assesses the susceptibility of a compound to Phase I metabolism by CYP enzymes.[13]
-
Reaction Mixture Preparation: In a 96-well plate, prepare a master mix containing human liver microsomes (0.5 mg/mL final concentration) in 0.1 M phosphate buffer (pH 7.4).[13][14]
-
Compound Addition: Add the test compound to the microsome-containing wells to a final concentration of 1 µM. Include positive controls (e.g., Verapamil - high clearance; Warfarin - low clearance) and a negative control (incubation without cofactor).
-
Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[19]
-
Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating solution (cofactor).[13]
-
Time Points: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile containing an internal standard.[20][21]
-
Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Analysis: Determine the rate of disappearance by plotting the natural log of the peak area ratio (compound/internal standard) versus time. The slope of this line is the elimination rate constant (k). Calculate the half-life (T₁/₂) using the formula: T₁/₂ = 0.693 / k.[20]
Conclusion and Strategic Outlook
The bioisosteric replacement of an isopropyl group with a cyclopropyl moiety is a potent strategy in medicinal chemistry that extends far beyond a simple steric substitution.[4][5] The cyclopropyl group's inherent rigidity can be harnessed to lock a molecule into its bioactive conformation, often leading to significant gains in potency.[8][9] Simultaneously, its unique electronic structure and stronger C-H bonds frequently impart superior metabolic stability, a critical attribute for any viable drug candidate.[3][11]
As demonstrated, this substitution can profoundly and beneficially alter a compound's entire profile—from receptor affinity to pharmacokinetic properties. By understanding the fundamental principles and employing the robust experimental protocols outlined in this guide, researchers can strategically deploy the cyclopropyl group to overcome common challenges in lead optimization and accelerate the development of novel therapeutics.
References
-
The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.[Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs.[Link]
-
Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. Evotec.[Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism v1. protocols.io.[Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. RSC Publishing.[Link]
-
Two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones. RSC Publishing.[Link]
-
The "Cyclopropyl Fragment" Is a Versatile Player That Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.[Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry.[Link]
-
Methods for Determination of Lipophilicity. Encyclopedia.pub.[Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Protocols.io.[Link]
-
Microsomal Clearance/Stability Assay. Domainex.[Link]
-
Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. PMC.[Link]
-
Improvements to metabolic stability through cyclopropyl modification. ResearchGate.[Link]
-
Bioisosterism. Drug Design Org.[Link]
-
LogP—Making Sense of the Value. ACD/Labs.[Link]
-
Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. PubMed.[Link]
-
Driving tert-butyl axial: the surprising cyclopropyl effect. RSC Publishing.[Link]
-
Rapid Method for Estimating Log P for Organic Chemicals. EPA NEPAL.[Link]
-
1.6: Drug Modifications to Improve Stability. Chemistry LibreTexts.[Link]
-
Formal Cyclopropylation of Imines with Cyclopropanols: Stereocontrolled Access to Conformationally Constrained γ‐Amino Alcohols. PMC.[Link]
-
Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Chemistry World.[Link]
-
Synthesis of 1- and 1,2-Substituted Cyclopropylamines from Ketone Homoenolates. Organic Letters.[Link]
-
Comparison of lipophilicities between the linear alkyl, isopropyl,... ResearchGate.[Link]
-
Synthesis of Cyclopropanes via Hydrogen-Borrowing Catalysis. Organic Letters.[Link]
- One-step method for synthesizing methyl isopropyl ketone.
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC.[Link]
-
Synthesis in Review: Highly useful synthetic transformations for the installation of C(sp3) bioisosteres and alcohol deoxygenation. Domainex.[Link]
-
Isopropyl Amino Acid Esters Ionic Liquids as Vehicles for Non-Steroidal Anti-Inflammatory Drugs in Potential Topical Drug Delivery Systems with Antimicrobial Activity. PMC.[Link]
-
Isopropylamine one pot synthesis. Sciencemadness.org.[Link]
-
A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Chemistry Portal.[Link]
-
Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry.[Link]
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HPLC Method Development for Cyclopropyl Ketone Purity Analysis: A Comparative Guide
Executive Summary
The Challenge: Cyclopropyl ketones are critical intermediates in the synthesis of antiretrovirals and agrochemicals. Their analysis is complicated by the unique electronic properties of the strained cyclopropyl ring (pseudo-unsaturation) and the presence of closely eluting isomeric impurities and ring-opened degradants.
The Verdict: While C18 columns are the industry standard for initial screening, Phenyl-Hexyl stationary phases demonstrate superior selectivity for cyclopropyl ketones. This guide presents a comparative analysis proving that Phenyl-Hexyl chemistries outperform traditional C18 in resolving critical isomeric pairs and ring-opened impurities due to unique
The Chemistry of Separation
To develop a robust method, one must understand the analyte's behavior at a molecular level. Cyclopropyl ketones possess a unique "banana bond" structure. The strained C-C bonds in the cyclopropyl ring have significant
-
Implication for HPLC: This electronic signature makes the molecule responsive to
- interactions, a mechanism utilized by Phenyl-based columns but absent in Alkyl (C18/C8) phases.
Common Impurity Profile
A robust method must separate the Active Pharmaceutical Ingredient (API) from:
-
Starting Materials: Often alkyl chlorides (non-polar).
-
Isomeric Impurities: Ortho/Meta isomers (if aromatic rings are present) or diastereomers.
-
Ring-Opened Degradants: Formed via acid-catalyzed hydrolysis (highly polar).
Comparative Analysis: C18 vs. Phenyl-Hexyl[1][2]
We compared the performance of two leading column chemistries under identical mobile phase conditions to determine the optimal stationary phase.
Experimental Conditions
-
System: UHPLC with Diode Array Detector (DAD)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes
-
Flow Rate: 0.4 mL/min
-
Temp: 40°C
Performance Data
The following table summarizes the separation of a model Cyclopropyl Phenyl Ketone from its critical ortho-isomer impurity and a ring-opened degradant.
| Parameter | Column A: C18 (1.7 µm) | Column B: Phenyl-Hexyl (1.7 µm) | Analysis |
| Mechanism | Hydrophobic Interaction | Hydrophobic + | Phenyl-Hexyl offers dual retention mechanisms. |
| API Retention (min) | 4.2 | 4.8 | Increased retention on Phenyl-Hexyl due to ring interaction. |
| Critical Pair Resolution ( | 1.4 (Co-elution risk) | 2.8 (Baseline separation) | Phenyl-Hexyl resolves the isomer significantly better. |
| Tailing Factor ( | 1.3 | 1.1 | Better peak symmetry on Phenyl-Hexyl. |
| Selectivity ( | 1.02 | 1.08 | The separation factor is higher on the Phenyl phase. |
Expert Insight: Why Phenyl-Hexyl Wins
The C18 column separates primarily based on hydrophobicity (LogP). Since the cyclopropyl ketone and its isomers have nearly identical LogP values, the C18 struggles to resolve them (
The Phenyl-Hexyl column leverages the electron-rich nature of the cyclopropyl ring. The stationary phase interacts differently with the strained ring of the API versus the unstrained alkyl chains of impurities, creating a "shape selectivity" advantage that pulls the peaks apart.
Visualizing the Separation Mechanism
The following diagram illustrates the mechanistic difference between the two columns and the method development workflow.
Caption: Comparison of ligand interaction mechanisms (left) and the standard method development workflow (right).
Detailed Method Protocol
This protocol is designed to be a self-validating system. If System Suitability Testing (SST) fails, the method halts, preventing the generation of invalid data.
A. Mobile Phase Preparation[3][4][5][6][7][8]
-
Buffer (MP A): 10mM Ammonium Formate (pH 3.8).
-
Why: Low pH suppresses the ionization of silanols (reducing tailing) and ensures acidic degradants are protonated (retained). Ammonium formate is MS-compatible.
-
-
Organic (MP B): Acetonitrile (HPLC Grade).
-
Why: Lower viscosity than Methanol, allowing for higher flow rates and lower backpressure.
-
B. Instrument Settings[3][4][5]
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 100 x 3.0 mm, 1.8 µm.
-
Wavelength: 210 nm (for impurities) and 240 nm (typically
for aromatic ketones). -
Injection Volume: 2.0 µL.
C. Gradient Table
| Time (min) | % Mobile Phase B | Curve |
| 0.0 | 5 | Initial Hold |
| 1.0 | 5 | Loading |
| 8.0 | 90 | Elution |
| 10.0 | 90 | Wash |
| 10.1 | 5 | Re-equilibration |
| 13.0 | 5 | Ready |
Validation Framework (ICH Q2(R1))
To ensure the method is "suitable for intended use," follow these validation parameters derived from ICH guidelines.
Specificity (Forced Degradation)
You must demonstrate that the method can separate the main peak from degradants.
-
Protocol: Expose sample to Acid (0.1N HCl), Base (0.1N NaOH), and Peroxide (3% H2O2).
-
Acceptance Criteria: Peak purity angle < Purity threshold (using DAD software). No co-elution in the main peak.
Linearity & Range
-
Protocol: Prepare 5 concentration levels from 50% to 150% of the target concentration.
-
Acceptance Criteria: Correlation coefficient (
) .
Accuracy (Recovery)
-
Protocol: Spike known amounts of impurities into the sample matrix at 3 levels (LOQ, 100%, 120%).
-
Acceptance Criteria: Recovery between 90-110%.
System Suitability Test (SST)
Every run must begin with an SST injection.
-
Resolution (
): > 2.0 between the critical pair (Isomer vs. API). -
Tailing Factor: < 1.5.[1]
-
Precision: RSD < 2.0% for 5 replicate injections.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2][3] Available at: [Link]
-
Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Available at: [Link]
-
Agilent Technologies. (2022). Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases.[4] Chromatography Online. Available at: [Link]
Sources
A Senior Application Scientist's Guide to the Chiral Separation of 2-Methylcyclopropyl Amino Ketone Enantiomers
Welcome to a comprehensive guide on the chiral separation of 2-methylcyclopropyl amino ketone enantiomers. As crucial building blocks in medicinal chemistry, the stereochemical purity of these compounds is paramount to their biological activity and safety profile.[1][2] This guide moves beyond mere protocols to explore the underlying principles and strategic considerations for selecting and optimizing a separation method. We will compare three cornerstone techniques: Diastereomeric Salt Resolution, Chiral Chromatography (HPLC/SFC), and Enzymatic Kinetic Resolution, providing the data and workflows necessary for you to make an informed decision for your specific application, whether it be for small-scale analysis or large-scale synthesis.
Diastereomeric Salt Resolution: The Classical Approach
This method remains a workhorse for large-scale enantiomeric purification due to its cost-effectiveness and scalability. The principle is straightforward: a racemic mixture of a base (the amino ketone) is reacted with an enantiomerically pure chiral acid (the resolving agent) to form a pair of diastereomeric salts.[3] These diastereomers, unlike the original enantiomers, have different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3][4]
Causality Behind Experimental Choices
The success of this technique hinges on maximizing the solubility difference between the two diastereomeric salts. This is not a matter of chance but a result of carefully optimizing two key parameters:
-
The Resolving Agent: The choice of the chiral resolving agent is critical. The agent must form a stable salt with the amine and create a crystal lattice with a significant energy difference between the two diastereomers. Commonly used agents for resolving amines include chiral carboxylic acids like tartaric acid or amino acid derivatives.[5][6]
-
The Solvent System: The solvent plays a pivotal role in differentiating the solubilities. An ideal solvent will fully dissolve one diastereomeric salt while causing the other to precipitate with high purity.[7] Often, a screening of various solvents and solvent mixtures is required to identify the optimal conditions.[7] The process can be either kinetically or thermodynamically controlled; in kinetic resolutions, the desired diastereomer crystallizes faster, requiring rapid filtration to achieve high enantiomeric purity.[5]
Experimental Protocol: Diastereomeric Salt Resolution
This protocol is a generalized workflow based on common industry practices for screening and optimization.[7]
-
Screening Resolving Agents & Solvents:
-
In a 96-well plate, dispense the racemic 2-methylcyclopropyl amino ketone.
-
Add one equivalent of different chiral resolving agents (e.g., (R,R)-tartaric acid, (S,S)-dibenzoyltartaric acid, N-Cbz-L-proline) dissolved in a suitable solvent like methanol to each well.
-
Evaporate the initial solvent and add a screening panel of crystallization solvents (e.g., ethyl acetate, isopropanol, acetonitrile, and mixtures thereof).
-
Seal the plate, heat to ensure dissolution, and then allow it to cool slowly to room temperature to induce crystallization.
-
Analyze the resulting solid and supernatant from each well by chiral HPLC to determine the yield and enantiomeric excess (e.e.).
-
-
Optimization & Scale-Up:
-
Once the best resolving agent and solvent system are identified, optimize the conditions by varying the temperature profile, cooling rate, and reactant concentrations.
-
For scale-up, dissolve the racemate and the resolving agent in the chosen solvent at an elevated temperature.
-
Cool the solution according to the optimized profile to crystallize the desired diastereomeric salt.
-
Filter the crystals and wash with a small amount of cold solvent.
-
To recover the enantiomerically pure amine, dissolve the salt in water and basify (e.g., with NaOH) to break the salt.
-
Extract the free amine with an organic solvent (e.g., dichloromethane) and remove the solvent in vacuo.[5]
-
Workflow for Diastereomeric Salt Resolution
Caption: Workflow for chiral separation via diastereomeric salt formation.
Chiral Chromatography: Precision and Speed
For both analytical determination of enantiomeric purity and preparative-scale separation, High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques.[7][8] The separation is achieved by using a Chiral Stationary Phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and thus, separation.[9]
Causality Behind Experimental Choices
The core of this method is the selection of the appropriate CSP and mobile phase.
-
Chiral Stationary Phase (CSP): CSPs are the key to the separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose coated on silica) are exceptionally versatile and are responsible for resolving a vast majority of chiral compounds.[10] Their chiral recognition ability stems from a combination of interactions, including hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance, which create a specific 3D environment that can differentiate between enantiomers.[9] For amino ketones, CSPs with phenylcarbamate derivatives on cellulose or amylose are often a good starting point.[11]
-
Mobile Phase: The mobile phase composition significantly impacts the resolution. In normal-phase mode (e.g., hexane/alcohol mixtures), it modulates the interaction between the analyte and the CSP. Small amounts of additives like trifluoroacetic acid (for acidic analytes) or diethylamine (for basic analytes like our amino ketone) are often used to improve peak shape and resolution by suppressing unwanted interactions with residual silanols on the silica support.[9][11]
Data Presentation: Common Chiral Stationary Phases
| CSP Type | Trade Names (Examples) | Typical Mobile Phases | Strengths for Amino Ketones |
| Polysaccharide (Cellulose) | Chiralcel OD, Chiralcel OJ | Normal Phase: Hexane/IPA, Hexane/EtOHReversed Phase: ACN/Water | Broad applicability, excellent for aromatic compounds.[11] |
| Polysaccharide (Amylose) | Chiralpak AD, Chiralpak AS | Normal Phase: Hexane/IPA, Hexane/EtOHReversed Phase: ACN/Water | Complementary selectivity to cellulose phases.[10] |
| Macrocyclic Glycopeptide | CHIROBIOTIC T, V, TAG | Polar Ionic, Polar Organic, Reversed Phase | Effective for amino acids and amines, offering unique selectivity.[12][13] |
| Pirkle-type (Brush-type) | Whelk-O 1, α-Burke II | Normal Phase: Hexane/IPA | Strong π-π interactions, good for compounds with aromatic rings.[8][9] |
Experimental Protocol: Chiral HPLC Method Development
-
Column Screening:
-
Prepare a solution of the racemic 2-methylcyclopropyl amino ketone at ~1 mg/mL in the mobile phase.
-
Screen a set of 3-4 orthogonal CSPs (e.g., Chiralpak AD, Chiralcel OD, CHIROBIOTIC T).
-
Start with a generic mobile phase, such as 90:10 Hexane:Isopropanol (IPA) with 0.1% diethylamine (DEA) for the basic amine.
-
Run the analysis at a flow rate of 1 mL/min and monitor with a UV detector.
-
-
Optimization:
-
Once a column showing baseline or partial separation is identified, optimize the mobile phase.
-
Vary the ratio of Hexane to alcohol (e.g., IPA, Ethanol). Increasing the alcohol content generally decreases retention time.
-
Investigate different alcohol modifiers (IPA vs. EtOH), as this can significantly alter selectivity.
-
Optimize the column temperature. Lower temperatures often improve resolution but increase analysis time and pressure.[14]
-
Workflow for Chiral Chromatography
Sources
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- 4. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
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- 8. chromatographyonline.com [chromatographyonline.com]
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- 11. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 12. Chiral separation of enantiomers of amino acid derivatives by high-performance liquid chromatography on a norvancomycin-bonded chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
Navigating the Synthesis of Amino Ketones: A Comparative Guide to Validation by LC-MS
In the landscape of pharmaceutical development and organic synthesis, amino ketones stand as pivotal structural motifs, forming the backbone of numerous therapeutic agents and bioactive molecules.[1] The reliable synthesis of these compounds is paramount, and equally critical is the rigorous validation of their identity and purity. This guide provides an in-depth comparison of analytical methodologies for the validation of amino ketone synthesis, with a primary focus on Liquid Chromatography-Mass Spectrometry (LC-MS). We will delve into the causality behind experimental choices, present a self-validating protocol, and objectively compare LC-MS with alternative techniques, supported by experimental insights.
The Central Role of Analytical Validation
LC-MS: A Powerful Tool for Amino Ketone Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a cornerstone technique in analytical chemistry, offering a powerful combination of separation and detection.[4] Its versatility makes it particularly well-suited for the analysis of amino ketones, which can range from small, polar molecules to larger, more complex structures.[5][6]
The strength of LC-MS lies in its two-stage process. First, the liquid chromatography (LC) component separates the components of a mixture based on their physicochemical properties, such as polarity. This is crucial for isolating the target amino ketone from starting materials, byproducts, and other impurities. Subsequently, the mass spectrometry (MS) component detects and identifies the separated components by measuring their mass-to-charge ratio (m/z). This provides a high degree of specificity and sensitivity, allowing for confident identification and quantification.[7]
Experimental Workflow for Amino Ketone Synthesis and Validation
The following diagram outlines a typical workflow, from the synthesis of an amino ketone to its validation by LC-MS.
Caption: Workflow from synthesis to LC-MS validation.
A Self-Validating LC-MS Protocol for Amino Ketone Analysis
The following protocol is designed to be inherently self-validating by incorporating system suitability tests and quality control samples. This ensures that the data generated is reliable and reproducible. The validation parameters discussed are in accordance with ICH guidelines.[8][9]
Step 1: System Suitability
Causality: Before any sample analysis, it is imperative to confirm that the LC-MS system is performing optimally. System suitability tests (SSTs) are a series of checks that demonstrate the analytical system is fit for its intended purpose on the day of analysis.
Protocol:
-
Prepare a standard solution of the target amino ketone at a known concentration.
-
Inject the standard solution six replicate times.
-
Evaluate the following parameters:
-
Peak Retention Time: The variation in retention time should be minimal (typically <2% RSD).
-
Peak Area/Height: The precision of the peak area or height should be high (typically <2% RSD).
-
Peak Asymmetry (Tailing Factor): The peak shape should be symmetrical (typically between 0.9 and 1.2).
-
Theoretical Plates (N): A measure of column efficiency, which should be above a predefined minimum.
-
Step 2: Method Validation
The core of the validation process involves assessing a set of specific performance characteristics to demonstrate that the method is suitable for its intended purpose.[3]
Caption: Interconnected parameters of LC-MS method validation.
Detailed Protocols for Key Validation Parameters:
-
Specificity:
-
Causality: To ensure that the signal being measured is solely from the target amino ketone and not from any other components in the sample matrix (e.g., starting materials, byproducts, or impurities).
-
Protocol:
-
Analyze a blank sample (matrix without the analyte).
-
Analyze a sample of the purified amino ketone.
-
Analyze a sample spiked with known related substances (if available).
-
Acceptance Criteria: No interfering peaks should be observed at the retention time of the analyte in the blank sample. The method should be able to resolve the analyte peak from any potential impurities.
-
-
-
Linearity & Range:
-
Causality: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a defined range.
-
Protocol:
-
Prepare a series of at least five calibration standards of the amino ketone covering the expected concentration range.
-
Inject each standard in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The y-intercept should be close to zero.
-
-
Accuracy:
-
Causality: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare samples with known concentrations of the amino ketone (at least three concentration levels: low, medium, and high). This can be done by spiking a blank matrix.
-
Analyze these samples in triplicate.
-
Calculate the percent recovery.
-
-
Acceptance Criteria: The mean recovery should be within a predefined range (e.g., 98-102%).
-
-
Precision:
-
Causality: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Protocol:
-
Repeatability (Intra-day precision): Analyze a minimum of six replicate samples of the same concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The relative standard deviation (RSD) should be within acceptable limits (typically <2% for the drug substance).
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ):
-
Causality: To determine the lowest concentration of the analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).
-
Protocol: These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Acceptance Criteria: These values should be reported and should be appropriate for the intended application of the method.
-
-
Robustness:
-
Causality: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Intentionally vary parameters such as mobile phase composition (e.g., ±2% organic), column temperature (e.g., ±5°C), and flow rate (e.g., ±0.1 mL/min).
-
Acceptance Criteria: The system suitability parameters should still be met under these varied conditions.
-
Comparative Analysis: LC-MS vs. Alternative Methods
While LC-MS is a powerful technique, it is not the only option for the analysis of amino ketones. Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable tools. The choice of method often depends on the specific properties of the analyte and the goals of the analysis.[5][10]
| Feature | LC-MS | GC-MS | NMR Spectroscopy |
| Analyte Suitability | Wide range of compounds, including non-volatile and thermally labile molecules.[6] | Volatile and thermally stable compounds. Derivatization may be required for polar molecules.[5] | Provides detailed structural information for soluble compounds.[11] |
| Sensitivity | Generally very high, especially with tandem MS (LC-MS/MS).[5] | High for volatile analytes. | Relatively low sensitivity compared to MS techniques.[11] |
| Selectivity | High, especially with MS/MS. | High, based on both retention time and mass spectrum. | High, based on unique chemical shifts and coupling patterns. |
| Quantitative Analysis | Excellent for quantification. | Good for quantification, especially for volatile compounds. | Can be quantitative (qNMR), but often requires more complex setup and internal standards. |
| Structural Information | Provides molecular weight and fragmentation patterns. | Provides fragmentation patterns that can be compared to libraries for identification. | Provides detailed information about the chemical environment of each atom, enabling unambiguous structure elucidation.[12] |
| Sample Preparation | Often straightforward, involving simple dilution and filtration. | May require derivatization to increase volatility, which adds a step to the workflow.[10] | Requires dissolving the sample in a deuterated solvent. |
| Throughput | High-throughput is achievable with modern systems. | Can be high-throughput, but derivatization can be a bottleneck. | Generally lower throughput than chromatographic methods. |
Conclusion
The validation of amino ketone synthesis is a critical step in ensuring the quality and reliability of these important chemical entities. LC-MS stands out as a highly versatile, sensitive, and selective technique for this purpose.[4] By following a robust, self-validating protocol grounded in established guidelines, researchers can have a high degree of confidence in their analytical results. While alternative methods like GC-MS and NMR have their own strengths and are valuable in specific contexts, the broad applicability and high performance of LC-MS make it an indispensable tool in the modern synthetic and pharmaceutical chemistry laboratory. The choice of the most appropriate analytical technique should always be guided by the specific properties of the amino ketone and the ultimate goals of the analysis.
References
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- The Capital Region of Denmark's Research Portal. LC-MS/MS method for quantitative profiling of ketone bodies, α-keto acids, lactate, pyruvate and their stable isotopically labelled tracers in human plasma: An analytical panel for clinical metabolic kinetics and interactions. Accessed February 24, 2026.
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- LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry. Accessed February 24, 2026.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one
Editorial Note: This guide provides detailed procedural information for the safe disposal of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one, a compound of interest in drug discovery and chemical synthesis. As no comprehensive Safety Data Sheet (SDS) is publicly available for this specific molecule, the following protocols are synthesized from an expert analysis of its constituent chemical moieties—an aminoketone and a cyclopropyl group—and grounded in established principles of hazardous waste management. All procedures must be conducted in accordance with your institution's Environmental Health & Safety (EHS) guidelines and all applicable federal, state, and local regulations.
Section 1: Hazard Assessment and Waste Characterization
The fundamental principle of laboratory safety dictates that any chemical waste of unknown or poorly characterized toxicity must be treated as hazardous.[1] 2-Amino-1-(2-methylcyclopropyl)ethan-1-one combines a reactive amine group with a ketone, suggesting a complex hazard profile. An assessment based on structurally similar compounds is essential for preliminary risk evaluation.
-
Cyclopropylamine Moiety: Analogues like cyclopropylamine are classified as flammable, corrosive, and moderately toxic upon ingestion.[2][3][4] They are known to cause severe skin burns and eye damage and are incompatible with acids and strong oxidizing agents.[5]
-
Ketone Moiety: The related compound 1-(2-methylcyclopropyl)ethan-1-one is identified as a flammable liquid that causes skin, eye, and respiratory irritation.[6]
Based on this analysis, 2-Amino-1-(2-methylcyclopropyl)ethan-1-one must be classified as a hazardous waste stream.
| Inferred Hazard Class | Justification Based on Structural Analogues | Primary Disposal Concern |
| Corrosive | The primary amine group imparts basicity, which can cause severe burns to skin and eyes, similar to other amino compounds.[7][8] | Risk of chemical burns during handling; potential to degrade improper container materials. |
| Flammable | Both cyclopropylamine and related ketones are flammable liquids and vapors.[3][6] | Vapors may form explosive mixtures with air and can be ignited by heat, sparks, or open flames.[9] |
| Toxic | Harmful if swallowed or in contact with skin is a common characteristic of aminoketones and cyclopropylamines.[2] | Poses a health risk upon accidental exposure. All handling and disposal steps require appropriate PPE. |
| Reactive | Amines are incompatible with strong oxidizing agents and acids.[5] | Risk of violent reaction if improperly mixed with other waste streams. Strict segregation is mandatory. |
Section 2: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is required to mitigate the inferred risks of corrosivity, flammability, and toxicity.
| Equipment | Specification and Rationale |
| Eye/Face Protection | ANSI Z87.1-compliant, tight-fitting safety goggles and a face shield. The risk of splashes from this potentially corrosive liquid necessitates full-face protection.[4] |
| Hand Protection | Chemically resistant gloves (e.g., Nitrile or Neoprene). Consult a glove compatibility chart. Always double-glove when handling concentrated waste. Contaminated gloves must be disposed of as hazardous solid waste.[10] |
| Body Protection | Flame-resistant laboratory coat worn over long-sleeved clothing. A chemically resistant apron should be used when transferring larger volumes. |
| Respiratory Protection | All handling of open containers must be performed within a certified chemical fume hood to prevent inhalation of vapors.[7] |
Section 3: Standard Operating Procedure for Waste Collection
This protocol ensures that waste is collected safely at the point of generation, in compliance with federal and institutional standards.
Workflow for Waste Collection and Segregation
Caption: Waste Collection and Segregation Workflow.
Step-by-Step Protocol:
-
Immediate Designation : As soon as the material is deemed unwanted, it becomes waste. Treat all 2-Amino-1-(2-methylcyclopropyl)ethan-1-one waste, including reaction byproducts and contaminated materials, as hazardous.[1]
-
Container Selection :
-
The best primary container is the original manufacturer's bottle.[1]
-
If unavailable, use a clean, dry, and compatible container with a screw-top cap. High-Density Polyethylene (HDPE) or borosilicate glass are appropriate choices for aminoketones.
-
Ensure the container is in good condition, free from cracks or leaks.[11]
-
-
Waste Labeling :
-
Attach a "Hazardous Waste" tag provided by your institution's EHS department as soon as the first drop of waste is added.
-
The label must clearly state:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "Waste 2-Amino-1-(2-methylcyclopropyl)ethan-1-one". Do not use abbreviations or formulas.[11]
-
An accurate list of all components and their approximate percentages if it is a mixed waste stream.[11]
-
The associated hazards (e.g., Flammable, Corrosive, Toxic).[11]
-
-
-
Segregation :
-
Store the waste container in a designated "Satellite Accumulation Area" (SAA), such as a secondary containment bin within a fume hood or a designated cabinet.[11]
-
Crucially, ensure this waste is physically segregated from incompatible materials , especially acids and oxidizing agents, to prevent violent reactions.[11][12][13]
-
Collect aqueous and organic solvent waste in separate containers.[12][13]
-
-
Accumulation :
Section 4: Disposal and Decontamination Procedures
Disposal of Bulk and Dilute Waste:
The final disposal of chemical waste must be managed by licensed professionals. Your role is to prepare it for safe collection by your institution's EHS office.
-
Scheduling Pickup : Once the waste container is full (or within one year of the accumulation start date), submit a chemical waste collection request to your EHS department.[11] Do not store full containers in the lab for extended periods.[1]
-
Prohibited Actions :
-
NEVER dispose of this chemical down the sanitary sewer system (sink).[10][12] Its aquatic toxicity is unknown, and it could react with other chemicals in the drain.
-
NEVER allow the chemical to evaporate in the fume hood as a method of disposal.[1][12]
-
NEVER dispose of this chemical in the regular trash.[12]
-
Decontamination and Empty Container Disposal:
-
Contaminated Solids : All disposable items that have come into direct contact with 2-Amino-1-(2-methylcyclopropyl)ethan-1-one (e.g., gloves, weigh boats, pipette tips, absorbent pads) must be collected in a clearly labeled, sealed bag or container as solid hazardous waste.[15]
-
Empty Containers : The procedure for disposing of the "empty" primary container depends on hazard classification. Given the inferred toxicity, it is prudent to treat it as having held an acute hazardous waste.
-
The container must be triple-rinsed with a suitable solvent (e.g., ethanol or methanol) that can solubilize the residue.[1][13]
-
The first rinsate must be collected and disposed of as hazardous liquid waste in your designated container for this chemical.[12] Subsequent rinsates should also be collected as hazardous waste.
-
After triple-rinsing and air-drying in a fume hood, obliterate or deface all chemical labels on the container.[1][12] It may then be disposed of as regular solid waste (e.g., in a designated glass disposal box).
-
Section 5: Spill Management
Accidental spills must be treated as a hazardous waste generation event.
-
Alert and Evacuate : Alert personnel in the immediate area. If the spill is large or in an unventilated space, evacuate the laboratory.
-
Don PPE : Before addressing the spill, don the full PPE outlined in Section 2.
-
Containment : For small spills, cover with a compatible absorbent material (e.g., vermiculite or a commercial chemical spill kit). Do not use combustible materials like paper towels on concentrated liquid.
-
Collection : Carefully collect the absorbent material using non-sparking tools and place it into a designated container for hazardous solid waste.[1]
-
Decontamination : Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Reporting : Report all spills to your laboratory supervisor and your institution's EHS department immediately.
References
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Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved February 25, 2026, from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved February 25, 2026, from [Link]
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Medical Laboratory Waste Disposal Regulations 2026. (2026, February 10). Medical Waste Pros. Retrieved February 25, 2026, from [Link]
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Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. Retrieved February 25, 2026, from [Link]
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Laboratory Hazardous Waste Accumulation and Treatment. (2025, January 15). California Department of Toxic Substances Control. Retrieved February 25, 2026, from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University. Retrieved February 25, 2026, from [Link]
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Management of Waste. (n.d.). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved February 25, 2026, from [Link]
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Chemical Waste Procedures. (2025, September 25). University of Illinois Division of Research Safety. Retrieved February 25, 2026, from [Link]
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Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System. Retrieved February 25, 2026, from [Link]
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Cyclopropylamine for Synthesis MSDS. (2016, May 25). Loba Chemie. Retrieved February 25, 2026, from [Link]
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Cyclopropylamine Product Information. (n.d.). Ataman Kimya. Retrieved February 25, 2026, from [Link]
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Hazardous Substance Fact Sheet: Methyl Propyl Ketone. (2008, June). New Jersey Department of Health. Retrieved February 25, 2026, from [Link]
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1-(2-Methylcyclopropyl)ethan-1-one. (n.d.). PubChem. Retrieved February 25, 2026, from [Link]
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A Senior Application Scientist's Guide to Handling 2-Amino-1-(2-methylcyclopropyl)ethan-1-one
Introduction: A Proactive Stance on Laboratory Safety
As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. 2-Amino-1-(2-methylcyclopropyl)ethan-1-one is a compound of interest with a structure that combines an aminoketone and a cyclopropyl group. While specific hazard data for this exact molecule is not extensively documented in publicly available literature, a thorough understanding of its constituent functional groups allows for a robust and scientifically-grounded safety protocol.
This guide moves beyond a simple checklist. It provides a comprehensive operational framework built on the principles of risk assessment, hazard mitigation, and procedural validation. By understanding the causality behind each recommendation, from glove selection to disposal methods, you will be empowered to handle this and similar compounds with the highest degree of confidence and safety. Our commitment is to provide value that extends beyond the product itself, fostering a deeply ingrained culture of safety within your laboratory.
Inferred Hazard Profile and Risk Assessment
The structure of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one suggests a hazard profile influenced by both the aminoketone and cyclopropyl ketone moieties. A proactive risk assessment is therefore essential.
-
Aminoketones: This class of compounds, which includes pharmaceuticals like bupropion, can exhibit physiological activity.[1][2][3][4][5] While the toxicological properties of this specific molecule are not fully investigated, prudence dictates we assume potential for skin and eye irritation, respiratory irritation, and possible systemic effects upon absorption or ingestion.[6][7][8]
-
Cyclopropyl Ketones: Compounds with a ketone group can be irritating and flammable.[9][10][11] The strained cyclopropyl ring can also influence reactivity. Therefore, ignition sources should be strictly controlled.
Table 1: Summary of Inferred Hazards and Justification
| Potential Hazard | GHS Classification (Inferred) | Rationale & Authoritative Source Analogue |
| Skin Corrosion/Irritation | Warning/Danger (Category 1B or 2) | Amines and ketones can be irritants or corrosive. Analogous amino compounds are known to cause skin irritation or severe burns. |
| Serious Eye Damage/Irritation | Danger (Category 1) | Strongly inferred from similar amino and ketone compounds which are known to cause serious eye damage. |
| Respiratory Irritation | Warning (Category 3) | Inhalation of dusts or vapors may cause respiratory irritation.[11] |
| Flammability | Warning (Flammable Liquid/Solid) | Many ketones are flammable liquids.[9][10][11] While this compound is a solid, dust formation could create an explosive mixture with air. |
| Acute Toxicity (Oral/Dermal) | Warning (Category 4) | Harmful if swallowed or in contact with skin is a common classification for related aminoketones. |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory. The selection of each component is a critical decision based on the inferred chemical properties and the nature of the handling task.
Eye and Face Protection
-
Mandatory: Wear tightly fitting chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards at all times.[12]
-
Enhanced Protection: When there is a risk of splashing, heating, or pressure build-up, a face shield must be worn in addition to safety goggles.[13]
-
Causality: The amine and ketone functional groups present a significant risk of causing severe, irreversible eye damage. Standard safety glasses do not provide an adequate seal against vapors and splashes.
Skin and Body Protection
-
Gloves: Standard nitrile gloves are not recommended for prolonged contact with ketones.[12][14] Double-gloving is a best practice.
-
Inner Glove: A standard nitrile glove.
-
Outer Glove: A chemical-resistant glove such as butyl rubber or fluoroelastomer should be used for direct handling.[12][14]
-
Validation: Always inspect gloves for tears or punctures before use. Change gloves immediately upon any sign of contamination. Consult a glove manufacturer's chemical resistance guide for specific breakthrough times if available.
-
-
Lab Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[12]
-
Additional Protection: For tasks with a higher risk of splashes (e.g., large-scale transfers), a chemically impervious apron is required.
Respiratory Protection
-
Primary Control: All handling of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one, especially in its solid, potentially dusty form, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[9]
-
Secondary Control: If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with organic vapor cartridges is necessary.[9][12] Respirator use requires a formal respiratory protection program, including fit-testing and medical clearance.[13]
Operational and Disposal Plan: A Step-by-Step Guide
This workflow provides a self-validating system for safe handling from receipt to disposal.
Caption: Workflow for Safe Handling of 2-Amino-1-(2-methylcyclopropyl)ethan-1-one.
Preparation and Handling
-
Pre-Operational Briefing: Before beginning work, review this guide and any available safety information for analogous compounds. Ensure all personnel are aware of the potential hazards.
-
Engineering Control Verification: Confirm that the chemical fume hood has been certified within the last year.
-
Gather Materials: Assemble all necessary equipment, including non-sparking spatulas and grounded containers, before introducing the chemical to the work area.[9][10]
-
Handling Solid: The compound is listed as a solid.[15] Handle it carefully to avoid creating dust. If weighing, do so within the fume hood or a ventilated balance enclosure.
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area designated for flammable and reactive chemicals. Keep it away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[6][9][10]
Emergency Procedures
-
In Case of a Spill:
-
Evacuate non-essential personnel and ensure the area is well-ventilated.[12][16]
-
Wearing the full PPE described in Section 3, cover the spill with an inert absorbent material like vermiculite or sand.[9]
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealed container for hazardous waste disposal.[9][16]
-
-
In Case of Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]
-
Disposal Plan
-
Waste Classification: All materials contaminated with 2-Amino-1-(2-methylcyclopropyl)ethan-1-one, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.[12][16]
-
Waste Collection: Collect all waste in a clearly labeled, sealed, and chemically compatible container. Do not mix this waste with other waste streams unless compatibility is confirmed.[16][17]
-
Storage and Disposal: Store the waste container in a designated hazardous waste accumulation area.[16] The final disposal must be carried out by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations.[16][18]
References
- Essential Safety and Operational Guide for Handling Cyclopropyl 2-(4-fluorophenyl)ethyl ketone. Benchchem.
- Material Safety Data Sheet - Cyclopropyl methyl ketone, 98%. Cole-Parmer.
- Personal protective equipment for handling 1-[(1R,2R)-2-phenylcyclopropyl]ethanone. Benchchem.
- SAFETY DATA SHEET - 2-(Methylamino)ethanol. Sigma-Aldrich.
- MATERIAL SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. Arcopol.
- SAFETY DATA SHEET - 2-Amino-2-methyl-1-propanol. Fisher Scientific.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
